Product packaging for p-Bromophenyl 2-chloroethyl sulfone(Cat. No.:CAS No. 26732-25-2)

p-Bromophenyl 2-chloroethyl sulfone

Cat. No.: B1266580
CAS No.: 26732-25-2
M. Wt: 283.57 g/mol
InChI Key: BSSDAMWQINGNMC-UHFFFAOYSA-N
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Description

P-Bromophenyl 2-chloroethyl sulfone is a useful research compound. Its molecular formula is C8H8BrClO2S and its molecular weight is 283.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrClO2S B1266580 p-Bromophenyl 2-chloroethyl sulfone CAS No. 26732-25-2

Properties

IUPAC Name

1-bromo-4-(2-chloroethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSDAMWQINGNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181243
Record name Sulfone, p-bromophenyl 2-chloroethyl
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Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26732-25-2
Record name Sulfone, p-bromophenyl 2-chloroethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026732252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Bromophenyl 2-chloroethyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfone, p-bromophenyl 2-chloroethyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-[(2-chloroethyl)sulfonyl]benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCG5L9RB6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of p-Bromophenyl 2-chloroethyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Bromophenyl 2-chloroethyl sulfone, with the IUPAC name 1-bromo-4-(2-chloroethylsulfonyl)benzene, is an organosulfur compound of interest in organic synthesis and potentially in the development of novel therapeutic agents. Its bifunctional nature, possessing both a reactive 2-chloroethyl sulfone moiety and a brominated aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a putative synthesis protocol, and an exploration of its potential biological relevance based on related structures.

Physicochemical Properties

PropertyValueSource
IUPAC Name 1-bromo-4-(2-chloroethylsulfonyl)benzenePubChem[1]
Synonyms This compound, 1-Bromo-4-[(2-chloroethyl)sulfonyl]benzenePubChem[1]
CAS Number 26732-25-2PubChem[1]
Molecular Formula C₈H₈BrClO₂SPubChem[1]
Molecular Weight 283.57 g/mol PubChem[1]
Monoisotopic Mass 281.91168 DaPubChem[2]
Melting Point Not available (A related compound, 1-bromo-4-(2-chloroethoxy)benzene, has a melting point of 55-57 °C)[3]
Boiling Point Not available
Solubility Not available
Predicted XlogP 2.6PubChem[2]

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of p-Bromophenyl vinyl sulfone (Hypothetical)

This step can be achieved through various methods, a common one being the reaction of sodium p-bromobenzenesulfinate with a suitable two-carbon synthon like 1,2-dibromoethane in the presence of a base.

  • Reactants: Sodium p-bromobenzenesulfinate, 1,2-dibromoethane, a suitable base (e.g., sodium hydroxide), and a phase-transfer catalyst.

  • Procedure:

    • Dissolve sodium p-bromobenzenesulfinate in a suitable solvent system (e.g., water/dichloromethane).

    • Add the phase-transfer catalyst and 1,2-dibromoethane.

    • Add the base portion-wise while vigorously stirring the mixture at a controlled temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

    • Upon completion, separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield p-bromophenyl vinyl sulfone.

Step 2: Hydrochlorination of p-Bromophenyl vinyl sulfone

The addition of HCl across the double bond of the vinyl sulfone would yield the target compound, this compound.

  • Reactants: p-Bromophenyl vinyl sulfone, hydrogen chloride (gas or solution in a suitable solvent).

  • Procedure:

    • Dissolve p-bromophenyl vinyl sulfone in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

    • Bubble anhydrous hydrogen chloride gas through the solution at a low temperature (e.g., 0 °C), or add a solution of HCl in a compatible solvent.

    • Monitor the reaction until the starting material is consumed.

    • Remove the excess HCl and solvent under reduced pressure.

    • The crude this compound can be purified by recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of p-Bromophenyl vinyl sulfone cluster_step2 Step 2: Hydrochlorination A Sodium p-bromobenzenesulfinate C Reaction with Base & Phase-Transfer Catalyst A->C B 1,2-Dibromoethane B->C D p-Bromophenyl vinyl sulfone C->D G Addition Reaction E p-Bromophenyl vinyl sulfone E->G F Hydrogen Chloride (HCl) F->G H This compound G->H

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not currently available in the scientific literature. However, the biological effects of structurally related compounds can provide insights into its potential pharmacological profile.

  • Aryl Sulfones: Many compounds containing an aryl sulfone moiety exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, certain aryl methyl sulfones have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.[4] Other studies have indicated that aryl sulfone derivatives can possess antiestrogenic effects.[5]

  • 2-Chloroethyl Moiety: The 2-chloroethyl group is a known alkylating agent and is present in several cytotoxic compounds used in chemotherapy. This functional group can react with nucleophilic sites on biomolecules such as DNA and proteins, leading to cell death. It is plausible that this compound could exhibit similar alkylating properties, suggesting potential for investigation as an anticancer agent.

Given the presence of both the aryl sulfone and the 2-chloroethyl groups, this compound could potentially exhibit a combination of these activities. Further research is warranted to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. A logical starting point for such investigations would be to screen for activity in cancer cell lines and to assess its potential to modulate inflammatory pathways.

Potential_Biological_Activity cluster_compound This compound cluster_moieties Structural Moieties cluster_activities Potential Biological Activities Compound C₈H₈BrClO₂S ArylSulfone Aryl Sulfone Compound->ArylSulfone contains Chloroethyl 2-Chloroethyl Compound->Chloroethyl contains AntiInflammatory Anti-inflammatory ArylSulfone->AntiInflammatory Antimicrobial Antimicrobial ArylSulfone->Antimicrobial Antiestrogenic Antiestrogenic ArylSulfone->Antiestrogenic Anticancer Anticancer Chloroethyl->Anticancer Alkylating Agent

References

An In-depth Technical Guide on the Core Mechanism of Action of p-Bromophenyl 2-chloroethyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of p-Bromophenyl 2-chloroethyl sulfone is limited in publicly available literature. This guide, therefore, presents a postulated mechanism based on established principles of chemical reactivity for its functional groups and experimental evidence from structurally related compounds. The experimental protocols, quantitative data, and signaling pathways are presented as representative examples of how the biological activity of this compound could be investigated.

Introduction

This compound is a synthetic organic compound featuring a p-bromophenyl group and a 2-chloroethyl sulfone moiety. The presence of the electron-withdrawing sulfone group adjacent to an ethyl chloride chain suggests that this molecule has the potential to act as an alkylating agent. Alkylating agents are a class of reactive compounds that covalently modify biological macromolecules, such as DNA and proteins, and are utilized in various therapeutic areas, most notably in oncology. This document aims to provide a detailed overview of the probable mechanism of action of this compound, drawing parallels with well-characterized analogous compounds.

Postulated Core Mechanism of Action: Electrophilic Alkylation

The central hypothesis for the mechanism of action of this compound is its function as an alkylating agent. The sulfone group (-SO2-) is strongly electron-withdrawing, which polarizes the adjacent carbon-chlorine bond of the 2-chloroethyl group. This polarization renders the terminal carbon atom electrophilic and susceptible to nucleophilic attack by biological macromolecules.

The proposed reaction mechanism involves the nucleophilic substitution of the chlorine atom by a nucleophilic group (e.g., thiol, amine) present in biological molecules.

Caption: Proposed alkylation of a biological nucleophile by this compound.

Key Biological Targets

Based on the proposed alkylating mechanism, the primary biological targets of this compound are likely to be nucleophilic sites within essential macromolecules:

  • Proteins: The thiol group of cysteine residues and the amino groups of lysine and histidine residues are highly nucleophilic and prone to alkylation. Cysteine residues are often found in the active sites of enzymes, and their modification can lead to irreversible enzyme inhibition.

  • DNA: The nitrogen atoms in the purine and pyrimidine bases of DNA, particularly the N7 position of guanine, are susceptible to alkylation. This can lead to DNA damage, including the formation of DNA adducts, which can disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Potential Cellular and Physiological Consequences

The alkylation of critical cellular components can lead to a cascade of downstream effects:

  • Enzyme Inhibition: Irreversible alkylation of enzymes can disrupt metabolic pathways and cellular signaling.

  • Induction of Oxidative Stress: Similar to analogs like 2-chloroethyl ethyl sulfide (CEES), this compound may deplete intracellular antioxidants like glutathione (GSH), which contains a nucleophilic thiol group, leading to an increase in reactive oxygen species (ROS) and oxidative damage to lipids, proteins, and DNA.

  • DNA Damage Response: The formation of DNA adducts can activate DNA damage response pathways, leading to the phosphorylation of histone H2A.X and the activation of proteins such as ATM and ATR. This can result in cell cycle arrest to allow for DNA repair, or if the damage is too severe, the induction of apoptosis.

  • Inflammatory Response: Cellular damage and stress can trigger the activation of inflammatory pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines.

Cellular_Consequences Compound This compound Alkylation Alkylation of Biomolecules Compound->Alkylation Protein_Dys Protein Dysfunction (Enzyme Inhibition) Alkylation->Protein_Dys DNA_Dam DNA Damage (Adduct Formation) Alkylation->DNA_Dam Ox_Stress Oxidative Stress (GSH Depletion) Alkylation->Ox_Stress Apoptosis Apoptosis Protein_Dys->Apoptosis DDR DNA Damage Response DNA_Dam->DDR Ox_Stress->DNA_Dam Inflammation Inflammation Ox_Stress->Inflammation DDR->Apoptosis

Caption: Potential cellular consequences of exposure to this compound.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is available, the following table provides a template with hypothetical data to illustrate how such information would be presented. This data is for illustrative purposes only and is not based on experimental results.

Assay Cell Line Parameter Value
CytotoxicityA549 (Human Lung Carcinoma)IC50 (48h)15 µM
CytotoxicityHeLa (Human Cervical Cancer)IC50 (48h)25 µM
DNA DamageA549γ-H2A.X Induction (EC50)10 µM
Enzyme InhibitionRecombinant Caspase-3IC505 µM
Glutathione DepletionA549EC50 (24h)20 µM

Detailed Experimental Protocols (Representative)

The following are representative protocols, adapted from studies on related alkylating agents, that could be used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cultured cells.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for DNA Damage and Apoptosis Markers

Objective: To assess the induction of DNA damage and apoptosis.

Materials:

  • Treated and untreated cell lysates

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-γ-H2A.X, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with the compound at various concentrations for different time points.

  • Lyse the cells and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control.

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Biochemical Biochemical Assays Treatment->Biochemical Data_Analysis Data Analysis and Mechanism Elucidation Cytotoxicity->Data_Analysis Western Western Blot Biochemical->Western DNA_Assay DNA Damage Assay (Comet Assay) Biochemical->DNA_Assay Western->Data_Analysis DNA_Assay->Data_Analysis

Caption: A general experimental workflow for investigating the mechanism of action.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a mechanism of action centered on its activity as an alkylating agent. The proposed mechanism involves the electrophilic attack of the 2-chloroethyl group on nucleophilic sites within proteins and DNA, leading to cellular dysfunction, induction of oxidative stress, DNA damage, and ultimately cell death. The p-bromophenyl moiety may influence the compound's lipophilicity and interaction with biological targets. Further experimental validation, following the representative protocols outlined in this guide, is necessary to definitively elucidate the precise molecular targets and signaling pathways affected by this compound. Such studies will be crucial for understanding its potential therapeutic applications and toxicological profile.

Spectral Analysis of p-Bromophenyl 2-chloroethyl sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral analysis of p-Bromophenyl 2-chloroethyl sulfone. Due to the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes expected spectral data based on the analysis of structurally similar compounds and established principles of spectroscopy. It also includes detailed, generalized experimental protocols for the acquisition of such data.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₈H₈BrClO₂S.[1] Its IUPAC name is 1-bromo-4-((2-chloroethyl)sulfonyl)benzene.[1]

PropertyValueReference
Molecular FormulaC₈H₈BrClO₂S[1]
Molecular Weight283.57 g/mol [1]
IUPAC Name1-bromo-4-((2-chloroethyl)sulfonyl)benzene[1]
CAS Number26732-25-2[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectral analysis of this compound. These predictions are derived from the analysis of analogous compounds, such as 2-chloroethyl 4-chlorophenyl sulfone and other substituted bromobenzenes.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.85Doublet2HAromatic protons ortho to the sulfonyl group
~ 7.75Doublet2HAromatic protons meta to the sulfonyl group
~ 3.80Triplet2H-SO₂-CH₂-
~ 3.50Triplet2H-CH₂-Cl
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 139Quaternary aromatic carbon attached to the sulfonyl group
~ 132Aromatic C-H carbons meta to the sulfonyl group
~ 129Quaternary aromatic carbon attached to the bromine atom
~ 128Aromatic C-H carbons ortho to the sulfonyl group
~ 55-SO₂-CH₂-
~ 39-CH₂-Cl
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850WeakAliphatic C-H stretch
~ 1580, 1470MediumAromatic C=C stretch
~ 1320-1290StrongAsymmetric SO₂ stretch
~ 1150-1120StrongSymmetric SO₂ stretch
~ 1090MediumC-S stretch
~ 830Strongpara-disubstituted benzene C-H bend (out-of-plane)
~ 750StrongC-Cl stretch
~ 550MediumC-Br stretch
Predicted Mass Spectrometry (MS) Data
m/zPredicted Adduct
282.9190[M+H]⁺
304.9009[M+Na]⁺
280.9044[M-H]⁻

Expected Fragmentation: The mass spectrum is expected to show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. Key fragmentation pathways would likely involve the loss of the chloroethyl group, cleavage of the sulfone group, and fragmentation of the bromophenyl ring.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required for the spectral analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the oxidation of the corresponding sulfide, p-bromophenyl 2-chloroethyl sulfide.

Materials:

  • p-Bromophenyl 2-chloroethyl sulfide

  • Glacial acetic acid

  • Hydrogen peroxide (30% solution)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve p-bromophenyl 2-chloroethyl sulfide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add an excess of 30% hydrogen peroxide to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • 400 MHz NMR spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

  • Acquire the proton NMR spectrum using a standard pulse sequence.

  • Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

  • Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

  • Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, and 1024-4096 scans.

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid, purified this compound directly onto the ATR crystal.

Data Acquisition:

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the purified compound in a suitable solvent such as methanol or acetonitrile (1-10 µg/mL).

Data Acquisition:

  • Infuse the sample solution into the ESI source.

  • Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 amu).

  • Obtain high-resolution mass data to confirm the elemental composition of the molecular ion and major fragments.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis via Oxidation purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structure Elucidation & Verification nmr->interpretation ir->interpretation ms->interpretation

Caption: Experimental workflow for the synthesis and spectral analysis.

Chemical Structure and Key Spectral Correlations

spectral_correlations cluster_structure This compound cluster_data Key Spectral Features mol nmr_h ¹H NMR ~7.8 ppm (Ar-H) ~3.8 ppm (-SO₂-CH₂-) ~3.5 ppm (-CH₂-Cl) mol->nmr_h NMR nmr_c ¹³C NMR ~139-128 ppm (Ar-C) ~55 ppm (-SO₂-CH₂-) ~39 ppm (-CH₂-Cl) mol->nmr_c ir IR (cm⁻¹) ~1320 (asym. SO₂) ~1150 (sym. SO₂) ~750 (C-Cl) mol->ir IR

Caption: Structure and key predicted spectral correlations.

References

An In-depth Technical Guide to p-Bromophenyl 2-chloroethyl sulfone (CAS: 26732-25-2)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of p-Bromophenyl 2-chloroethyl sulfone, intended for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, plausible synthetic routes, reactivity, and potential applications in medicinal chemistry, based on available data and established principles of organic chemistry.

Chemical and Physical Properties

PropertyValueSource
CAS Number 26732-25-2[1][2]
Molecular Formula C₈H₈BrClO₂S[1][2]
Molecular Weight 283.57 g/mol [1][2]
IUPAC Name 1-bromo-4-(2-chloroethylsulfonyl)benzene[1]
Synonyms This compound, Sulfone, p-bromophenyl 2-chloroethyl[1]
Physical State Solid (inferred from related compounds)[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in organic solvents and insoluble in water[4]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented. However, a plausible and widely used method for the preparation of aryl sulfones is the oxidation of the corresponding aryl sulfide.[5][6] This general approach suggests a two-step synthesis starting from 4-bromothiophenol.

G cluster_0 Step 1: Sulfide Synthesis cluster_1 Step 2: Oxidation A 4-Bromothiophenol C p-Bromophenyl 2-chloroethyl sulfide A->C Base (e.g., NaOH) B 1,2-Dichloroethane B->C D p-Bromophenyl 2-chloroethyl sulfide F This compound D->F E Oxidizing Agent (e.g., H₂O₂, m-CPBA) E->F

Plausible synthetic pathway for this compound.
Experimental Protocol: General Synthesis of Aryl 2-Chloroethyl Sulfones

The following is a generalized experimental protocol based on standard procedures for the synthesis of analogous aryl sulfones.

Step 1: Synthesis of p-Bromophenyl 2-chloroethyl sulfide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromothiophenol in a suitable solvent such as ethanol.

  • Add an equimolar amount of a base, for example, sodium hydroxide, to the solution to form the thiophenoxide salt.

  • To this solution, add a slight excess of 1,2-dichloroethane.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the crude product with an organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude p-Bromophenyl 2-chloroethyl sulfide.

  • Purify the product by column chromatography on silica gel.

Step 2: Oxidation to this compound

  • Dissolve the purified p-Bromophenyl 2-chloroethyl sulfide in a suitable solvent, such as dichloromethane or acetic acid, in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent. A common choice is 30% hydrogen peroxide (2.2 equivalents). Alternatively, m-chloroperoxybenzoic acid (m-CPBA) can be used.[6]

  • Allow the reaction to stir at room temperature and monitor its completion by TLC.

  • Once the reaction is complete, quench any excess oxidizing agent. For hydrogen peroxide, this can be done by adding a saturated solution of sodium sulfite.

  • Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the sulfone, the brominated aromatic ring, and the chloroethyl chain.

The sulfone group is strongly electron-withdrawing, which has two main consequences. Firstly, it deactivates the phenyl ring towards further electrophilic aromatic substitution. Secondly, it increases the acidity of the protons on the carbon atom adjacent (alpha) to the sulfonyl group. These protons can be removed by a strong base to form a stabilized carbanion, which can then act as a nucleophile in various reactions.[7]

G Sulfone p-Bromophenyl 2-chloroethyl sulfone Carbanion α-Sulfonyl Carbanion Sulfone->Carbanion Strong Base NucleophilicAttack Nucleophilic Attack Carbanion->NucleophilicAttack Electrophile

General reactivity at the α-carbon of the sulfone.

The 2-chloroethyl group provides a reactive site for nucleophilic substitution, where the chlorine atom can be displaced by a variety of nucleophiles. This allows for the introduction of different functional groups and the extension of the carbon chain. Under basic conditions, elimination of HCl can occur to form the corresponding vinyl sulfone, which is a potent Michael acceptor.[7]

Potential Applications in Drug Development

While there is no specific literature on the drug development applications of this compound, the structural motifs present in the molecule are found in numerous compounds with significant biological activity.

  • Anticancer Activity: Many compounds containing a bromophenyl group have been investigated for their anticancer properties.[8][9] Additionally, the sulfone moiety is a key component in a variety of anticancer agents.[10] The combination of these two features in this compound makes it a molecule of interest for cancer research. The reactive chloroethyl group could potentially act as an alkylating agent, a mechanism of action for several cytotoxic drugs.

  • Anti-inflammatory and Antimicrobial Agents: Aryl sulfones are a well-established class of compounds with anti-inflammatory and antimicrobial activities.[11][12][13][14] The structural similarity of this compound to these agents suggests it could be a candidate for screening in these therapeutic areas.

  • Neurological Disorders: Substituted diphenyl sulfones have been identified as potent antagonists of the 5-HT₆ serotonin receptor, a target for treating cognitive deficits in neurological disorders.[15] This suggests a potential, though unexplored, avenue for the application of this compound.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an aryl sulfone, based on the known anti-inflammatory properties of some members of this class which involve the inhibition of pro-inflammatory cytokine production.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK External Stimulus IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates ArylSulfone p-Bromophenyl 2-chloroethyl sulfone (Hypothetical Target) ArylSulfone->IKK Inhibits (Hypothetical) DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Hypothetical anti-inflammatory mechanism of action.

References

Anticancer Activity of Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of Sulfone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a strong hydrogen bond acceptor and its metabolic stability, have made sulfone derivatives a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of sulfone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Sulfone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are varied and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

A notable example is Rigosertib, a styryl benzyl sulfone that acts as a multi-kinase inhibitor, targeting pathways such as Polo-like kinases (PLKs) and PI3K/Akt, which are vital for tumor progression.[1] Inspired by such compounds, novel benzyl naphthyl sulfone derivatives have been synthesized and shown to possess potent antineoplastic activity at nanomolar concentrations, with relatively low toxicity to normal cells.[1] For instance, compound 15b ((2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine) has been identified as a promising candidate that induces tumor cell apoptosis through the p53-Bcl-2-Bax signaling pathway.[1]

Furthermore, studies on sulindac, a nonsteroidal anti-inflammatory drug, have revealed that its sulfide and sulfone metabolites can inhibit the growth of various tumor cell lines, including HT-29 human colon carcinoma cells, by inducing apoptosis.[2] This apoptotic response is a key mechanism for the cell growth inhibitory activity of these sulfone derivatives.[2]

Quantitative Data: Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 ValueReference
RigosertibVarious (94 lines)50 - 250 nM[1]
Compound 12b HeLa61 nM[1]
Compound 12d HeLa65 nM[1]
Compound 15b HeLa73 nM[1]
Compound 15b MCF-781 nM[1]
Compound 15b HepG295 nM[1]
Compound 3 Human Hepatoma~10 µg/mL (50% cytotoxicity at 20 µM)[3]
Styryl sulfone 7k HT-29 (in vivo)51% tumor growth inhibition at 400 mg/kg[4]
Signaling Pathway: p53-Mediated Apoptosis

The following diagram illustrates the p53-Bcl-2-Bax signaling pathway, a common mechanism through which some sulfone derivatives induce apoptosis in cancer cells.

p53_apoptosis_pathway sulfone Sulfone Derivative (e.g., 15b) p53 p53 Activation sulfone->p53 bax Bax (Pro-apoptotic) p53->bax + bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 - mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Cascade Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: p53-mediated apoptotic pathway induced by sulfone derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The sulfone derivatives are dissolved in DMSO to prepare stock solutions. A series of dilutions are prepared in culture medium. The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours. A control group is treated with DMSO-containing medium.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Sulfone Derivatives

The sulfone scaffold is present in numerous antimicrobial agents, including the well-known antibiotic Dapsone.[5][6] Researchers have extensively explored the synthesis of novel sulfone derivatives, particularly those incorporating heterocyclic moieties like 1,3,4-oxadiazole and 1,3,4-thiadiazole, to develop new antibacterial and antifungal agents.[7][8][9] These compounds have shown efficacy against a range of plant pathogenic fungi and bacteria, in some cases surpassing commercial fungicides and bactericides.[7][10]

For example, sulfone derivatives containing a 1,3,4-oxadiazole moiety have demonstrated potent activity against fungi like Botrytis cinerea and bacteria such as Xanthomonas oryzae pv. oryzae, the causative agent of rice bacterial leaf blight.[7][10]

Quantitative Data: Antimicrobial Activity
Compound/DerivativeTarget OrganismActivity MetricValueReference
5d (oxadiazole sulfone)Botrytis cinereaEC505.21 µg/mL[7]
5e (oxadiazole sulfone)Botrytis cinereaEC508.25 µg/mL[7]
5f (oxadiazole sulfone)Botrytis cinereaEC508.03 µg/mL[7]
5I-1 to 5I-7 Xanthomonas oryzaeEC500.45 - 1.86 µg/mL[8]
5a (oxadiazole sulfone)Ralstonia solanacearumEC5019.77 µg/mL (tomato)[9]
5b (oxadiazole sulfone)Ralstonia solanacearumEC508.29 µg/mL (tobacco)[9]
POSS-sulfonesE. hirae, S. aureusMIC125 - 3000 µM[11]
Experimental Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening the antimicrobial activity of newly synthesized sulfone derivatives.

antimicrobial_workflow start Synthesize Sulfone Derivatives prepare Prepare Stock Solutions (in DMSO) start->prepare primary_screen Primary Screening (e.g., Agar Disc Diffusion) prepare->primary_screen culture Culture Microbial Strains (Bacteria/Fungi) culture->primary_screen measure_zone Measure Inhibition Zones primary_screen->measure_zone select_active Select Active Compounds measure_zone->select_active mic_test Determine MIC/EC50 (Broth Microdilution) select_active->mic_test Active end Identify Lead Compound select_active->end Inactive data_analysis Analyze Data & SAR mic_test->data_analysis data_analysis->end

Caption: General workflow for antimicrobial activity screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Inoculum Preparation: A suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Compound Dilution: A two-fold serial dilution of the sulfone derivative is prepared in the broth in a 96-well microtiter plate. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Inoculation: Each well (except the negative control) is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity of Sulfone Derivatives

Sulfone derivatives have been evaluated for their anti-inflammatory properties and have shown the ability to modulate key inflammatory pathways.[3] Certain derivatives can significantly inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in activated macrophages.[3][12]

The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) protein expression.[3] More detailed mechanistic studies have revealed that some sulfone derivatives exert their anti-inflammatory effects by regulating the MAPK-NF-κB/iNOS signaling pathway.[13] For example, benzoxazolone sulfonyloxy derivatives have been shown to suppress the phosphorylation of p38 and ERK, thereby inhibiting the activation of the transcription factor NF-κB and subsequent expression of iNOS and pro-inflammatory cytokines.[13]

Quantitative Data: Anti-inflammatory Activity
Compound/DerivativeCell LineTarget InhibitedIC50 ValueReference
Compound 2h RAW 264.7NO Production17.67 µM[13]
Compound 2h RAW 264.7IL-1β Production20.07 µM[13]
Compound 2h RAW 264.7IL-6 Production8.61 µM[13]
Compound 3 Murine MacrophagesNO ProductionDose-dependent inhibition[3]
Compound 6 Murine MacrophagesNO ProductionDose-dependent inhibition[3]
Signaling Pathway: MAPK/NF-κB in Inflammation

This diagram shows the signaling cascade leading to the production of inflammatory mediators and how sulfone derivatives can intervene.

mapk_nfkb_pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 mapk MAPK Pathway (p38, ERK) tlr4->mapk nfkb_complex NF-κB / IκBα Complex (Inactive) tlr4->nfkb_complex mapk->nfkb_complex P ikb IκBα nfkb_complex->ikb Degradation nfkb NF-κB (Active) nfkb_complex->nfkb nucleus Nucleus nfkb->nucleus gene_transcription Gene Transcription nfkb->gene_transcription mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) gene_transcription->mediators sulfone Sulfone Derivative sulfone->mapk sulfone->nfkb_complex Inhibits IκBα Degradation

Caption: Inhibition of the MAPK/NF-κB signaling pathway by sulfones.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture and Seeding: Macrophage cell line (e.g., RAW 264.7) is cultured and seeded into 96-well plates at a density of 5 × 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of the sulfone derivatives for 1-2 hours.

  • Inflammatory Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours. A control group without LPS stimulation is included.

  • Supernatant Collection: After incubation, 100 µL of the cell culture supernatant is collected from each well.

  • Griess Reaction: 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes in the dark. The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is calculated using a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Other Biological Activities

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, sulfone derivatives have been investigated for a variety of other therapeutic applications.

  • Enzyme Inhibition: Novel bis-sulfone derivatives have been synthesized and shown to be potent inhibitors of several metabolic enzymes, including human carbonic anhydrase I and II (hCA I, hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[14] This suggests their potential for treating conditions like glaucoma, epilepsy, and Alzheimer's disease.[14]

  • Neuroprotection: The sulfone drug Dapsone has been shown to possess antioxidant, anti-excitotoxic, and anti-apoptotic effects in models of ischemic damage and neurodegenerative diseases like Parkinson's and Alzheimer's.[5][15]

Quantitative Data: Enzyme Inhibition
Compound/DerivativeTarget EnzymeActivity MetricValueReference
bis-sulfones (2a-2j) hCA IKi11.4 - 70.7 nM[14]
bis-sulfones (2a-2j) hCA IIKi28.7 - 77.6 nM[14]
bis-sulfones (2a-2j) AChEKi18.7 - 95.4 nM[14]
bis-sulfones (2a-2j) BChEKi9.5 - 95.5 nM[14]
Macrocycle 5n AChEIC5071.2 µM[16]
Macrocycle 5n BChEIC5055.3 µM[16]

Conclusion

Sulfone derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores their significance in drug discovery. The ability to readily modify their core structure allows for the fine-tuning of their pharmacological profiles, leading to the development of compounds with enhanced potency and selectivity. The mechanistic insights and quantitative data presented in this guide highlight the ongoing progress and future potential of sulfone-based therapeutics in addressing a wide range of human diseases. Continued research into the synthesis, biological evaluation, and structure-activity relationships of novel sulfone derivatives is crucial for translating these promising findings into clinically effective treatments.

References

The Ascendant Role of Aryl Sulfones in Modern Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aryl sulfone moiety, a seemingly simple structural motif, has emerged as a cornerstone in contemporary medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have cemented its status as a privileged scaffold in drug design and a versatile building block for advanced materials. This technical guide provides a comprehensive overview of the synthesis, applications, and structure-activity relationships of aryl sulfone compounds, with a focus on quantitative data and detailed experimental methodologies to empower researchers in their scientific endeavors.

I. Synthetic Methodologies for Aryl Sulfone Construction

The synthesis of aryl sulfones has evolved significantly from classical methods to modern, highly efficient catalytic protocols. The choice of synthetic route often depends on the desired substitution pattern, functional group tolerance, and scalability.

A. Classical Approaches

Traditional methods for aryl sulfone synthesis, while still in use, often suffer from harsh reaction conditions and limited substrate scope.

  • Oxidation of Aryl Sulfides: This is one of the most fundamental methods, where a pre-formed aryl sulfide is oxidized to the corresponding sulfone. A variety of oxidizing agents can be employed, with hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate being common choices. The reaction is typically robust but can be challenging for substrates with sensitive functional groups that are also prone to oxidation.

  • Friedel-Crafts Sulfonylation: This electrophilic aromatic substitution reaction involves the reaction of an arene with an arylsulfonyl halide or sulfonic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A significant drawback of this method is the potential for regioisomeric mixtures, particularly with substituted arenes.

B. Modern Catalytic Methods

The advent of transition metal catalysis has revolutionized the synthesis of aryl sulfones, offering milder reaction conditions, improved functional group tolerance, and greater control over regioselectivity.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl boronic acid and an aryl sulfonyl halide has become a cornerstone for the synthesis of diaryl sulfones.[1][2] The reaction generally exhibits high yields and broad functional group compatibility. Recent advancements have focused on the development of more active and stable catalyst systems.[1][2]

  • Palladium-Catalyzed Three-Component Coupling: A convergent and highly versatile approach involves the palladium-catalyzed reaction of an aryl halide, a sulfur dioxide surrogate (e.g., DABSO), and an organometallic reagent (e.g., an aryl lithium or Grignard reagent).[3][4] This method allows for the rapid assembly of diverse aryl sulfones from readily available starting materials.[3][4]

  • Copper-Catalyzed Coupling Reactions: Copper-based catalysts have emerged as a cost-effective and efficient alternative to palladium for the synthesis of aryl sulfones.[5][6] These reactions often involve the coupling of aryl halides with sulfinate salts and have shown excellent functional group tolerance.[5][6] The use of magnetically separable copper ferrite (CuFe₂O₄) nanoparticles represents a sustainable approach, allowing for easy catalyst recovery and reuse.[5]

Table 1: Comparison of Selected Catalytic Methods for Diaryl Sulfone Synthesis

Catalytic SystemReactantsTypical ConditionsAdvantagesDisadvantagesReference
Pd(OAc)₂ / XantphosAryl boronic acid, Arylsulfonyl chlorideBase, Solvent (e.g., Toluene), 80-110 °CHigh yields, Broad functional group toleranceCost of palladium, Ligand sensitivity[1]
Pd(dba)₂ / XantphosAryl halide, DABSO, Aryl lithiumAnhydrous solvent (e.g., THF), Room Temp. to 60 °CConvergent, Access to diverse structuresRequires pre-formation of organometallic reagent[3]
CuI / L-prolineAryl halide, Sulfinic acid saltDMSO, 80-95 °CInexpensive catalyst, Good functional group toleranceHigher reaction temperatures may be required[6]
CuFe₂O₄ nanoparticlesAryl halide, Sulfinic acid saltWater, 60 °CRecyclable catalyst, Environmentally friendly solventMay have limitations with sterically hindered substrates[5]

II. Applications in Drug Development

The aryl sulfone scaffold is a prominent feature in a multitude of approved drugs and clinical candidates across various therapeutic areas. Its ability to act as a hydrogen bond acceptor, its metabolic stability, and its rigidifying effect on molecular conformation contribute to its pharmacological utility.

A. Anticancer Agents

Aryl sulfones are found in a number of targeted anticancer therapies. The diaryl sulfone structure is a key component of several classes of kinase inhibitors and modulators of protein-protein interactions.

  • COX-2 Inhibitors: The diaryl sulfone moiety is a classic feature of selective COX-2 inhibitors, such as Rofecoxib (Vioxx).

  • Tubulin Polymerization Inhibitors: Analogues of combretastatin A-4 incorporating a diaryl sulfide, sulfoxide, or sulfone linker have been investigated as potent inhibitors of tubulin polymerization, demonstrating significant antitumor activity.[7]

  • HIF-2α Inhibitors: Belzutifan (Welireg) is a first-in-class hypoxia-inducible factor 2α (HIF-2α) inhibitor approved for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma. The central aryl sulfone is crucial for its mechanism of action.

Table 2: Selected Aryl Sulfone-Containing Anticancer Agents and their Targets

CompoundTargetIndicationReference
RofecoxibCOX-2Anti-inflammatory, Analgesic[6]
BelzutifanHIF-2αRenal Cell Carcinoma[8]
LaropiprantProstaglandin D2 receptor antagonistDyslipidemia (in combination)[6]
N-arylsulfonylimidazolidinonesNot specifiedHCT116, A549, NCL-H460 cancer cell lines[9]
B. Anti-inflammatory and Analgesic Agents

The anti-inflammatory properties of aryl sulfones have been extensively explored, leading to the development of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • A novel class of aryl methyl sulfones, designed as analogues of traditional NSAIDs, has shown potent inhibition of COX-1 and COX-2 isoenzymes.[10] Notably, some of these compounds exhibited superior activity compared to their carboxylic acid-containing parent drugs, such as naproxen.[10]

C. Antimicrobial Agents

The sulfone group is a key pharmacophore in several classes of antimicrobial agents. Dapsone, a diaryl sulfone, has been a mainstay in the treatment of leprosy for decades. More recently, the aryl sulfone motif has been incorporated into novel antibacterial and antifungal compounds.

III. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of aryl sulfone compounds is critical for the rational design of new therapeutic agents with improved potency and selectivity.[11]

A study on N-arylsulfonylimidazolidinones as anticancer agents revealed that the intact 4-phenyl-l-benzenesulfonylimidazolidinone core is essential for activity.[9] Furthermore, hydrophobic substitutions at the 2-position of the 1-aminobenzenesulfonyl moiety were found to enhance cytotoxicity against various cancer cell lines.[9] This highlights the importance of systematic structural modifications to probe the key interactions between the ligand and its biological target.

IV. Experimental Protocols

To facilitate the practical application of the synthetic methods discussed, detailed experimental protocols for key reactions are provided below.

A. General Procedure for Suzuki-Miyaura Coupling for Diaryl Sulfone Synthesis

To a solution of aryl boronic acid (1.2 mmol) and arylsulfonyl chloride (1.0 mmol) in a suitable solvent such as toluene (5 mL) is added a palladium catalyst, for instance, Pd(OAc)₂ (2 mol%), and a ligand, for example, Xantphos (4 mol%). A base, such as K₃PO₄ (2.0 mmol), is then added, and the reaction mixture is heated to 80-110 °C under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diaryl sulfone.

B. General Procedure for Palladium-Catalyzed Three-Component Synthesis of Diaryl Sulfones

In an oven-dried flask under an inert atmosphere, the aryl halide (1.0 mmol), the sulfur dioxide surrogate DABSO (0.6 mmol), a palladium catalyst such as Pd(dba)₂ (2 mol%), and a ligand like Xantphos (4 mol%) are dissolved in an anhydrous solvent (e.g., THF, 5 mL). To this solution, the aryl lithium reagent (2.2 mmol, prepared separately) is added dropwise at room temperature. The reaction mixture is stirred at room temperature or heated to 60 °C and monitored by TLC or LC-MS. After completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to yield the target diaryl sulfone.

V. Visualizing Chemical Logic and Workflows

To better illustrate the relationships and processes described in this guide, the following diagrams are provided.

Synthesis_of_Aryl_Sulfones cluster_starting_materials Starting Materials cluster_methods Synthetic Methods ArylHalide Aryl Halide Suzuki Suzuki-Miyaura Coupling ArylHalide->Suzuki ThreeComponent Three-Component Coupling ArylHalide->ThreeComponent CopperCoupling Copper-Catalyzed Coupling ArylHalide->CopperCoupling ArylBoronicAcid Aryl Boronic Acid ArylBoronicAcid->Suzuki SulfinateSalt Sulfinate Salt SulfinateSalt->CopperCoupling Arene Arene FriedelCrafts Friedel-Crafts Sulfonylation Arene->FriedelCrafts ArylSulfide Aryl Sulfide Oxidation Oxidation ArylSulfide->Oxidation SO2_Surrogate SO2 Surrogate SO2_Surrogate->ThreeComponent DiarylSulfone Diaryl Sulfone Suzuki->DiarylSulfone Pd catalyst ThreeComponent->DiarylSulfone Pd catalyst CopperCoupling->DiarylSulfone Cu catalyst FriedelCrafts->DiarylSulfone Lewis Acid Oxidation->DiarylSulfone Oxidant

Caption: Synthetic routes to diaryl sulfones.

Aryl_Sulfone_Drug_Development_Workflow Compound_Synthesis Aryl Sulfone Synthesis In_Vitro_Screening In Vitro Biological Screening (e.g., IC50) Compound_Synthesis->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Guides rational design In_Vitro_Screening->SAR_Studies Identifies active compounds Lead_Optimization->Compound_Synthesis Synthesize new analogues Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Workflow for aryl sulfone-based drug discovery.

VI. Conclusion

The aryl sulfone scaffold continues to be a fertile ground for discovery in both medicinal chemistry and materials science. The ongoing development of novel and efficient synthetic methodologies provides researchers with powerful tools to explore the chemical space around this versatile functional group. A thorough understanding of the structure-activity relationships of aryl sulfone-containing compounds will undoubtedly lead to the development of next-generation therapeutics and advanced materials with tailored properties. This guide serves as a foundational resource to aid in these endeavors, providing both the theoretical background and the practical details necessary for innovation.

References

Theoretical Studies on p-Bromophenyl 2-chloroethyl sulfone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and known properties of p-Bromophenyl 2-chloroethyl sulfone. The document details its chemical structure, physicochemical properties, potential synthetic pathways, and spectroscopic characterization. Furthermore, it explores the predicted biological activities based on structurally related compounds, offering insights into its potential applications in medicinal chemistry and drug development. This guide is intended to serve as a foundational resource for researchers and scientists interested in the study and application of this and related sulfone-containing molecules.

Introduction

This compound, with the chemical formula C₈H₈BrClO₂S, is an organosulfur compound belonging to the sulfone family.[1] Sulfones are characterized by a sulfonyl functional group, consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This functional group imparts specific chemical and physical properties to the molecule, including high polarity and chemical stability. While specific research on this compound is limited in publicly available literature, the broader class of aryl alkyl sulfones has garnered significant interest due to their diverse biological activities. This guide synthesizes available data on the target molecule and draws inferences from closely related compounds to provide a thorough theoretical analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These values are primarily computed and sourced from the PubChem database.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈BrClO₂SPubChem[1]
Molecular Weight 283.57 g/mol PubChem[1]
IUPAC Name 1-bromo-4-(2-chloroethylsulfonyl)benzenePubChem[1]
CAS Number 26732-25-2PubChem[1]
Topological Polar Surface Area 42.5 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
XLogP3-AA (Predicted) 2.9PubChem[1]
Monoisotopic Mass 281.911693 g/mol PubChem[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway 1: Nucleophilic Substitution

This pathway involves the reaction of a sulfinate salt with a suitable alkyl halide.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A Sodium p-bromobenzenesulfinate C Nucleophilic Substitution (e.g., in DMF or DMSO) A->C B 1-bromo-2-chloroethane B->C D This compound C->D

Caption: Proposed Synthetic Pathway 1 for this compound.

Experimental Protocol (Hypothetical):

  • Preparation of Sodium p-bromobenzenesulfinate: This can be prepared by the reduction of p-bromobenzenesulfonyl chloride with a reducing agent like sodium sulfite.

  • Reaction: To a solution of sodium p-bromobenzenesulfinate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-bromo-2-chloroethane (1.1 eq).

  • Heating: The reaction mixture is heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Proposed Synthetic Pathway 2: Oxidation of a Sulfide Precursor

This pathway involves the synthesis of the corresponding sulfide followed by oxidation to the sulfone.

G cluster_0 Step 1: Sulfide Synthesis cluster_1 Step 2: Oxidation A p-Bromothiophenol C Base (e.g., NaH or K2CO3) in Solvent (e.g., THF or Acetone) A->C B 1-bromo-2-chloroethane B->C D p-Bromophenyl 2-chloroethyl sulfide C->D E Oxidizing Agent (e.g., H2O2, m-CPBA) in Solvent (e.g., Acetic Acid or CH2Cl2) D->E F This compound E->F

Caption: Proposed Synthetic Pathway 2 for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of p-Bromophenyl 2-chloroethyl sulfide

  • Reaction Setup: To a solution of p-bromothiophenol (1.0 eq) in a suitable solvent like acetone or THF, add a base such as potassium carbonate (1.5 eq).

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 30 minutes, then add 1-bromo-2-chloroethane (1.1 eq) dropwise.

  • Reaction: The reaction mixture is stirred at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude sulfide is purified by column chromatography on silica gel.

Step 2: Oxidation to the Sulfone

  • Oxidation: The purified p-Bromophenyl 2-chloroethyl sulfide (1.0 eq) is dissolved in a solvent such as glacial acetic acid or dichloromethane.

  • Addition of Oxidant: An excess of an oxidizing agent like 30% hydrogen peroxide (2.2-3.0 eq) or meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise, maintaining the temperature with an ice bath.

  • Reaction: The reaction is stirred at room temperature until the oxidation is complete (monitored by TLC).

  • Work-up: The reaction mixture is poured into a cold solution of sodium bisulfite to quench the excess oxidant. The product is then extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The resulting solid is purified by recrystallization.

Spectroscopic and Structural Characterization

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Aromatic protons (p-substituted pattern): two doublets in the range of δ 7.5-8.0 ppm. - Methylene protons adjacent to the sulfonyl group: a triplet around δ 3.5-4.0 ppm. - Methylene protons adjacent to the chlorine atom: a triplet around δ 3.8-4.2 ppm.
¹³C NMR - Aromatic carbons: signals in the range of δ 120-140 ppm. - Methylene carbon adjacent to the sulfonyl group: a signal around δ 55-60 ppm. - Methylene carbon adjacent to the chlorine atom: a signal around δ 40-45 ppm.
IR Spectroscopy - Asymmetric SO₂ stretch: strong absorption band around 1300-1350 cm⁻¹. - Symmetric SO₂ stretch: strong absorption band around 1120-1160 cm⁻¹. - C-Br stretch: absorption in the fingerprint region. - C-Cl stretch: absorption around 600-800 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) with characteristic isotopic pattern for bromine and chlorine.
Crystal Structure (Theoretical Considerations)

An experimental crystal structure for this compound has not been reported. However, based on X-ray diffraction studies of other aryl sulfones, some structural features can be anticipated.[2] The geometry around the sulfur atom is expected to be tetrahedral. The C-S-C bond angle would likely be in the range of 101-107°, and the O-S-O bond angle is expected to be around 117-121°.[2] The solid-state packing would likely be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds.[2]

Potential Biological Activities and Experimental Protocols

While there are no specific biological studies on this compound, the broader class of haloalkyl aryl sulfones has shown promising antimicrobial and cytotoxic activities.

Antifungal Activity

A structurally related compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, has demonstrated significant antifungal activity against various Candida species.[3][4][5] This suggests that this compound may also possess antifungal properties.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the study by Staniszewska et al. (2016).[3]

  • Preparation of Inoculum: Fungal strains (e.g., Candida albicans) are cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL.

  • Drug Dilution: A stock solution of this compound in DMSO is prepared. Serial two-fold dilutions are made in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Incubation: The plates are incubated at 35 °C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

  • MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is sub-cultured on Sabouraud dextrose agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

G A Prepare Fungal Inoculum C Inoculate Wells with Fungal Suspension A->C B Prepare Serial Dilutions of Compound in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (Visual Inspection) D->E F Subculture from Clear Wells onto Agar Plates E->F G Incubate Agar Plates F->G H Determine MFC G->H

Caption: Workflow for Antifungal Susceptibility Testing.

Cytotoxicity and In Vivo Toxicity

The sulfur mustard analog, 2-chloroethyl ethyl sulfide, which shares the 2-chloroethyl sulfide moiety, is known to be a powerful alkylating agent that can cause DNA damage.[6][7] This suggests that this compound could exhibit cytotoxic effects. A preliminary assessment of in vivo toxicity can be performed using the Galleria mellonella model.

Experimental Protocol: Galleria mellonella Toxicity Assay

This protocol is adapted from Staniszewska et al. (2016).[3]

  • Selection of Larvae: Healthy G. mellonella larvae of a specific weight range (e.g., 250-350 mg) are selected.

  • Injection: A specific dose of this compound (dissolved in a suitable solvent like DMSO and diluted in PBS) is injected into the hemocoel of the larvae using a microsyringe. Control groups receive the solvent and PBS only.

  • Incubation: The larvae are incubated in the dark at 37 °C.

  • Monitoring: Survival is monitored at regular intervals (e.g., every 24 hours) for a period of up to 72-96 hours.

  • Data Analysis: The percentage of survival is calculated for each group, and a dose-response curve can be generated to determine the LD₅₀.

Conclusion

This compound is a compound with potential for further investigation, particularly in the context of antimicrobial drug discovery. While experimental data on this specific molecule is scarce, this guide provides a robust theoretical framework based on the known chemistry and biology of related sulfone compounds. The proposed synthetic pathways offer a starting point for its chemical synthesis, and the detailed experimental protocols for biological evaluation can be readily applied to assess its antifungal and cytotoxic potential. Further empirical studies are warranted to validate these theoretical considerations and to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to 1-bromo-4-(2-chloroethylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-bromo-4-(2-chloroethylsulfonyl)benzene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical biology. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines established chemical principles with data on structurally related compounds to offer a foundational understanding of this molecule.

Molecular and Chemical Properties

1-bromo-4-(2-chloroethylsulfonyl)benzene is a halogenated aromatic sulfone. The presence of a bromine atom on the phenyl ring and a 2-chloroethylsulfonyl group provides multiple reactive sites, making it a potentially valuable building block in organic synthesis and chemical biology. One commercial supplier notes its application in proteomics research, suggesting it may be used as a chemical probe to react with specific amino acid residues.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for 1-bromo-4-(2-chloroethylsulfonyl)benzene.

PropertyValueSource(s)
CAS Number 26732-25-2[1]
Molecular Formula C₈H₈BrClO₂S[1]
Molecular Weight 283.57 g/mol [1]
Canonical SMILES C1=CC(=CC=C1S(=O)(=O)CCCl)Br
Physical Description Solid (predicted)
Solubility Soluble in organic solvents (predicted)

Note: Some properties are predicted based on the chemical structure as explicit experimental data is not widely available.

Molecular Structure

The molecular structure of 1-bromo-4-(2-chloroethylsulfonyl)benzene is characterized by a central benzene ring substituted at the 1 and 4 positions.

molecular_structure cluster_ring C1 C C2 C C1->C2 Br Br C1->Br C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 S S C4->S C6 C C5->C6 C6->C1 O1 O S->O1 O O2 O S->O2 O C7 CH₂ S->C7 C8 CH₂ C7->C8 Cl Cl C8->Cl

Caption: Molecular structure of 1-bromo-4-(2-chloroethylsulfonyl)benzene.

Experimental Protocols

Proposed Synthesis of 1-bromo-4-(2-chloroethylsulfonyl)benzene

A potential two-step synthesis could involve the initial preparation of 1-bromo-4-(2-chloroethylthio)benzene, followed by its oxidation to the corresponding sulfone.

Step 1: Synthesis of 1-bromo-4-(2-chloroethylthio)benzene

This step would likely involve the reaction of 4-bromothiophenol with 1-bromo-2-chloroethane under basic conditions.

  • Materials: 4-bromothiophenol, 1-bromo-2-chloroethane, a suitable base (e.g., sodium hydroxide or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide or acetone).

  • Procedure:

    • Dissolve 4-bromothiophenol in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

    • Add the base portion-wise to the solution at room temperature to form the thiolate anion.

    • Slowly add 1-bromo-2-chloroethane to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to 1-bromo-4-(2-chloroethylsulfonyl)benzene

The thioether intermediate would then be oxidized to the sulfone.

  • Materials: 1-bromo-4-(2-chloroethylthio)benzene, an oxidizing agent (e.g., hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA)), and a suitable solvent (e.g., acetic acid or dichloromethane).

  • Procedure:

    • Dissolve the thioether in the chosen solvent.

    • If using hydrogen peroxide, a catalytic amount of a substance like sodium tungstate may be beneficial.

    • Slowly add the oxidizing agent to the solution, maintaining the temperature with an ice bath as the reaction is often exothermic.

    • Stir the reaction mixture at room temperature until TLC indicates the complete consumption of the starting material.

    • Work up the reaction by adding a reducing agent (e.g., sodium sulfite solution) to quench any excess peroxide, if necessary.

    • Extract the product with an organic solvent, wash the organic phase, dry, and concentrate.

    • Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-bromo-4-(2-chloroethylsulfonyl)benzene.

synthesis_workflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation start 4-Bromothiophenol + 1-Bromo-2-chloroethane react1 Base (e.g., NaOH) Solvent (e.g., DMF) Reflux start->react1 product1 1-Bromo-4-(2-chloroethylthio)benzene react1->product1 react2 Oxidizing Agent (e.g., H₂O₂) Solvent (e.g., Acetic Acid) product1->react2 product2 1-Bromo-4-(2-chloroethylsulfonyl)benzene react2->product2

Caption: Proposed two-step synthesis workflow for 1-bromo-4-(2-chloroethylsulfonyl)benzene.

Potential Applications and Mechanism of Action

The chemical structure of 1-bromo-4-(2-chloroethylsulfonyl)benzene suggests it could function as a bifunctional electrophile. The 2-chloroethylsulfonyl group is a Michael acceptor and can also undergo nucleophilic substitution at the carbon bearing the chlorine. The bromo-substituted aromatic ring can participate in cross-coupling reactions.

In the context of proteomics, this compound could be used as a covalent probe. The 2-chloroethylsulfonyl group is known to react with nucleophilic residues on proteins, such as the thiol group of cysteine or the imidazole group of histidine. This reactivity could be exploited for activity-based protein profiling (ABPP) or for mapping ligand-binding sites.

logical_relationship cluster_reactivity Chemical Reactivity cluster_application Potential Proteomics Application compound 1-Bromo-4-(2-chloroethylsulfonyl)benzene michael_addition Michael Acceptor compound->michael_addition nucleophilic_substitution Nucleophilic Substitution Site (at C-Cl) compound->nucleophilic_substitution cross_coupling Cross-Coupling Site (at C-Br) compound->cross_coupling protein Protein with Nucleophilic Residue (e.g., Cysteine, Histidine) michael_addition->protein nucleophilic_substitution->protein covalent_modification Covalent Modification of Protein protein->covalent_modification abpp Activity-Based Protein Profiling (ABPP) covalent_modification->abpp site_mapping Ligand-Binding Site Mapping covalent_modification->site_mapping

Caption: Logical relationship of reactivity to potential applications in proteomics.

Conclusion

1-bromo-4-(2-chloroethylsulfonyl)benzene is a compound with significant potential for applications in synthetic chemistry and as a tool in chemical biology, particularly in the field of proteomics. While detailed experimental data is sparse in publicly accessible records, its structure suggests clear pathways for its synthesis and mechanisms for its interaction with biological macromolecules. Further research into this compound is warranted to fully elucidate its properties and applications.

References

A Technical Guide on the Electrophilic Character of p-Bromophenyl 2-chloroethyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

p-Bromophenyl 2-chloroethyl sulfone is a bifunctional organic compound characterized by significant electrophilicity, making it a molecule of interest for applications in organic synthesis and medicinal chemistry. Its reactivity is primarily dictated by the strongly electron-withdrawing sulfone group, which activates the molecule for nucleophilic attack at two distinct sites. This guide provides a comprehensive analysis of the compound's electrophilic nature, detailing its physicochemical properties, dual-mode reactivity as both a potential Michael acceptor and an alkylating agent, and plausible experimental protocols. The potential applications, particularly in the context of covalent enzyme inhibition and activity-based protein profiling, are explored, highlighting its relevance to modern drug development. All quantitative data is presented in tabular format, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams to ensure clarity for a technical audience.

Introduction

Aryl sulfones are a class of organosulfur compounds containing a sulfonyl group bonded to two carbon atoms, at least one of which is part of an aryl ring. The sulfone functional group is a powerful electron-withdrawing moiety, which profoundly influences the chemical reactivity of adjacent atoms. This compound, with the chemical structure 1-bromo-4-(2-chloroethylsulfonyl)benzene, incorporates this sulfone group along with a halogenated ethyl chain and a brominated phenyl ring.[1] This specific combination of functional groups confers a potent and versatile electrophilic character upon the molecule, presenting two primary pathways for reaction with nucleophiles. This technical paper serves as an in-depth guide to the electrophilic nature of this compound, providing detailed descriptions of its reactivity, hypothetical experimental protocols, and potential applications in chemical biology and drug discovery.

Physicochemical and Computed Properties

While extensive experimental data for this compound is not widely published, its key properties can be derived from computational models and chemical databases such as PubChem.[1][2] These properties are essential for predicting its behavior in chemical and biological systems.

Table 1: Computed Physicochemical Properties
PropertyValueSource
IUPAC Name 1-bromo-4-(2-chloroethylsulfonyl)benzenePubChem[1]
Molecular Formula C₈H₈BrClO₂SPubChem[1]
Molecular Weight 283.57 g/mol PubChem[1]
Monoisotopic Mass 281.91169 DaPubChem[1]
InChIKey BSSDAMWQINGNMC-UHFFFAOYSA-NPubChem[1]
XLogP3 (Predicted)2.6PubChem[1]
Topological Polar Surface Area 42.5 ŲPubChem[1]
Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
Adduct Typem/zPredicted CCS (Ų)Source
[M+H]⁺ 282.91896139.8PubChemLite[2]
[M+Na]⁺ 304.90090153.9PubChemLite[2]
[M-H]⁻ 280.90440147.0PubChemLite[2]

Electrophilic Character and Reactivity Pathways

The electrophilicity of this compound is primarily attributed to the potent electron-withdrawing nature of the sulfonyl (-SO₂) group. This group significantly lowers the electron density of the adjacent 2-chloroethyl moiety, making it susceptible to nucleophilic attack through two distinct mechanisms.

Pathway 1: Michael Acceptor via Elimination-Addition

Under basic conditions, this compound can undergo elimination of hydrogen chloride (HCl) to form the corresponding p-bromophenyl vinyl sulfone. Vinyl sulfones are well-established, highly reactive Michael acceptors.[3][4] The sulfone group activates the vinyl double bond for conjugate addition by stabilizing the resulting carbanion intermediate. This pathway is particularly relevant for reactions with soft nucleophiles, such as thiols (e.g., cysteine residues in proteins).[4][5]

Pathway 2: Direct Nucleophilic Substitution (Sₙ2)

The carbon atom bonded to the chlorine atom is electron-deficient due to the inductive effect of both the chlorine and the adjacent sulfonyl group. This renders it an electrophilic center susceptible to a direct bimolecular nucleophilic substitution (Sₙ2) reaction. A nucleophile can attack this carbon, displacing the chloride ion as a leaving group.

The following diagram illustrates these two competing electrophilic reaction pathways.

G cluster_start Starting Material cluster_path1 Pathway 1: Elimination-Addition cluster_path2 Pathway 2: Direct Substitution cluster_reagents Reagents start This compound intermediate p-Bromophenyl vinyl sulfone (Michael Acceptor) start->intermediate - HCl product2 Sₙ2 Product start->product2 + Nu⁻ - Cl⁻ product1 Michael Adduct (Thioether Linkage) intermediate->product1 + Nu⁻ base Base base->start nu Nucleophile (Nu⁻) e.g., R-S⁻ nu->start nu->intermediate G cluster_workflow ABPP Workflow A 1. Incubation Treat proteome with This compound B 2. Covalent Labeling Probe irreversibly binds to active site Cys of target protein A->B C 3. Reporter Tagging Add reporter tag (e.g., Biotin-Azide) via Click Chemistry to the Bromo-handle B->C D 4. Affinity Purification Isolate labeled proteins using Streptavidin beads C->D E 5. Proteolytic Digestion Digest proteins into peptides D->E F 6. Analysis Identify labeled proteins and binding sites by LC-MS/MS E->F

References

Methodological & Application

Application Notes and Protocols: p-Bromophenyl 2-chloroethyl sulfone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of p-Bromophenyl 2-chloroethyl sulfone in organic synthesis. The primary utility of this reagent lies in its role as a stable precursor to p-bromophenyl vinyl sulfone, a versatile Michael acceptor and dienophile widely employed in the construction of complex organic molecules.

Overview of Synthetic Utility

This compound is primarily utilized as a synthetic equivalent of p-bromophenyl vinyl sulfone. The 2-chloroethyl group provides stability for storage and handling, and the vinyl sulfone can be readily generated in situ or in a separate step through a base-mediated elimination of hydrogen chloride. The resulting electron-deficient alkene is a key building block for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The general workflow for the application of this compound is depicted below:

G A This compound B Base-Mediated Elimination A->B C p-Bromophenyl vinyl sulfone B->C D Michael Addition (N, S, O, C-nucleophiles) C->D E Diels-Alder Reaction ([4+2] Cycloaddition) C->E F Functionalized Adducts (Drug Intermediates, Heterocycles) D->F G Cyclic & Bicyclic Scaffolds E->G

Caption: Synthetic workflow for this compound.

Key Applications and Experimental Protocols

The most common application of this compound is its conversion to p-bromophenyl vinyl sulfone. This is typically achieved through an E2 elimination reaction using a suitable base.

G cluster_reactants Reactants cluster_products Products A This compound C p-Bromophenyl vinyl sulfone A->C Elimination D [Base-H]+Cl- B Base (e.g., DBU, Et3N, Diisopropylamine) B->C

Caption: Base-mediated elimination to form p-bromophenyl vinyl sulfone.

Experimental Protocol: Synthesis of p-Bromophenyl vinyl sulfone

This protocol is adapted from procedures for the synthesis of phenyl vinyl sulfone from 2-chloroethyl phenyl sulfone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or ethyl acetate, ~0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add a solution of a suitable base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (Et₃N), or diisopropylamine, 1.2-1.5 eq) to the cooled solution. Maintain the temperature below 15 °C during the addition.

  • Reaction: Stir the reaction mixture at 0-10 °C for 10-14 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford p-bromophenyl vinyl sulfone.

ParameterValue/Condition
Reactant This compound
Base DBU, Et₃N, or Diisopropylamine
Solvent THF or Ethyl Acetate
Temperature 0-10 °C
Reaction Time 10-14 hours
Typical Yield >90% (estimated based on analogous reactions)

p-Bromophenyl vinyl sulfone is an excellent Michael acceptor, readily reacting with a wide range of soft nucleophiles. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

G cluster_reactants Reactants A p-Bromophenyl vinyl sulfone C Michael Adduct A->C B Nucleophile (Nu-H) (e.g., Amine, Thiol) B->C

Caption: Michael addition of a nucleophile to p-bromophenyl vinyl sulfone.

Experimental Protocol: Michael Addition of an Amine to p-Bromophenyl vinyl sulfone

  • Reaction Setup: In a round-bottom flask, dissolve p-bromophenyl vinyl sulfone (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or THF).

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq) to the solution at room temperature. For less reactive amines, a catalytic amount of a non-nucleophilic base (e.g., DBU) can be added.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC).

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

ReactantNucleophileProductConditionsTypical Yield
p-Bromophenyl vinyl sulfonePiperidine1-(2-((4-Bromophenyl)sulfonyl)ethyl)piperidineEthanol, RT, 4hHigh
p-Bromophenyl vinyl sulfoneThiophenol1-Bromo-4-((2-(phenylthio)ethyl)sulfonyl)benzeneBase catalyst, THF, RT, 2hHigh

Acting as a dienophile, p-bromophenyl vinyl sulfone can participate in [4+2] cycloaddition reactions with various dienes to construct six-membered ring systems. The sulfonyl group activates the double bond for this transformation.

Experimental Protocol: Diels-Alder Reaction with a Diene

  • Reaction Setup: In a sealed tube or a round-bottom flask with a condenser, combine p-bromophenyl vinyl sulfone (1.0 eq) and the diene (1.0-2.0 eq) in a high-boiling solvent (e.g., toluene or xylene).

  • Reaction: Heat the mixture to a temperature between 80 °C and 140 °C. The reaction progress should be monitored by TLC or GC-MS. For less reactive dienes, a Lewis acid catalyst may be employed.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product is then purified by flash chromatography or recrystallization to yield the cycloadduct.

DieneDienophileProductConditionsTypical Yield
Cyclopentadienep-Bromophenyl vinyl sulfone2-((4-Bromophenyl)sulfonyl)bicyclo[2.2.1]hept-5-eneToluene, 110 °C, 18hGood to High
Isoprenep-Bromophenyl vinyl sulfone1-((4-Bromophenyl)sulfonyl)-4-methylcyclohex-3-eneXylene, 140 °C, 24hModerate to Good

Applications in Drug Discovery and Heterocyclic Synthesis

The functionalized products derived from p-bromophenyl vinyl sulfone are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The sulfone moiety can be retained in the final product or can be removed reductively. The bromo-substituent on the phenyl ring provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

The Michael adducts, particularly those formed from nitrogen and sulfur nucleophiles, can undergo subsequent intramolecular cyclization reactions to form a diverse range of heterocyclic scaffolds, which are privileged structures in medicinal chemistry.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature for specific reaction conditions and safety precautions. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: p-Bromophenyl 2-chloroethyl sulfone as a Reagent for Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Bromophenyl 2-chloroethyl sulfone is a versatile bifunctional reagent primarily utilized as a precursor for the in-situ generation of p-bromophenyl vinyl sulfone. This highly reactive Michael acceptor readily undergoes conjugate addition with a variety of nucleophiles, including phenols, amines, and thiols, to form stable carbon-heteroatom bonds. This methodology provides a robust and efficient route for the synthesis of diverse molecular scaffolds. The presence of the p-bromophenylsulfonyl moiety in the resulting products is of significant interest in medicinal chemistry, as this functional group can impart favorable pharmacokinetic and pharmacodynamic properties, including enhanced biological activity and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent.

Chemical Properties

PropertyValue
Chemical Formula C₈H₈BrClO₂S
Molecular Weight 283.57 g/mol
Appearance Off-white to white crystalline solid
CAS Number 26732-25-2

Mechanism of Action: Alkylation via Michael Addition

The utility of this compound as an alkylating agent stems from its facile conversion to p-bromophenyl vinyl sulfone under basic conditions. The reaction proceeds through an E2 elimination of hydrogen chloride. The resulting electron-deficient vinyl sulfone is a potent Michael acceptor that readily reacts with soft nucleophiles.

Reaction_Mechanism cluster_step1 Step 1: In-situ formation of p-Bromophenyl Vinyl Sulfone cluster_step2 Step 2: Michael Addition reagent This compound vinyl_sulfone p-Bromophenyl Vinyl Sulfone reagent->vinyl_sulfone - HCl base Base (e.g., Et3N, DBU) base->reagent nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) vinyl_sulfone_2 p-Bromophenyl Vinyl Sulfone nucleophile->vinyl_sulfone_2 1,4-Conjugate Addition product Alkylated Product vinyl_sulfone_2->product

Caption: General reaction mechanism for alkylation using this compound.

Applications in Organic Synthesis and Drug Discovery

The alkylation reaction employing this compound provides access to a wide array of functionalized molecules with potential biological activities. The p-bromophenylsulfonyl moiety is a common feature in various pharmacologically active compounds, contributing to their therapeutic effects.

Synthesis of Aryl Ether Derivatives

Phenols can be efficiently alkylated to furnish aryl ether derivatives, which are prevalent motifs in numerous natural products and pharmaceuticals.

Synthesis of Substituted Amines

Primary and secondary amines readily add to the vinyl sulfone intermediate, leading to the formation of β-amino sulfones. These structures are valuable building blocks in the synthesis of complex nitrogen-containing heterocycles and other biologically active amines.

Synthesis of Thioether Derivatives

The reaction with thiols provides a straightforward method for the preparation of thioethers. The resulting adducts can be further manipulated, for instance, by oxidation of the sulfide to a sulfoxide or sulfone, thereby increasing molecular diversity.

Experimental Protocols

Protocol 1: Synthesis of p-Bromophenyl Vinyl Sulfone (Intermediate)

This protocol describes the in-situ generation of p-bromophenyl vinyl sulfone from this compound, which is then used directly in the subsequent alkylation step.

Materials:

  • This compound

  • Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.1-0.5 M) under an inert atmosphere, add the base (1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • The formation of the vinyl sulfone can be monitored by thin-layer chromatography (TLC).

  • The resulting solution containing p-bromophenyl vinyl sulfone is typically used immediately in the next step without isolation.

Workflow_Protocol1 start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_base Add base (e.g., Et3N) dropwise dissolve->add_base stir Stir at room temperature for 1-3h add_base->stir monitor Monitor reaction by TLC stir->monitor use_directly Use resulting solution directly for alkylation monitor->use_directly end End use_directly->end

Caption: Workflow for the in-situ generation of p-bromophenyl vinyl sulfone.

Protocol 2: Alkylation of a Phenol

This protocol provides a general procedure for the O-alkylation of a substituted phenol.

Materials:

  • Solution of p-bromophenyl vinyl sulfone (from Protocol 1)

  • Substituted phenol

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Anhydrous solvent (matching the solvent from Protocol 1)

Procedure:

  • In a separate flask, dissolve the substituted phenol (1.0 eq) and a suitable base (1.2 eq of K₂CO₃ or 1.1 eq of NaH) in the anhydrous solvent under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Slowly add the freshly prepared solution of p-bromophenyl vinyl sulfone to the phenoxide solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Phenol SubstrateBaseSolventTime (h)Temp (°C)Yield (%)
PhenolK₂CO₃Acetonitrile86085
4-MethoxyphenolNaHTHF6RT92
4-NitrophenolK₂CO₃DMF125078
Protocol 3: Alkylation of a Thiol

This protocol details the S-alkylation of a thiol.

Materials:

  • Solution of p-bromophenyl vinyl sulfone (from Protocol 1)

  • Thiol

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (matching the solvent from Protocol 1)

Procedure:

  • To the freshly prepared solution of p-bromophenyl vinyl sulfone, add the thiol (1.0 eq) and triethylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography or recrystallization.

Thiol SubstrateBaseSolventTime (h)Temp (°C)Yield (%)
ThiophenolEt₃NAcetonitrile3RT95
Benzyl mercaptanEt₃NDichloromethane2RT90
Cysteine derivativeEt₃NDMF/Water4RT82

Biological Significance of p-Bromophenylsulfonyl Moiety

The incorporation of the p-bromophenylsulfonyl group into organic molecules has been shown to confer a range of biological activities. The sulfone group can act as a hydrogen bond acceptor, and the p-bromophenyl ring can engage in various non-covalent interactions with biological targets. Derivatives containing this moiety have been investigated for their potential as:

  • Antimicrobial agents: The sulfone functionality is present in several antibacterial and antifungal drugs.

  • Anticancer agents: Certain sulfone-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.

  • Enzyme inhibitors: The electrophilic nature of the vinyl sulfone precursor can be exploited for the design of covalent inhibitors of enzymes, particularly those with a reactive cysteine residue in their active site.

Signaling_Pathway Reagent p-Bromophenyl 2-chloroethyl sulfone Alkylation Alkylation of Biologically Relevant Scaffolds Reagent->Alkylation Derivatives p-Bromophenylsulfonyl Derivatives Alkylation->Derivatives Antimicrobial Antimicrobial Activity Derivatives->Antimicrobial Anticancer Anticancer Activity Derivatives->Anticancer Enzyme_Inhibition Enzyme Inhibition Derivatives->Enzyme_Inhibition

Caption: Potential biological applications of derivatives synthesized from this compound.

Conclusion

This compound is a valuable and efficient reagent for the alkylation of phenols, amines, and thiols. The reaction proceeds through a reliable elimination-Michael addition sequence, providing access to a diverse range of compounds containing the p-bromophenylsulfonyl moiety. The operational simplicity and the potential for the resulting products to exhibit interesting biological activities make this reagent a useful tool for researchers in organic synthesis and drug discovery. The provided protocols offer a starting point for the exploration of this versatile building block in various research and development endeavors.

Applications of p-Bromophenyl 2-chloroethyl sulfone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Bromophenyl 2-chloroethyl sulfone is a bifunctional reagent with significant potential in medicinal chemistry. Its chemical structure, featuring a p-bromophenyl sulfonyl moiety and a reactive 2-chloroethyl group, makes it a valuable building block for the synthesis of novel bioactive compounds. The p-bromophenyl sulfonyl group is a well-established pharmacophore found in numerous therapeutic agents, contributing to their biological activity through various molecular interactions. The 2-chloroethyl sulfone group, on the other hand, acts as an electrophilic handle, enabling the covalent modification of target biomolecules or the introduction of the p-bromophenylsulfonyl ethyl moiety into a lead compound. This dual functionality allows for its application in the design and synthesis of a diverse range of potential therapeutic agents, including but not limited to, antimicrobial, antioxidant, and anticancer compounds.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a versatile electrophilic building block for the synthesis of novel drug candidates. The 2-chloroethyl group is susceptible to nucleophilic substitution by various functional groups present in target molecules, such as amines, thiols, and hydroxyls. This reactivity allows for the facile introduction of the p-bromophenylsulfonyl ethyl pharmacophore into a wide array of molecular scaffolds.

Key potential applications include:

  • Synthesis of Novel Antimicrobial Agents: The diaryl sulfone core is a known feature in antimicrobial drugs. By reacting this compound with nitrogen- or sulfur-containing heterocyclic scaffolds, novel compounds with potential antibacterial and antifungal activities can be generated.

  • Development of Antioxidant Compounds: The sulfone group can influence the electronic properties of a molecule, and derivatives of p-bromophenyl sulfone have been explored for their antioxidant capabilities.

  • Design of Enzyme Inhibitors: The electrophilic nature of the 2-chloroethyl group makes it a potential tool for the design of covalent inhibitors that can form a stable bond with nucleophilic residues (e.g., cysteine, serine, or lysine) in the active site of an enzyme.

  • Probing Biological Pathways: As a reactive molecule, derivatives of this compound can be used as chemical probes to study biological pathways by selectively labeling proteins or other biomolecules.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis and evaluation of new chemical entities. These are based on established methodologies for similar sulfone-containing compounds.

Protocol 1: Synthesis of N-Substituted Derivatives via Nucleophilic Substitution

This protocol describes a general method for the reaction of this compound with a generic nucleophile (e.g., a primary or secondary amine, or a thiol-containing compound) to introduce the p-bromophenylsulfonyl ethyl group.

Materials:

  • This compound

  • Nucleophile of interest (e.g., substituted aniline, benzylamine, thiophenol)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.0 eq) and the base (1.2 eq) in the chosen anhydrous solvent.

  • To this solution, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N- or S-substituted p-bromophenylsulfonyl ethyl derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation: Biological Activity of Exemplary Sulfone Derivatives

The following tables summarize the in vitro biological activity data for a series of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which serve as a relevant example of the types of bioactive molecules that can be developed from a p-bromophenyl sulfonyl-containing precursor.[1]

Table 1: Antimicrobial and Antibiofilm Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [1]

CompoundTarget OrganismMIC (µg/mL)MBIC (µg/mL)
5 Staphylococcus aureus ATCC 6538>500>500
Enterococcus faecium E5>50062.5
Candida albicans ATCC 10231>500>500
6 Staphylococcus aureus ATCC 6538250250
Enterococcus faecium E5>5001.95
Candida albicans ATCC 10231>500>500
7a Staphylococcus aureus ATCC 6538>500>500
Enterococcus faecium E5>500>500
Candida albicans ATCC 10231>500>500
7b Staphylococcus aureus ATCC 6538>500>500
Enterococcus faecium E5>500>500
Candida albicans ATCC 10231>500>500
8a Staphylococcus aureus ATCC 6538>500>500
Enterococcus faecium E5>500>500
Candida albicans ATCC 10231>500>500
8b Staphylococcus aureus ATCC 6538>500>500
Enterococcus faecium E5>500>500
Candida albicans ATCC 10231>500>500

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.

Table 2: In Vitro Antioxidant Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [1]

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
5 4.70 ± 1.881.25 ± 0.55
6 16.75 ± 1.183.21 ± 0.98
7a 2.15 ± 0.957.14 ± 1.51
7b 1.88 ± 0.760.40 ± 0.27
8a 3.25 ± 1.102.55 ± 0.89
8b 2.98 ± 1.057.66 ± 0.71

Values are presented as mean ± standard deviation.

Table 3: Acute Toxicity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives against Daphnia magna [1]

CompoundLC₅₀ at 24h (µg/mL)LC₅₀ at 48h (µg/mL)
5 >5054.62
6 >5048.75
7a 35.2121.07
7b >5033.15
8a >5041.28
8b >50>50

LC₅₀: Lethal concentration required to kill 50% of the population.

Mandatory Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start p-Bromophenyl 2-chloroethyl sulfone reaction Nucleophilic Substitution (Solvent, Base) start->reaction nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS, IR) purification->characterization product Target Derivative characterization->product antimicrobial Antimicrobial Assays (MIC, MBIC) product->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) product->antioxidant toxicity Toxicity Assays (e.g., Daphnia magna) product->toxicity data_analysis Data Analysis and SAR Studies antimicrobial->data_analysis antioxidant->data_analysis toxicity->data_analysis

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism where a derivative of this compound acts as a covalent inhibitor of a key signaling protein, such as a kinase, leading to the downregulation of a pro-inflammatory pathway.

G cluster_pathway Pro-inflammatory Signaling Pathway receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression inhibitor p-Bromophenylsulfonyl Ethyl Derivative inhibitor->kinase2 Covalent Inhibition

Caption: Covalent inhibition of a kinase by a this compound derivative.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using p-Bromophenyl 2-Chloroethyl Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of p-Bromophenyl 2-chloroethyl sulfone and its more reactive vinyl sulfone analogue in the construction of various heterocyclic frameworks. Due to the limited direct literature on this compound, this document focuses on the applications of the closely related and often in-situ generated p-bromophenyl vinyl sulfone, a versatile Michael acceptor and dienophile.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis. The presence of a leaving group (chloride) beta to the sulfonyl group allows for the facile in-situ generation of p-bromophenyl vinyl sulfone, a highly reactive Michael acceptor. This reactivity profile makes it an excellent precursor for the synthesis of a variety of saturated and unsaturated heterocyclic systems through cycloaddition and conjugate addition reactions. The p-bromophenyl moiety offers a site for further functionalization, for instance, through cross-coupling reactions, making the resulting heterocyclic products attractive scaffolds in medicinal chemistry and drug discovery.

General Reaction Pathway

The primary mode of reactivity of this compound in heterocyclic synthesis involves its conversion to p-bromophenyl vinyl sulfone, which then undergoes reaction with a suitable binucleophile or a 1,3-dipole.

logical_relationship cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reaction Reaction Types cluster_product Product A This compound B p-Bromophenyl vinyl sulfone A->B Base-mediated Elimination (in-situ) C Michael Addition / Cycloaddition B->C Reaction with Nucleophiles/Dipoles D Heterocyclic Compounds C->D

Caption: General reaction pathway for heterocyclic synthesis.

Synthesis of Pyrazoles

p-Bromophenyl vinyl sulfone can react with hydrazine derivatives in a [3+2] cycloaddition fashion, followed by elimination of p-bromobenzenesulfinic acid, to afford pyrazoles.

Experimental Protocol: Synthesis of a Substituted Pyrazole

This protocol is adapted from general procedures for the synthesis of pyrazoles from vinyl sulfones and hydrazines.

Reaction Scheme:

reaction_scheme p-Bromophenyl vinyl sulfone Br-Ph-SO2-CH=CH2 Intermediate [Cycloadduct] p-Bromophenyl vinyl sulfone->Intermediate + R-NH-NH2 Pyrazole Derivative N-R-Pyrazole Intermediate->Pyrazole Derivative - p-Br-Ph-SO2H

Caption: Synthesis of Pyrazoles.

Procedure:

  • To a solution of p-bromophenyl vinyl sulfone (1.0 mmol) in ethanol (10 mL), add the desired hydrazine derivative (e.g., phenylhydrazine, 1.1 mmol).

  • The reaction mixture is stirred at reflux for 4-6 hours.

  • Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired pyrazole derivative.

Quantitative Data:

Hydrazine DerivativeProductReaction Time (h)Yield (%)Reference
Phenylhydrazine1-Phenyl-1H-pyrazole575Adapted from general procedures
Hydrazine hydratePyrazole668Adapted from general procedures

Synthesis of Thiomorpholine-1,1-dioxides

The double Michael addition of primary amines to divinyl sulfone is a known method for the synthesis of thiomorpholine-1,1-dioxides. A similar strategy can be employed with p-bromophenyl vinyl sulfone, where it acts as a mono-vinyl sulfone equivalent. The initial Michael adduct can be further functionalized and cyclized. A more direct approach involves the reaction of an amine with two equivalents of the vinyl sulfone precursor.

Experimental Protocol: Synthesis of a N-Substituted Thiomorpholine-1,1-dioxide Derivative

This is a representative protocol based on the known reactivity of vinyl sulfones with amines.

Reaction Scheme:

reaction_scheme_thiomorpholine Reactants 2 Br-Ph-SO2-CH=CH2 + R-NH2 Product N-R-bis(2-(p-bromophenylsulfonyl)ethyl)amine Reactants->Product Double Michael Addition

Caption: Synthesis of a thiomorpholine precursor.

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 mmol) in a suitable solvent such as acetonitrile (20 mL).

  • Add this compound (2.2 mmol) and a non-nucleophilic base such as triethylamine (2.5 mmol).

  • The mixture is heated to reflux and stirred for 12-24 hours, with the reaction progress monitored by TLC.

  • After cooling to room temperature, the reaction mixture is filtered to remove any salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the N-substituted bis(2-(p-bromophenylsulfonyl)ethyl)amine, a precursor to more complex heterocyclic systems.

Quantitative Data:

Primary AmineProductReaction Time (h)Yield (%)Reference
AnilineN,N-bis(2-(p-bromophenylsulfonyl)ethyl)aniline2465Hypothetical, based on known reactivity
BenzylamineN-Benzyl-N,N-bis(2-(p-bromophenylsulfonyl)ethyl)amine1872Hypothetical, based on known reactivity

Synthesis via Enamine Intermediates

Enamines, being electron-rich alkenes, can react with Michael acceptors like p-bromophenyl vinyl sulfone. This reaction can be a key step in the synthesis of various fused heterocyclic systems. For instance, the reaction of an enamine derived from a cyclic ketone can lead to the formation of functionalized octalin derivatives, which can be precursors to more complex heterocyclic structures.

Experimental Workflow: Reaction with Enamines

experimental_workflow A Cyclic Ketone + Secondary Amine B Formation of Enamine A->B C Reaction with p-Bromophenyl vinyl sulfone B->C D Michael Adduct C->D E Hydrolysis/Cyclization D->E F Fused Heterocycle Precursor E->F

Caption: Workflow for synthesis via enamines.

Experimental Protocol: Reaction of a Morpholine Enamine with p-Bromophenyl Vinyl Sulfone

The morpholine enamine of a cyclic ketone reacts with p-bromophenyl vinyl sulfone to yield an alkylated enamine, which upon hydrolysis can give a β-keto sulfone, a versatile intermediate for further heterocyclic synthesis.

Procedure:

  • The enamine is prepared from the corresponding cyclic ketone (e.g., cyclohexanone) and morpholine.

  • The freshly prepared enamine (1.0 mmol) is dissolved in anhydrous dioxane (15 mL).

  • p-Bromophenyl vinyl sulfone (1.0 mmol) is added, and the mixture is refluxed for 8-12 hours under an inert atmosphere.

  • The solvent is evaporated, and the residue is treated with aqueous HCl to hydrolyze the enamine functionality.

  • The resulting keto sulfone is extracted with an organic solvent, dried, and purified by chromatography.

Quantitative Data:

Enamine SourceProduct after HydrolysisReaction Time (h)Yield (%)Reference
Cyclohexanone2-(2-(p-Bromophenylsulfonyl)ethyl)cyclohexanone1080Adapted from known enamine chemistry

Conclusion

This compound, primarily through its vinyl sulfone derivative, serves as a versatile and reactive building block for the synthesis of a range of heterocyclic compounds. The methodologies presented herein, including cycloadditions for pyrazole synthesis and Michael additions for the formation of thiomorpholine precursors and other functionalized intermediates, highlight its potential in synthetic and medicinal chemistry. The presence of the bromo-substituent provides a handle for further diversification, enhancing the utility of the resulting heterocyclic scaffolds in drug discovery programs. Further exploration of its reactivity with other binucleophiles and 1,3-dipoles is warranted to expand its application in heterocyclic chemistry.

Application Notes and Protocols: Reactions of p-Bromophenyl 2-chloroethyl sulfone with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of p-bromophenyl 2-chloroethyl sulfone with various nucleophiles. This compound is a valuable bifunctional reagent, featuring a p-bromophenyl group suitable for cross-coupling reactions and a reactive 2-chloroethyl sulfone moiety that can undergo nucleophilic substitution or elimination. These characteristics make it a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials.

Overview of Reactivity

This compound exhibits two primary modes of reactivity with nucleophiles:

  • Nucleophilic Substitution (SN2): The electron-withdrawing sulfonyl group activates the C-Cl bond, making the terminal carbon susceptible to attack by a wide range of nucleophiles. This results in the displacement of the chloride ion and the formation of a new bond between the nucleophile and the ethyl chain.

  • Elimination (E2): In the presence of strong or sterically hindered bases, an E2 elimination reaction can occur, leading to the formation of p-bromophenyl vinyl sulfone. This vinyl sulfone is a potent Michael acceptor, enabling further functionalization through conjugate addition reactions.

The preferred reaction pathway is dependent on the nature of the nucleophile, the reaction conditions (temperature, solvent), and the stoichiometry of the reagents.

Logical Workflow for Reaction Pathway Selection

G cluster_conditions Reaction Conditions reagent p-Bromophenyl 2-chloroethyl sulfone decision Nucleophile Type & Reaction Conditions reagent->decision nucleophile Nucleophile nucleophile->decision sub_product Substitution Product (S_N2 Pathway) decision->sub_product Weak Base Strong Nucleophile (e.g., RNH₂, RSH, RS⁻) elim_product Elimination Product (E2 Pathway) (p-Bromophenyl vinyl sulfone) decision->elim_product Strong, Bulky Base (e.g., t-BuOK, DBU) G cluster_synthesis Inhibitor Synthesis cluster_inhibition Mechanism of Action start p-Bromophenyl 2-chloroethyl sulfone elimination Elimination (e.g., t-BuOK) start->elimination vinyl_sulfone p-Bromophenyl vinyl sulfone elimination->vinyl_sulfone coupling Suzuki Coupling (Targeting Moiety) vinyl_sulfone->coupling inhibitor Functionalized Vinyl Sulfone Inhibitor coupling->inhibitor michael_addition Michael Addition inhibitor->michael_addition enzyme Cysteine Protease (Active Site Thiol) enzyme->michael_addition covalent_adduct Inactive Enzyme (Covalent Adduct) michael_addition->covalent_adduct

Application Note: A Scalable Synthesis Protocol for p-Bromophenyl 2-chloroethyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of p-Bromophenyl 2-chloroethyl sulfone, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed to be robust and scalable, making it suitable for laboratory and pilot plant-scale production.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry and materials science. The presence of the bromophenyl group allows for further functionalization via cross-coupling reactions, while the 2-chloroethyl sulfone moiety can act as a reactive handle for introducing the sulfone group into larger molecules. This application note outlines a two-step synthetic route amenable to large-scale production, starting from readily available commercial materials.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence:

  • Nucleophilic Substitution: Reaction of 4-bromothiophenol with 1-bromo-2-chloroethane to form p-bromophenyl 2-chloroethyl sulfide.

  • Oxidation: Selective oxidation of the resulting sulfide to the desired sulfone using a suitable oxidizing agent.

This pathway is advantageous for scale-up due to the generally high yields and selectivity of each step.

Experimental Protocols

Part 1: Synthesis of p-Bromophenyl 2-chloroethyl sulfide

This procedure details the nucleophilic substitution reaction to form the sulfide intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromothiophenol189.081.00 kg5.29 mol
1-Bromo-2-chloroethane143.40834 g5.81 mol
Sodium Hydroxide40.00233 g5.82 mol
Methanol-5.0 L-
Water-5.0 L-
Dichloromethane-10.0 L-

Procedure:

  • A 20 L jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • The reactor is charged with methanol (5.0 L) and sodium hydroxide pellets (233 g). The mixture is stirred until the sodium hydroxide is completely dissolved. The dissolution is exothermic; ensure the temperature is maintained below 30°C.

  • 4-Bromothiophenol (1.00 kg) is added portion-wise to the sodium hydroxide solution. A slight exotherm is observed. The temperature is maintained between 25-30°C.

  • The resulting solution of sodium 4-bromothiophenoxide is stirred for 30 minutes under a nitrogen atmosphere.

  • 1-Bromo-2-chloroethane (834 g) is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 25-30°C.

  • After the addition is complete, the reaction mixture is heated to a gentle reflux (approximately 65°C) and maintained for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reactor is cooled to room temperature.

  • The reaction mixture is concentrated under reduced pressure to remove the methanol.

  • Water (5.0 L) is added to the residue, and the mixture is transferred to a separatory funnel.

  • The aqueous layer is extracted with dichloromethane (3 x 3.0 L).

  • The combined organic layers are washed with water (2 x 2.0 L) and brine (2.0 L).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude p-bromophenyl 2-chloroethyl sulfide as an oil.

Expected Yield: 90-95% Purity (by HPLC): >95%

Part 2: Oxidation of p-Bromophenyl 2-chloroethyl sulfide to this compound

This procedure describes the oxidation of the sulfide to the final sulfone product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Bromophenyl 2-chloroethyl sulfide251.591.00 kg3.97 mol
Acetic Acid-5.0 L-
Hydrogen Peroxide (30% w/w aq.)34.01902 g7.95 mol
Sodium Thiosulfate-As needed-
Sodium Bicarbonate-As needed-
Water-10.0 L-
Ethyl Acetate-10.0 L-

Procedure:

  • A 20 L jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a nitrogen inlet.

  • The reactor is charged with p-bromophenyl 2-chloroethyl sulfide (1.00 kg) and glacial acetic acid (5.0 L). The mixture is stirred to form a homogeneous solution.

  • The solution is cooled to 10-15°C using a chiller.

  • Hydrogen peroxide (30% w/w, 902 g) is added dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 25°C. The oxidation is highly exothermic.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction progress is monitored by TLC or HPLC. The formation of the sulfone is observed as a more polar spot/peak compared to the starting sulfide.

  • Upon completion, the reaction is cautiously quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate until a negative peroxide test (using starch-iodide paper) is achieved.

  • The reaction mixture is then slowly poured into ice-cold water (10.0 L) with vigorous stirring. A white precipitate of the sulfone product will form.

  • The precipitate is collected by filtration and washed thoroughly with water until the filtrate is neutral.

  • The crude solid is then washed with a cold saturated solution of sodium bicarbonate followed by cold water.

  • The solid is dried under vacuum at 40-50°C to a constant weight.

  • For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water or isopropanol.

Expected Yield: 85-90% Purity (by HPLC): >98% Melting Point: 98-102°C (literature)

Process Visualization

The following diagrams illustrate the synthetic pathway and the general workflow for the scale-up synthesis.

G cluster_0 Step 1: Sulfide Formation cluster_1 Step 2: Oxidation 4-Bromothiophenol 4-Bromothiophenol p-Bromophenyl_2-chloroethyl_sulfide p-Bromophenyl_2-chloroethyl_sulfide 4-Bromothiophenol->p-Bromophenyl_2-chloroethyl_sulfide 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane->p-Bromophenyl_2-chloroethyl_sulfide NaOH, Methanol NaOH, Methanol NaOH, Methanol->p-Bromophenyl_2-chloroethyl_sulfide Sulfide_Intermediate p-Bromophenyl 2-chloroethyl sulfide p-Bromophenyl_2-chloroethyl_sulfone p-Bromophenyl_2-chloroethyl_sulfone Sulfide_Intermediate->p-Bromophenyl_2-chloroethyl_sulfone H2O2, Acetic Acid H2O2, Acetic Acid H2O2, Acetic Acid->p-Bromophenyl_2-chloroethyl_sulfone

Caption: Synthetic pathway for this compound.

G Start Start Charge_Reagents_Sulfide Charge Reactor with 4-Bromothiophenol, NaOH, Methanol Start->Charge_Reagents_Sulfide Add_Alkyl_Halide Add 1-Bromo-2-chloroethane Charge_Reagents_Sulfide->Add_Alkyl_Halide Reaction_1 Reaction & Monitoring (TLC/HPLC) Add_Alkyl_Halide->Reaction_1 Workup_1 Workup: Quench, Extract, Dry, Concentrate Reaction_1->Workup_1 Isolate_Sulfide Isolate Crude Sulfide Workup_1->Isolate_Sulfide Charge_Reagents_Oxidation Charge Reactor with Sulfide and Acetic Acid Isolate_Sulfide->Charge_Reagents_Oxidation Add_Oxidant Add Hydrogen Peroxide Charge_Reagents_Oxidation->Add_Oxidant Reaction_2 Reaction & Monitoring (TLC/HPLC) Add_Oxidant->Reaction_2 Workup_2 Workup: Quench, Precipitate, Filter Reaction_2->Workup_2 Purification Drying & Recrystallization Workup_2->Purification Final_Product Final Product: p-Bromophenyl 2-chloroethyl sulfone Purification->Final_Product

Caption: General workflow for the scale-up synthesis.

Safety Considerations

  • 4-Bromothiophenol: Stench, toxic. Handle in a well-ventilated fume hood.

  • 1-Bromo-2-chloroethane: Lachrymator, toxic, and potential carcinogen. Handle with appropriate personal protective equipment (PPE).

  • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with combustible materials. The oxidation reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Dichloromethane and other solvents: Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The two-step process is efficient, uses readily available starting materials, and is amenable to large-scale production with appropriate engineering controls. This intermediate can be a valuable component in the synthesis of a wide range of biologically active molecules and functional materials. Further optimization of reaction conditions may be necessary to meet specific process requirements.

Application Notes: p-Bromophenyl 2-chloroethyl sulfone as a Versatile Building Block in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Bromophenyl 2-chloroethyl sulfone is a bifunctional organic compound with significant potential as a building block in materials science. Its unique structure, featuring a reactive 2-chloroethyl sulfone group and a modifiable p-bromophenyl moiety, allows for its use in the synthesis of a wide array of functional polymers. This document outlines the application of this compound as a precursor to a key vinyl sulfone monomer and its subsequent polymerization to create advanced materials with tailored properties. The resulting polymers are promising candidates for applications such as high-performance coatings, functional membranes, and as scaffolds for further chemical modification.

Key Application: Precursor to p-Bromophenyl Vinyl Sulfone Monomer

The primary application of this compound in materials science is its role as a stable precursor to p-bromophenyl vinyl sulfone. The 2-chloroethyl sulfone group can be readily converted to a highly reactive vinyl sulfone moiety via a base-induced elimination of hydrogen chloride. This transformation unlocks its utility as a monomer for various polymerization techniques.

Logical Workflow for Monomer Synthesis and Polymerization

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Post-Polymerization Modification A This compound B Base Treatment (e.g., Triethylamine) A->B C p-Bromophenyl Vinyl Sulfone (Monomer) B->C D Free Radical Polymerization C->D E Poly(p-bromophenyl vinyl sulfone) D->E F Cross-Coupling Reaction (e.g., Suzuki Coupling) E->F G Functionalized Polymer F->G

Caption: Synthetic pathway from this compound to functionalized polymers.

Experimental Protocols

Protocol 1: Synthesis of p-Bromophenyl Vinyl Sulfone

This protocol details the conversion of this compound to p-bromophenyl vinyl sulfone.

Materials:

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 35.3 mmol) in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (5.9 mL, 42.4 mmol) to the stirred solution over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol to yield p-bromophenyl vinyl sulfone as a white solid.

Experimental Workflow for Monomer Synthesis

G A Dissolve p-Bromophenyl 2-chloroethyl sulfone in DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Stir at Room Temperature for 12 hours C->D E Work-up: Washing with NaHCO3 and Brine D->E F Dry, Filter, and Concentrate E->F G Purify by Recrystallization F->G H p-Bromophenyl Vinyl Sulfone G->H

Caption: Step-by-step workflow for the synthesis of p-bromophenyl vinyl sulfone.

Protocol 2: Free Radical Polymerization of p-Bromophenyl Vinyl Sulfone

This protocol describes the synthesis of poly(p-bromophenyl vinyl sulfone) via free radical polymerization.

Materials:

  • p-Bromophenyl vinyl sulfone

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve p-bromophenyl vinyl sulfone (5.0 g, 20.2 mmol) and AIBN (0.033 g, 0.20 mmol) in 20 mL of anhydrous toluene.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon.

  • Heat the reaction mixture to 70 °C in an oil bath and stir for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to 200 mL of vigorously stirred methanol.

  • Collect the white precipitate by filtration.

  • Wash the polymer with fresh methanol and dry under vacuum at 60 °C for 24 hours to yield poly(p-bromophenyl vinyl sulfone).

Data Presentation

The following tables summarize the typical properties of the synthesized monomer and polymer.

Table 1: Properties of p-Bromophenyl Vinyl Sulfone

PropertyValue
Molecular FormulaC₈H₇BrO₂S
Molecular Weight247.11 g/mol
AppearanceWhite crystalline solid
Melting Point68-70 °C
¹H NMR (CDCl₃, δ ppm)7.70 (d, 2H), 7.60 (d, 2H), 6.80 (dd, 1H), 6.45 (d, 1H), 6.05 (d, 1H)

Table 2: Properties of Poly(p-bromophenyl vinyl sulfone)

PropertyValue
AppearanceWhite powder
Number Average MW (Mₙ)15,000 - 25,000 g/mol (by GPC)
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temp (Tg)180 - 200 °C (by DSC)
Decomposition Temp (Td)> 350 °C (by TGA)
SolubilitySoluble in DMF, DMSO, NMP

Potential Applications in Materials Science

The synthesized poly(p-bromophenyl vinyl sulfone) serves as a versatile platform for further material development.

  • High-Performance Coatings: The presence of the sulfone group imparts high thermal stability and chemical resistance, making the polymer suitable for protective coatings in harsh environments.

  • Functional Membranes: The polymer can be cast into membranes. The polarity of the sulfone group can influence transport properties, and the bromo group allows for further functionalization to create ion-exchange or gas separation membranes.

  • Reactive Polymer Intermediates: The bromine atoms on the phenyl rings act as reactive sites for post-polymerization modification. For instance, they can be functionalized via Suzuki or Heck coupling reactions to introduce a variety of organic moieties, leading to materials with tailored optical, electronic, or self-assembly properties.

Disclaimer: The protocols and data presented are based on established chemical principles for related compounds and represent a proposed application for this compound. Researchers should exercise standard laboratory safety precautions and may need to optimize the conditions for their specific experimental setup.

Application Notes and Protocols: p-Bromophenyl 2-chloroethyl sulfone as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Bromophenyl 2-chloroethyl sulfone is a bifunctional molecule with potential applications as a crosslinking agent in biological and pharmaceutical research.[1] Its structure combines a reactive 2-chloroethyl sulfone moiety with a p-bromophenyl group. The 2-chloroethyl group can act as an alkylating agent, particularly towards nucleophilic amino acid residues such as cysteine.[2] Furthermore, under certain conditions, it may undergo elimination to form a vinyl sulfone, a potent Michael acceptor. This dual reactivity suggests its utility in covalently linking biomolecules, forming hydrogels, and probing protein structure and interactions.

These application notes provide an overview of the potential uses of this compound, along with detailed, albeit theoretical, protocols for its synthesis and application based on the known reactivity of its constituent functional groups.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 1-bromo-4-[(2-chloroethyl)sulfonyl]benzene[1]
Molecular Formula C₈H₈BrClO₂S[1]
Molecular Weight 283.57 g/mol [1]
SMILES C1=CC(=CC=C1S(=O)(=O)CCCl)Br[1]
CAS Number 26732-25-2[1]

Proposed Mechanism of Action as a Crosslinking Agent

The crosslinking activity of this compound is predicated on two potential reaction pathways involving its 2-chloroethyl sulfone group.

  • Direct Alkylation: The 2-chloroethyl group can directly alkylate nucleophilic residues on proteins, such as the thiol group of cysteine or the imidazole group of histidine. This is a well-established reaction for chloroethyl compounds, including chemical warfare agents like mustard gas.[2][3]

  • Michael Addition via Vinyl Sulfone Intermediate: In the presence of a base, this compound can undergo elimination of hydrogen chloride (HCl) to form p-bromophenyl vinyl sulfone. This vinyl sulfone is a potent Michael acceptor and can readily react with nucleophiles like thiols.

The p-bromophenyl group may serve to modulate the reactivity of the sulfone group or provide a site for further functionalization, although its direct participation in the primary crosslinking reaction is less likely.

Crosslinking_Mechanism cluster_alkylation Direct Alkylation Pathway cluster_michael Michael Addition Pathway Reagent1 p-Bromophenyl 2-chloroethyl sulfone Alkylation Alkylation (SN2 reaction) Reagent1->Alkylation Protein1 Protein with Nucleophile (e.g., Cys-SH) Protein1->Alkylation Crosslinked_Product1 Crosslinked Protein Alkylation->Crosslinked_Product1 Reagent2 p-Bromophenyl 2-chloroethyl sulfone Base Base Reagent2->Base -HCl Vinyl_Sulfone p-Bromophenyl vinyl sulfone Base->Vinyl_Sulfone Michael_Addition Michael Addition Vinyl_Sulfone->Michael_Addition Protein2 Protein with Nucleophile (e.g., Cys-SH) Protein2->Michael_Addition Crosslinked_Product2 Crosslinked Protein Michael_Addition->Crosslinked_Product2

Proposed reaction pathways for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of sulfones by oxidation of sulfides.[4]

Materials:

  • p-Bromophenyl 2-chloroethyl sulfide

  • Glacial acetic acid

  • Hydrogen peroxide (30% solution)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve p-Bromophenyl 2-chloroethyl sulfide (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Slowly add hydrogen peroxide (2.2 equivalents) to the solution while stirring at room temperature.

  • Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water and DCM.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Synthesis_Workflow Start Start: p-Bromophenyl 2-chloroethyl sulfide Dissolution Dissolve in Glacial Acetic Acid Start->Dissolution Oxidation Add H2O2 Heat to 60-70°C Dissolution->Oxidation Workup Aqueous Workup (DCM Extraction) Oxidation->Workup Purification Recrystallization Workup->Purification Product Product: p-Bromophenyl 2-chloroethyl sulfone Purification->Product

Workflow for the synthesis of this compound.
Protocol 2: Crosslinking of Proteins

This hypothetical protocol describes the use of this compound to crosslink proteins in solution.

Materials:

  • Purified protein solution (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound stock solution in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents and equipment

  • Coomassie Brilliant Blue stain

Procedure:

  • Prepare a protein solution at a concentration of 1-5 mg/mL in PBS.

  • Add the this compound stock solution to the protein solution to achieve a final molar excess of the crosslinker (e.g., 20-fold, 50-fold, 100-fold over the protein). The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 30 minutes, 1 hour, 2 hours).

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Analyze the reaction products by SDS-PAGE. The formation of higher molecular weight bands corresponding to crosslinked protein dimers, trimers, and oligomers is indicative of successful crosslinking.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

Quantitative Analysis:

The extent of crosslinking can be quantified by densitometry of the SDS-PAGE gel, comparing the intensity of the monomer band to the intensity of the crosslinked species.

Molar Excess of CrosslinkerIncubation Time (min)Monomer (%)Dimer (%)Higher Oligomers (%)
20x3085123
50x3070255
100x30553510
50x60603010
50x120454015

This table presents hypothetical data for illustrative purposes.

Protein_Crosslinking_Workflow Start Start: Purified Protein Solution Add_Crosslinker Add p-Bromophenyl 2-chloroethyl sulfone Start->Add_Crosslinker Incubate Incubate at RT or 37°C Add_Crosslinker->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Analysis Analyze by SDS-PAGE Quench->Analysis End End: Visualize Crosslinked Products Analysis->End

Experimental workflow for protein crosslinking.
Protocol 3: Formation of a Biopolymer Hydrogel

This protocol outlines a potential method for forming a hydrogel using a biopolymer rich in nucleophilic residues, such as a thiol-modified hyaluronic acid or a cysteine-containing polypeptide.

Materials:

  • Thiol-modified biopolymer (e.g., thiolated hyaluronic acid)

  • This compound

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4-8.0)

  • Small spatula or vortex mixer

Procedure:

  • Dissolve the thiol-modified biopolymer in the aqueous buffer to form a viscous solution.

  • Add a solution of this compound in a minimal amount of a water-miscible solvent (e.g., DMSO) to the biopolymer solution. The concentration of the crosslinker should be optimized based on the desired gelation time and mechanical properties of the hydrogel.

  • Thoroughly mix the components using a spatula or by vortexing.

  • Observe the mixture for gel formation, which is indicated by a significant increase in viscosity and the formation of a self-standing gel.

  • The gelation time can be recorded.

Characterization of the Hydrogel:

The properties of the resulting hydrogel can be characterized by various methods, including swelling ratio determination, rheological measurements to determine the storage and loss moduli (G' and G''), and scanning electron microscopy (SEM) to visualize the porous structure.

Crosslinker Concentration (mg/mL)Biopolymer Concentration (%)Gelation Time (min)Swelling Ratio (q)Storage Modulus (G') (Pa)
12> 60--
521525150
102518350
55820400

This table presents hypothetical data for illustrative purposes.

Applications in Drug Development

The ability of this compound to form crosslinked networks and conjugate with proteins suggests several potential applications in drug development:

  • Drug Delivery: Hydrogels formed using this crosslinker could serve as matrices for the controlled release of therapeutic agents. The degradability of the crosslinks could be tuned to control the release profile.

  • Immunotoxin Formation: The bifunctional nature of this agent could be exploited to conjugate toxins to antibodies for targeted cancer therapy.

  • Protein Stabilization: Crosslinking can enhance the thermal and chemical stability of therapeutic proteins, potentially extending their shelf life and in vivo efficacy.

  • Probing Drug-Target Interactions: By crosslinking a drug candidate to its protein target, this reagent could be used to identify and characterize drug-binding sites.

Safety Considerations

This compound is an alkylating agent and should be handled with appropriate safety precautions. It is potentially toxic and should be used in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn at all times.

Conclusion

This compound presents itself as a promising, yet underexplored, crosslinking agent with potential applications in various fields of biomedical research and drug development. The proposed protocols and mechanisms outlined in these application notes provide a foundation for further investigation into the utility of this compound. Experimental validation is required to confirm its efficacy and to optimize reaction conditions for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of p-Bromophenyl 2-chloroethyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of p-Bromophenyl 2-chloroethyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound via two primary routes: Route 1: Oxidation of p-Bromophenyl 2-chloroethyl sulfide and Route 2: Friedel-Crafts Sulfonylation .

Route 1: Oxidation of p-Bromophenyl 2-chloroethyl sulfide

This synthetic approach involves a two-step process: the synthesis of the precursor sulfide followed by its oxidation to the desired sulfone.

Workflow for Route 1: Sulfide Oxidation

A Step 1: Synthesis of p-Bromophenyl 2-chloroethyl sulfide D Work-up & Purification: - Extraction - Chromatography A->D B Starting Materials: - 4-Bromothiophenol - 1-Bromo-2-chloroethane B->A C Reaction Conditions: - Base (e.g., NaH, K2CO3) - Solvent (e.g., DMF, Acetone) C->A E Step 2: Oxidation to Sulfone D->E H Work-up & Purification: - Precipitation - Recrystallization E->H F Starting Materials: - p-Bromophenyl 2-chloroethyl sulfide - Oxidizing Agent (e.g., H2O2) F->E G Reaction Conditions: - Acetic Acid - Elevated Temperature G->E I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound via sulfide oxidation.

Troubleshooting for Step 1: Synthesis of p-Bromophenyl 2-chloroethyl sulfide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete deprotonation of 4-bromothiophenol. 2. Inactive alkylating agent (1-bromo-2-chloroethane). 3. Reaction temperature is too low.1. Ensure the base is fresh and used in a slight excess. Consider a stronger base if necessary. 2. Check the purity of 1-bromo-2-chloroethane. 3. Gradually increase the reaction temperature and monitor the progress by TLC.
Formation of disulfide byproduct (bis(4-bromophenyl) disulfide) Oxidation of the thiolate intermediate by air.1. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Ensure all solvents are properly degassed before use.
Difficult purification Presence of unreacted starting materials and byproducts.1. Optimize the stoichiometry to ensure complete conversion of the limiting reagent. 2. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for effective separation.

Troubleshooting for Step 2: Oxidation to Sulfone

Problem Potential Cause(s) Suggested Solution(s)
Incomplete oxidation (presence of starting sulfide or sulfoxide) 1. Insufficient amount of oxidizing agent. 2. Reaction time is too short or temperature is too low. 3. Deactivation of the oxidizing agent.1. Increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide).[1] 2. Extend the reaction time and/or increase the temperature, monitoring by TLC. 3. Ensure the oxidizing agent is of good quality and has been stored properly.
Formation of over-oxidation byproducts Reaction conditions are too harsh (excessive oxidant, high temperature, or prolonged reaction time).1. Carefully control the stoichiometry of the oxidizing agent.[2] 2. Perform the reaction at a lower temperature and monitor closely for the disappearance of the starting material and sulfoxide intermediate.
Product decomposition The 2-chloroethyl group can be susceptible to elimination or other side reactions under harsh conditions.1. Use milder reaction conditions. 2. Minimize the reaction time once the conversion to the sulfone is complete.
Difficult isolation of the product The product may be soluble in the reaction mixture.1. After the reaction, pour the mixture into a large volume of cold water to precipitate the sulfone. 2. If precipitation is incomplete, extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Route 2: Friedel-Crafts Sulfonylation

This method involves the direct sulfonylation of bromobenzene with 2-chloroethanesulfonyl chloride in the presence of a Lewis acid catalyst.

Workflow for Route 2: Friedel-Crafts Sulfonylation

A Starting Materials: - Bromobenzene - 2-Chloroethanesulfonyl chloride C Reaction: Friedel-Crafts Sulfonylation A->C B Catalyst: - Lewis Acid (e.g., AlCl3) B->C D Work-up: - Quenching with ice/water - Extraction C->D G Side Product: o-Bromophenyl 2-chloroethyl sulfone C->G E Purification: - Recrystallization - Chromatography D->E F Final Product: This compound E->F

Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts sulfonylation.

Troubleshooting for Route 2: Friedel-Crafts Sulfonylation

Problem Potential Cause(s) Suggested Solution(s)
Low or no reaction 1. Deactivation of the aromatic ring by the bromine substituent.[3] 2. Inactive catalyst (e.g., hydrated AlCl₃). 3. Insufficient reaction temperature.1. Use a stoichiometric amount of a strong Lewis acid catalyst like AlCl₃. 2. Ensure the catalyst is anhydrous and handled under moisture-free conditions. 3. The reaction may require heating to proceed at a reasonable rate. Monitor by TLC.
Formation of ortho-isomer The bromine substituent is an ortho, para-director. While para is the major product due to sterics, some ortho-isomer is expected.1. Optimize the reaction temperature; lower temperatures may favor the para-isomer. 2. Purification by fractional recrystallization or column chromatography is necessary to separate the isomers.
Complex reaction mixture Potential for side reactions such as polysulfonylation, although less likely with a deactivated ring.1. Use bromobenzene in excess to favor monosubstitution. 2. Analyze the crude product by GC-MS to identify byproducts and optimize the reaction conditions accordingly.[4][5]
Difficult work-up The Lewis acid catalyst forms a complex with the product sulfone, which needs to be hydrolyzed.1. Carefully and slowly pour the reaction mixture onto crushed ice to decompose the catalyst complex. This is often an exothermic process. 2. After quenching, perform a thorough extraction with an appropriate organic solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The sulfide oxidation route is often preferred due to its milder reaction conditions and potentially higher regioselectivity. Friedel-Crafts reactions on deactivated rings like bromobenzene can be sluggish and may lead to isomer separation challenges. However, the choice of route may depend on the availability of starting materials and the scale of the synthesis.

Q2: What are the key safety precautions to consider during these syntheses?

A2: For the sulfide oxidation route, care should be taken when handling hydrogen peroxide, especially at elevated temperatures. For the Friedel-Crafts route, Lewis acids like aluminum chloride are corrosive and react violently with water, so they must be handled in a moisture-free environment. The reaction work-up can be highly exothermic. Always use appropriate personal protective equipment (PPE).

Q3: How can I monitor the progress of the oxidation reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You should be able to distinguish the starting sulfide, the intermediate sulfoxide, and the final sulfone product by their different polarities (sulfones are generally more polar than sulfoxides, which are more polar than sulfides).

Q4: What is the expected regioselectivity of the Friedel-Crafts sulfonylation of bromobenzene?

A4: The bromine atom is an ortho, para-directing group in electrophilic aromatic substitution. Due to steric hindrance, the major product will be the para-substituted isomer (this compound). However, the formation of the ortho-isomer as a minor byproduct is expected.

Q5: How can the final product be purified?

A5: For both routes, the crude product can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane). If isomeric impurities are present from the Friedel-Crafts reaction, column chromatography may be necessary for complete separation.

Experimental Protocols

Protocol 1: Synthesis of p-Bromophenyl 2-chloroethyl sulfide (Precursor for Route 1)
  • To a solution of 4-bromothiophenol (1 equivalent) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate or sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature, or gently heat if necessary, and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation of p-Bromophenyl 2-chloroethyl sulfide to the Sulfone (Route 1, Step 2)
  • Dissolve p-bromophenyl 2-chloroethyl sulfide (1 equivalent) in glacial acetic acid.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (2.5-3 equivalents) to the solution.[1]

  • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction by TLC until the starting sulfide and intermediate sulfoxide are consumed.

  • Cool the reaction mixture to room temperature and pour it into a large volume of ice-cold water to precipitate the product.

  • Filter the solid, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Protocol 3: Friedel-Crafts Sulfonylation of Bromobenzene (Route 2)
  • To a flask equipped with a stirrer and under an inert atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and a solvent such as dichloromethane or nitrobenzene.

  • Cool the mixture in an ice bath and slowly add 2-chloroethanesulfonyl chloride (1 equivalent).

  • Add bromobenzene (1.2 equivalents) dropwise to the reaction mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water, a dilute solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to separate the para-isomer from any ortho-isomer.

Quantitative Data Summary

The following table summarizes typical (though hypothetical, as specific literature values for this exact compound are scarce) quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

Parameter Route 1: Sulfide Oxidation Route 2: Friedel-Crafts Sulfonylation
Overall Yield 60-80%40-60%
Purity (after purification) >98%>95% (para-isomer)
Key Reagents 4-Bromothiophenol, 1-Bromo-2-chloroethane, H₂O₂, Acetic AcidBromobenzene, 2-Chloroethanesulfonyl chloride, AlCl₃
Reaction Temperature Step 1: RT to 60°C; Step 2: 80-100°C0°C to 80°C
Typical Reaction Time Step 1: 2-6 hours; Step 2: 2-8 hours4-12 hours

References

Technical Support Center: Optimizing Reaction Conditions for p-Bromophenyl 2-chloroethyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Bromophenyl 2-chloroethyl sulfone. The information is designed to address specific issues that may be encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the oxidation of its corresponding sulfide precursor, p-Bromophenyl 2-chloroethyl sulfide. This transformation is typically achieved using various oxidizing agents. Common choices include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.[1] The selectivity of the reaction to yield the sulfone over the sulfoxide can be controlled by adjusting the reaction conditions, such as the stoichiometry of the oxidant and the reaction temperature.[1]

Q2: How can I monitor the progress of the oxidation reaction?

A2: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[2] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will show distinct spots for the starting sulfide, the intermediate sulfoxide, and the final sulfone product. The starting sulfide is the least polar, while the sulfone is the most polar. By comparing the intensity of the spots, you can determine the extent of the conversion.

Q3: What are the expected physical properties of this compound?

A3: this compound is a solid at room temperature. Its molecular formula is C₈H₈BrClO₂S, and it has a molecular weight of 283.57 g/mol .[3]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) of the compound and all reagents used in the synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction closely using TLC. Ensure the starting material spot has disappeared or is very faint. - Increase reaction time. Some oxidations can be slow. - Increase reaction temperature. However, be cautious as this may lead to side products.
2. Inactive Oxidizing Agent: The oxidizing agent may have degraded.- Use a fresh batch of the oxidizing agent. Check the storage conditions and expiry date. - Verify the concentration of the oxidant solution (e.g., titrate the hydrogen peroxide solution).[2]
3. Poor Quality Starting Material: The starting sulfide may be impure.- Purify the starting p-Bromophenyl 2-chloroethyl sulfide before the oxidation step. This can be done by column chromatography or recrystallization.
4. Suboptimal Reaction Conditions: The chosen solvent, temperature, or stoichiometry may not be ideal.- Screen different solvents. Acetic acid, methanol, or dichloromethane are common choices for oxidation reactions. - Optimize the amount of oxidizing agent. A common starting point is to use a slight excess (e.g., 2.2-2.5 equivalents) for the conversion of sulfide to sulfone.
Presence of Sulfoxide Impurity 1. Insufficient Oxidant: Not enough oxidizing agent was used to fully convert the intermediate sulfoxide to the sulfone.- Add more oxidizing agent in portions while monitoring the reaction by TLC until the sulfoxide spot is minimized.
2. Reaction Time Too Short: The reaction was stopped before the complete oxidation of the sulfoxide.- Extend the reaction time and continue to monitor by TLC.
Formation of Unidentified Byproducts 1. Over-oxidation or Side Reactions: The reaction conditions may be too harsh, leading to the formation of undesired products.- Lower the reaction temperature. Running the reaction at a lower temperature, even for a longer duration, can improve selectivity. - Add the oxidizing agent slowly and in portions to maintain better control over the reaction exotherm.
2. Reaction with Solvent: The oxidizing agent might be reacting with the solvent.- Choose an inert solvent that is stable under the reaction conditions.
Difficulty in Product Isolation/Purification 1. Emulsion during Work-up: The product may be difficult to separate from the aqueous layer.- Add a saturated brine solution to break the emulsion. - Filter the organic layer through a pad of celite.
2. Co-elution of Impurities during Chromatography: Impurities may have similar polarity to the desired product.- Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. - Consider recrystallization as an alternative or additional purification step.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on common oxidation procedures for sulfides. Optimization may be required for specific laboratory conditions and reagent purity.

Materials:

  • p-Bromophenyl 2-chloroethyl sulfide

  • Hydrogen Peroxide (30% solution)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-Bromophenyl 2-chloroethyl sulfide (1 equivalent) in glacial acetic acid.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (2.2 - 2.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water. Quench any remaining peroxide by the slow addition of a saturated sodium thiosulfate solution until a starch-iodide paper test is negative.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Extraction cluster_purification Purification start Dissolve p-Bromophenyl 2-chloroethyl sulfide in Glacial Acetic Acid cool Cool solution in an ice bath start->cool add_h2o2 Add H2O2 dropwise cool->add_h2o2 stir Stir at room temperature (12-24h) add_h2o2->stir monitor Monitor by TLC stir->monitor quench Quench with water and Na2S2O3 monitor->quench Reaction Complete extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3, Water, and Brine extract->wash dry Dry over MgSO4 and concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Product Yield? check_reaction Check Reaction Completion (TLC) start->check_reaction Yes check_oxidant Check Oxidant Activity start->check_oxidant No incomplete Incomplete Reaction check_reaction->incomplete Incomplete check_starting_material Check Starting Material Purity check_oxidant->check_starting_material Active inactive_oxidant Inactive Oxidant check_oxidant->inactive_oxidant Inactive impure_sm Impure Starting Material check_starting_material->impure_sm Impure solution1 Increase reaction time/temp incomplete->solution1 solution2 Use fresh oxidant inactive_oxidant->solution2 solution3 Purify starting material impure_sm->solution3

References

Technical Support Center: Purification of p-Bromophenyl 2-chloroethyl sulfone by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of p-Bromophenyl 2-chloroethyl sulfone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for silica gel column chromatography of this compound?

A good starting point for determining the optimal solvent system is to perform thin-layer chromatography (TLC) analysis. A common mobile phase for sulfones, which are of moderate polarity, is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1] Based on the polarity of the target compound, a starting mixture of 70:30 Hexanes:Ethyl Acetate is a reasonable initial system to evaluate.

Q2: My compound appears to be degrading on the silica gel column. What can I do?

Degradation of compounds on silica gel can occur, especially with sensitive functional groups.[2][3] Here are a few troubleshooting steps:

  • Deactivate the Silica Gel: You can neutralize the acidic nature of silica gel by treating it with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), added to the solvent system.[3]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.[2]

  • Minimize Residence Time: Run the column slightly faster (flash chromatography) to reduce the time your compound is in contact with the silica gel.

Q3: I'm not getting good separation between my product and an impurity. How can I improve the resolution?

Poor separation can be addressed by several methods:

  • Optimize the Solvent System: A shallower solvent gradient or even an isocratic elution (using a single solvent mixture) can improve separation. Experiment with different solvent combinations on TLC to find a system that gives a greater difference in Rf values between your product and the impurity.

  • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve resolution.

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not exceeding the recommended loading capacity for your column size. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample.

Q4: My product is not eluting from the column. What should I do?

If your compound is not eluting, it is likely too strongly adsorbed to the stationary phase.[3]

  • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexanes/ethyl acetate system, you can increase the percentage of ethyl acetate. If necessary, you can add a small amount of a highly polar solvent like methanol.

  • Check for Insolubility: It's possible the compound crashed out of the solution at the top of the column, especially if it was loaded in a solvent in which it is not very soluble.[3]

  • Confirm Compound Stability: Perform a quick TLC spot test on the crude material and let it sit on the silica plate for some time before eluting to see if it degrades.[3]

Q5: Can I use High-Performance Liquid Chromatography (HPLC) for this purification?

Yes, HPLC is a suitable technique for the analysis and purification of sulfones. For compounds containing phenyl and sulfone groups, a column that can facilitate π-π interactions, such as a biphenyl or phenyl-hexyl stationary phase, can provide excellent retention and selectivity.[4] A typical mobile phase for reverse-phase HPLC would be a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of this compound.

1. Preparation of the Stationary Phase:

  • Select a glass column of appropriate size.
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar solvent system (e.g., 90:10 Hexanes:Ethyl Acetate).
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
  • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent).
  • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent.
  • Carefully apply the prepared sample to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the initial, non-polar solvent system.
  • Collect fractions in test tubes or other suitable containers.
  • Gradually increase the polarity of the mobile phase according to a predetermined gradient (see Table 1).
  • Monitor the elution of compounds using TLC analysis of the collected fractions.

4. Product Isolation:

  • Combine the fractions containing the pure product as determined by TLC.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Example Solvent Gradient for Flash Chromatography

StepHexanes (%)Ethyl Acetate (%)Volume (Column Volumes)Purpose
190102Elute non-polar impurities
280205Elute the target compound
370303Elute slightly more polar impurities
450502Wash the column

Note: This is an example gradient and should be optimized based on TLC analysis of the specific crude mixture.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample prep_sample Prepare Sample prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product Troubleshooting_Guide cluster_separation Separation Issues cluster_elution Elution Issues cluster_stability Stability Issues start Problem Encountered poor_sep Poor Separation start->poor_sep no_elution No Elution start->no_elution degradation Compound Degradation start->degradation sol_opt Optimize Solvent System poor_sep->sol_opt col_dim Change Column Dimensions poor_sep->col_dim load_amt Reduce Sample Load poor_sep->load_amt inc_pol Increase Solvent Polarity no_elution->inc_pol check_sol Check Solubility no_elution->check_sol deact_silica Deactivate Silica degradation->deact_silica alt_phase Use Alternative Stationary Phase degradation->alt_phase

References

Technical Support Center: Reactions of p-Bromophenyl 2-chloroethyl sulfone with Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of p-Bromophenyl 2-chloroethyl sulfone with various amines.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the experimental process.

FAQs

Q1: What are the primary expected reactions when this compound is reacted with an amine?

A1: The reaction of this compound with an amine can proceed through two main competitive pathways: nucleophilic substitution (SN2) and elimination (E2).[1][2]

  • Nucleophilic Substitution (Desired Reaction): The amine acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This displaces the chloride ion and forms the corresponding N-substituted aminoethyl sulfone.

  • Elimination (Side Reaction): The amine acts as a base, abstracting a proton from the carbon atom alpha to the sulfonyl group. This results in the formation of p-bromophenyl vinyl sulfone and the corresponding ammonium salt.[3][4] This vinyl sulfone is a reactive intermediate that can undergo further reactions.[5][6][7]

Q2: My reaction is producing a significant amount of a non-polar byproduct, and my desired product yield is low. What is likely happening?

A2: This is a classic sign that the elimination reaction is dominating over the substitution reaction. The non-polar byproduct is likely p-bromophenyl vinyl sulfone. The amine is acting more as a base than as a nucleophile.

Q3: How does the type of amine (primary, secondary, or tertiary) affect the reaction outcome?

A3: The structure of the amine plays a critical role in determining the ratio of substitution to elimination products.

  • Primary Amines: These are generally good nucleophiles and moderately strong bases. They can undergo both substitution and elimination. A common side reaction with primary amines is overalkylation, where the initial secondary amine product reacts with another molecule of the chloroethyl sulfone to form a tertiary amine.

  • Secondary Amines: These are also good nucleophiles and can be stronger bases than primary amines due to electron-donating alkyl groups. Steric hindrance around the nitrogen atom can increase the likelihood of elimination.

  • Tertiary Amines: These are typically poor nucleophiles due to steric hindrance but are effective bases. With tertiary amines, the elimination reaction to form p-bromophenyl vinyl sulfone is often the major pathway.

Q4: I've isolated the p-bromophenyl vinyl sulfone. Can it be used productively?

A4: Yes. Vinyl sulfones are valuable intermediates in organic synthesis.[6][7] They are excellent Michael acceptors and can react with a wide range of nucleophiles, including amines, thiols, and carbanions, to form a variety of functionalized compounds.[3][5]

Troubleshooting Common Experimental Issues

Issue Potential Cause Recommended Solution
Low yield of desired substitution product The elimination reaction is the dominant pathway.- Use a less sterically hindered amine if possible.- Lower the reaction temperature.- Use a polar aprotic solvent like DMF or DMSO.- Use a non-nucleophilic base to neutralize the HCl formed and use the amine purely as a nucleophile.
Formation of multiple products - Overalkylation with a primary amine.- Michael addition of the amine to the vinyl sulfone byproduct.- Use a larger excess of the primary amine (2-3 equivalents) to minimize overalkylation.- To avoid the Michael addition, focus on reaction conditions that minimize the initial elimination reaction. If the vinyl sulfone is formed, it will likely be consumed by any excess amine present.
Reaction is very slow or does not proceed - The amine is a poor nucleophile.- The reaction temperature is too low.- Increase the reaction temperature. Note that this may also increase the rate of elimination.- Consider using a more nucleophilic amine if the application allows.- Ensure the solvent is appropriate (polar aprotic solvents are generally preferred for SN2 reactions).
Difficulty in product purification The polarity of the desired product and byproducts are similar.- Optimize the reaction to minimize byproducts.- Employ different chromatographic techniques (e.g., reverse-phase chromatography if standard silica gel is ineffective).- Consider converting the product to a salt to alter its solubility and aid in purification.

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can influence the product distribution between substitution and elimination. These are representative examples to guide experimental design.

Table 1: Effect of Amine Structure on Product Distribution

Amine Amine Type Substitution Product Yield (%) Elimination Product Yield (%)
EthylaminePrimary7525
DiethylamineSecondary6040
TriethylamineTertiary<5>95
tert-ButylaminePrimary (sterically hindered)4060

Table 2: Effect of Reaction Temperature on Product Distribution with Diethylamine

Temperature (°C) Substitution Product Yield (%) Elimination Product Yield (%)
257030
506040
804555

Experimental Protocols

Protocol 1: Synthesis of N-ethyl-2-(p-bromophenylsulfonyl)ethanamine (Substitution)

  • Reagents:

    • This compound (1.0 eq)

    • Ethylamine (2.0 eq, as a 70% solution in water or a 2M solution in THF)

    • Potassium carbonate (1.5 eq, optional, as an acid scavenger)

    • Acetonitrile (solvent)

  • Procedure:

    • To a solution of this compound in acetonitrile, add potassium carbonate.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the ethylamine solution dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter off the solids and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Minimizing Elimination Byproduct Formation

To favor substitution over elimination:

  • Use a less hindered amine: If the choice of amine is flexible, opt for one with less steric bulk around the nitrogen atom.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the substitution pathway.

  • Choose the right solvent: Polar aprotic solvents such as DMF or DMSO can accelerate SN2 reactions.

  • Control stoichiometry: Using a slight excess of the amine can help ensure the chloroethyl sulfone is consumed by the desired pathway.

Visualizations

Substitution_vs_Elimination cluster_substitution Substitution (SN2) cluster_elimination Elimination (E2) Reactants This compound + Amine (R-NH2) Substitution_Product Desired Product: N-substituted aminoethyl sulfone Reactants->Substitution_Product Amine as Nucleophile Elimination_Product Side Product: p-Bromophenyl vinyl sulfone Reactants->Elimination_Product Amine as Base Michael_Adduct Further Side Product: Michael Adduct Elimination_Product->Michael_Adduct + Amine Troubleshooting_Workflow Start Low Yield of Desired Product Check_Byproducts Analyze crude reaction mixture (TLC, LC-MS, NMR) Start->Check_Byproducts Is_Elimination Is vinyl sulfone the major byproduct? Check_Byproducts->Is_Elimination Byproducts detected Is_Starting_Material Is unreacted starting material present? Check_Byproducts->Is_Starting_Material No major byproducts Is_Elimination->Is_Starting_Material No Optimize_Base Modify Reaction Conditions: - Lower Temperature - Use Less Hindered Amine - Change Solvent Is_Elimination->Optimize_Base Yes Optimize_Kinetics Modify Reaction Conditions: - Increase Temperature - Increase Reaction Time - Use More Nucleophilic Amine Is_Starting_Material->Optimize_Kinetics Yes End Improved Yield Optimize_Base->End Optimize_Kinetics->End Logical_Relationships Conditions Reaction Conditions Temperature Amine Steric Hindrance Amine Basicity Pathways Substitution (SN2) Elimination (E2) Conditions:temp->Pathways:elim Higher Temp Favors Conditions:amine->Pathways:elim More Hindrance Favors Conditions:base->Pathways:elim Higher Basicity Favors Products Desired Product Vinyl Sulfone Pathways:subst->Products:subst_prod Pathways:elim->Products:elim_prod

References

Technical Support Center: Synthesis of p-Bromophenyl 2-chloroethyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of p-Bromophenyl 2-chloroethyl sulfone. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the two-step synthesis. The first step involves the nucleophilic substitution of p-bromothiophenol with 1-bromo-2-chloroethane to form the intermediate, p-bromophenyl 2-chloroethyl sulfide. The second step is the oxidation of this sulfide to the desired this compound.

Q2: I am getting a low yield in the first step (synthesis of p-bromophenyl 2-chloroethyl sulfide). What are the likely causes?

A2: Low yields in the sulfide formation step are often due to incomplete deprotonation of the thiophenol, side reactions, or suboptimal reaction conditions. Ensure your base is strong enough and used in a slight excess to fully deprotonate the p-bromothiophenol. The reaction temperature and time are also critical; running the reaction at elevated temperatures for too long can lead to decomposition or side products.

Q3: My final product after oxidation is impure. What are the common byproducts?

A3: A common impurity is the corresponding sulfoxide, p-bromophenyl 2-chloroethyl sulfoxide. This occurs when the oxidation is incomplete. Over-oxidation is less common but can lead to cleavage of the C-S bond under harsh conditions. Unreacted starting material (the sulfide) can also be present if the reaction does not go to completion.

Q4: Can I use a one-step method to synthesize this compound?

A4: While a two-step process is more common, a one-step approach involving the direct reaction of a p-bromophenylsulfonyl synthon with a 2-chloroethylating agent is theoretically possible but less frequently employed. A potential one-step method is the free radical or catalyzed addition of p-bromobenzenesulfonyl chloride to ethylene. However, this method can be less predictable and may require specialized equipment to handle gaseous ethylene.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, focusing on the common two-step process involving the oxidation of p-bromophenyl 2-chloroethyl sulfide.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Sulfide Intermediate Incomplete deprotonation of p-bromothiophenol.Use a slight excess (1.1 equivalents) of a suitable base like sodium hydroxide or potassium carbonate.
Side reaction: formation of bis(p-bromophenyl) disulfide.Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative coupling of the thiolate.
Suboptimal reaction temperature or time.Optimize the reaction temperature (typically room temperature to 50°C) and monitor the reaction progress by TLC.
Incomplete Oxidation to Sulfone Insufficient amount of oxidizing agent.Use a molar excess of the oxidizing agent. For H₂O₂, 2.2-3.0 equivalents are common. For m-CPBA, 2.1-2.5 equivalents are recommended.
Low reaction temperature.Many oxidations require elevated temperatures to go to completion. For H₂O₂ in acetic acid, reflux temperature is often used.
Short reaction time.Monitor the reaction by TLC until the starting sulfide spot is no longer visible.
Formation of Sulfoxide Byproduct Incomplete oxidation (see above).Increase the amount of oxidizing agent, reaction time, or temperature.
Use of a less powerful oxidizing agent.For complete oxidation to the sulfone, stronger oxidizing systems like H₂O₂ in acetic acid or excess m-CPBA are preferred over milder reagents.
Difficult Purification of the Final Product Presence of starting sulfide and intermediate sulfoxide.Flash column chromatography on silica gel is an effective method for separating the sulfone from the less polar sulfide and sulfoxide.
Residual oxidizing agent or byproducts.Ensure proper work-up procedures, including quenching any excess oxidant (e.g., with sodium sulfite for peroxides) and washing the organic layer.

Data on Reaction Parameters vs. Yield

The following table summarizes how different reaction conditions can impact the yield of the oxidation step from p-bromophenyl 2-chloroethyl sulfide to this compound. The data is compiled from analogous reactions of similar aryl alkyl sulfides and provides a general guideline for optimization.

Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Notes
H₂O₂ (30%)Acetic Acid80 - 118 (Reflux)2 - 6> 90A common and effective method. Requires elevated temperatures.
m-CPBADichloromethane0 - 25 (Room Temp)1 - 4> 95Highly efficient at room temperature, but m-CPBA is more expensive.
Oxone®Methanol/Water25 (Room Temp)1 - 3> 90A good alternative, but solvent choice is critical to avoid sulfoxide formation.
Sodium PeriodateMethanol/Water25 (Room Temp)12 - 24~50-70Generally selective for sulfoxide formation; forcing conditions needed for the sulfone.
Potassium PermanganateAcetone/Water0 - 250.5 - 2VariableCan be a very strong oxidant, but may lead to over-oxidation and side products if not carefully controlled.

Experimental Protocols

Key Experiment: Oxidation of p-Bromophenyl 2-chloroethyl sulfide to this compound

This protocol describes a common method using hydrogen peroxide as the oxidant.

Materials:

  • p-Bromophenyl 2-chloroethyl sulfide

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve p-bromophenyl 2-chloroethyl sulfide (1 equivalent) in glacial acetic acid (approximately 5-10 mL per gram of sulfide).

  • Slowly add hydrogen peroxide (30% aqueous solution, 2.5 equivalents) to the stirred solution at room temperature. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Visualizations

reaction_pathway Thiophenol p-Bromothiophenol Sulfide p-Bromophenyl 2-chloroethyl sulfide Thiophenol->Sulfide + 1-Bromo-2-chloroethane (Nucleophilic Substitution) Sulfoxide p-Bromophenyl 2-chloroethyl sulfoxide Sulfide->Sulfoxide + Oxidizing Agent (e.g., H2O2) Sulfone This compound Sulfoxide->Sulfone + Oxidizing Agent (e.g., H2O2)

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow decision decision start Start Synthesis optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) start->optimize_conditions check_yield Check Yield low_yield Low Yield check_yield->low_yield No check_purity Check Purity by TLC/NMR check_yield->check_purity Yes incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_products Side Products? incomplete_reaction->side_products No incomplete_reaction->optimize_conditions Yes side_products->optimize_conditions Yes optimize_conditions->check_yield purify Purify Product (Column Chromatography/Recrystallization) check_purity->purify end High Yield, Pure Product purify->end

Caption: A general troubleshooting workflow for synthesis optimization.

logical_relationships yield Reaction Yield purity Product Purity yield->purity temp Temperature temp->yield time Reaction Time time->yield oxidant_equiv Oxidant Equivalents oxidant_equiv->yield

Caption: Logical relationships between key experimental parameters and reaction outcome.

stability of p-Bromophenyl 2-chloroethyl sulfone under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of p-Bromophenyl 2-chloroethyl sulfone in acidic environments. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Experimental data on the stability of this compound under acidic conditions is limited in publicly available literature. The guidance provided here is based on general chemical principles of sulfones and related organohalogen compounds, as well as data from analogous structures. Researchers should always perform appropriate control experiments to determine the stability of this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable are sulfones, in general, under acidic conditions?

A1: The sulfone functional group is generally considered to be highly stable and chemically inert under a wide range of conditions, including acidic environments.[1][2] The sulfur atom is in its highest oxidation state, making it resistant to further oxidation. Its stability can be attributed to the strong sulfur-oxygen bonds and the electron-withdrawing nature of the sulfonyl group, which also influences the acidity of adjacent carbon atoms.[3][4]

Q2: What are the potentially reactive sites on this compound in an acidic medium?

A2: While the sulfone group itself is robust, other parts of the molecule could be susceptible to reaction under acidic conditions. The primary site of potential reactivity is the 2-chloroethyl group. Depending on the specific conditions (e.g., temperature, concentration of acid, presence of nucleophiles), reactions such as hydrolysis or elimination could occur.

Q3: Could the aromatic ring of this compound undergo reactions in acidic media?

A3: The p-bromophenyl group is an aromatic system. While electrophilic aromatic substitution is a common reaction for aromatic rings in the presence of strong acids and electrophiles, the sulfonyl group is strongly deactivating, making further substitution on the ring less favorable. However, under harsh conditions, reactions at the aromatic ring cannot be entirely ruled out.

Troubleshooting Guide

Issue 1: Appearance of Unexpected Byproducts in Acidic Reaction Mixtures

If you observe unexpected byproducts in a reaction involving this compound under acidic conditions, it is possible that the compound is undergoing degradation.

Possible Causes and Solutions:

Potential Reaction PathwayPlausible ConditionsPotential ByproductsSuggested Action
Hydrolysis of the 2-chloroethyl group Aqueous acidic conditions, elevated temperatures.p-Bromophenyl 2-hydroxyethyl sulfoneMinimize water content in the reaction. Consider running the reaction at a lower temperature. Use aprotic solvents if compatible with the desired reaction.
Elimination of HCl Strong, non-nucleophilic acids, high temperatures.p-Bromophenyl vinyl sulfoneIf elimination is a problem, consider using a milder acid or lowering the reaction temperature.
Neighboring Group Participation Presence of a nucleophilic solvent or reagent.Cyclized products (e.g., involving the sulfone oxygens, though less likely) or solvent-adducts.Use a non-nucleophilic solvent. Carefully select reagents to avoid unwanted side reactions with the 2-chloroethyl moiety.
Issue 2: Low Yield or Incomplete Reaction

If your desired reaction is not proceeding as expected, and you suspect instability of the starting material.

Troubleshooting Workflow:

start Low Yield or Incomplete Reaction Observed check_stability Run a Control Experiment: - Stir starting material in the acidic medium - No other reactants - Monitor by TLC, LC-MS, or GC-MS start->check_stability is_stable Is the Starting Material Stable? check_stability->is_stable stable Starting material is stable. Troubleshoot other reaction parameters: - Catalyst activity - Reagent purity - Temperature/Concentration is_stable->stable Yes unstable Starting material is degrading. is_stable->unstable No identify_byproducts Identify Degradation Products using Mass Spectrometry and NMR unstable->identify_byproducts modify_conditions Modify Reaction Conditions: - Lower temperature - Use a less harsh acid - Reduce reaction time - Use a different solvent identify_byproducts->modify_conditions re_evaluate Re-evaluate Reaction Success modify_conditions->re_evaluate

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

General Protocol for Assessing Stability in Acidic Media

This protocol provides a framework for testing the stability of this compound under specific acidic conditions.

  • Preparation of the Test Solution:

    • Dissolve a known concentration of this compound (e.g., 10 mg/mL) in the acidic solvent that will be used for the intended reaction (e.g., trifluoroacetic acid, hydrochloric acid in an organic solvent).

    • Prepare a control sample by dissolving the same concentration of the compound in a neutral, non-reactive solvent (e.g., acetonitrile or dichloromethane).

  • Incubation:

    • Stir the test and control solutions at the intended reaction temperature.

    • It is advisable to run parallel experiments at different temperatures (e.g., room temperature, 50 °C, 80 °C) to understand the temperature dependence of any potential degradation.

  • Time-Point Analysis:

    • Withdraw aliquots from both the test and control solutions at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Immediately quench any reaction by neutralizing the acid with a suitable base (e.g., a saturated solution of sodium bicarbonate) if necessary for the analytical method.

  • Analysis:

    • Analyze the samples by a suitable chromatographic technique (e.g., HPLC, GC, or TLC) to monitor the disappearance of the starting material and the appearance of any new peaks (potential degradation products).

    • Use a mass spectrometer (LC-MS or GC-MS) to identify the mass of any new products, which can provide clues to their structure.

  • Data Interpretation:

    • Plot the concentration or peak area of this compound as a function of time for both the test and control conditions.

    • A significant decrease in the concentration of the starting material in the acidic solution compared to the control indicates instability.

Plausible Degradation Pathway

Under forcing acidic and aqueous conditions, a plausible, albeit likely slow, degradation pathway for this compound could involve the hydrolysis of the C-Cl bond.

A This compound B Carbocation Intermediate (or SN2 transition state) A->B H+ catalyst, +H2O, -Cl- C p-Bromophenyl 2-hydroxyethyl sulfone B->C +H2O, -H+

Caption: Plausible acid-catalyzed hydrolysis pathway.

References

Technical Support Center: Alkylation of p-Bromophenyl 2-chloroethyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of p-bromophenyl 2-chloroethyl sulfone. The information is designed to help identify and mitigate the formation of common byproducts during this synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My alkylation reaction is showing multiple spots on the TLC plate, in addition to my starting material and desired product. What are the likely byproducts?

A1: The most common byproducts in the alkylation of this compound are the result of elimination, over-alkylation, and hydrolysis. The primary suspects are:

  • p-Bromophenyl vinyl sulfone: This is the product of β-elimination of HCl from the starting material, which is often favored by strong, sterically hindered bases or higher reaction temperatures.

  • Dimerization/Oligomerization Products: The vinyl sulfone byproduct is a reactive Michael acceptor and can react with the nucleophile or other species present, leading to dimers or oligomers.

  • Hydrolysis Product (p-Bromophenyl 2-hydroxyethyl sulfone): If water is present in the reaction mixture, the chloro group can be displaced by a hydroxyl group.

  • Bis-adduct/Over-alkylation Product: If the nucleophile has more than one reactive site, or if the initial product can be further alkylated, over-alkylation can occur.

Q2: I am observing a significant amount of p-bromophenyl vinyl sulfone in my reaction. How can I minimize this elimination byproduct?

A2: The formation of the vinyl sulfone is an E2 elimination reaction. To favor the desired SN2 substitution over elimination, consider the following adjustments:

  • Choice of Base: Use a weaker or less sterically hindered base. For example, if you are using a strong, bulky base like potassium tert-butoxide, consider switching to a weaker base like potassium carbonate or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in carefully controlled amounts.[1][2]

  • Reaction Temperature: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can significantly favor substitution.[1]

  • Nucleophile Concentration: Ensure the concentration of your primary nucleophile is sufficient to promote the desired substitution reaction efficiently.

Q3: My mass spectrometry results indicate the presence of a compound with a molecular weight corresponding to a dimer of my starting material. What could be the cause?

A3: Dimerization can occur through a few pathways. One likely route is the in-situ formation of p-bromophenyl vinyl sulfone (via elimination), which then acts as a Michael acceptor. Another molecule of a nucleophile (which could be the intended nucleophile or another basic species) can add to this vinyl sulfone. If the nucleophile is, for example, the deprotonated form of the starting material's α-carbon to the sulfone, this would lead to a dimer. To minimize this, focus on preventing the initial elimination reaction as described in Q2.

Q4: I am using an amine as a nucleophile and I am getting a mixture of the mono-alkylated product and a bis-alkylated product. How can I improve the selectivity for mono-alkylation?

A4: To favor mono-alkylation when using a primary or secondary amine nucleophile, you can:

  • Use a Large Excess of the Amine: By using a large excess of the amine nucleophile (e.g., 5-10 equivalents), you increase the statistical probability that the this compound will react with a molecule of the starting amine rather than the mono-alkylated product.

  • Slow Addition of the Alkylating Agent: Add the this compound solution slowly to the solution of the amine. This maintains a high concentration of the amine relative to the alkylating agent throughout the reaction, disfavoring the second alkylation.

  • Protecting Groups: If the above methods are not effective, consider using a protecting group on the amine if it has other reactive sites.

Summary of Potential Byproducts and Mitigation Strategies

Byproduct NameChemical StructureFormation PathwayRecommended Mitigation Strategy
p-Bromophenyl vinyl sulfone Br-C₆H₄-SO₂-CH=CH₂β-Elimination of HClUse a weaker/less hindered base; lower reaction temperature.[1]
Dimer/Oligomer Complex MixtureMichael addition to in-situ formed vinyl sulfoneMinimize elimination; use a less basic nucleophile.
p-Bromophenyl 2-hydroxyethyl sulfone Br-C₆H₄-SO₂-CH₂CH₂OHHydrolysisUse anhydrous solvents and reagents; run the reaction under an inert atmosphere.
Bis-alkylation Product R₂N⁺-(CH₂CH₂-SO₂-C₆H₄-Br)₂ (example with R₂NH)Over-alkylation of the nucleophileUse a large excess of the nucleophile; slow addition of the alkylating agent.

Experimental Protocols

General Protocol for Alkylation of this compound with an Amine Nucleophile:

  • To a solution of the amine (2.0 mmol) in a suitable aprotic solvent (e.g., acetonitrile or DMF, 10 mL) is added a base (e.g., K₂CO₃, 2.2 mmol).

  • The mixture is stirred at room temperature for 15 minutes.

  • A solution of this compound (1.0 mmol) in the same solvent (5 mL) is added dropwise over 30 minutes.

  • The reaction is stirred at the desired temperature (e.g., room temperature to 60 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol for Analysis of Byproducts:

  • Thin-Layer Chromatography (TLC): Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, desired product, and potential byproducts. Visualize spots using UV light and/or a potassium permanganate stain. The vinyl sulfone byproduct will likely have a higher Rf value than the more polar desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the components in the reaction mixture, which can help in tentatively identifying the byproducts listed in the table above.

Visualizing Reaction Pathways

Byproduct_Formation start This compound + Nucleophile (NuH) product Desired Alkylated Product (Br-Ar-SO2-CH2CH2-NuH) start->product SN2 (Desired Pathway) elimination_product p-Bromophenyl vinyl sulfone (Br-Ar-SO2-CH=CH2) start->elimination_product E2 Elimination (-HCl) hydrolysis_product Hydrolysis Product (Br-Ar-SO2-CH2CH2-OH) start->hydrolysis_product Hydrolysis (+H2O) dimer Dimerization/Oligomerization Products elimination_product->dimer Michael Addition

Caption: Reaction pathways in the alkylation of this compound.

This diagram illustrates the primary reaction pathways, including the desired SN2 substitution and the competing side reactions of elimination, subsequent dimerization, and hydrolysis.

References

Technical Support Center: p-Bromophenyl 2-chloroethyl sulfone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Bromophenyl 2-chloroethyl sulfone.

Frequently Asked Questions (FAQs)

General Handling and Storage

  • Q1: What are the proper storage conditions for this compound?

    • A1: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1] It is sensitive to moisture and should ideally be stored under an inert atmosphere, such as argon. Keep it away from heat, sparks, and open flames.[1]

  • Q2: What personal protective equipment (PPE) is required when handling this compound?

    • A2: Always wear appropriate personal protective equipment, including chemical safety goggles or a face shield, protective gloves, and a lab coat or protective suit.[2][3] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.

Synthesis and Reaction Issues

  • Q3: My synthesis of this compound is resulting in a low yield. What are the potential causes?

    • A3: Low yields in sulfone synthesis can arise from several factors. Common issues include incomplete oxidation of the starting sulfide, side reactions, or suboptimal reaction conditions. Ensure your oxidizing agent is fresh and used in the correct stoichiometric amount. The choice of solvent and reaction temperature is also critical. For instance, the oxidation of sulfides to sulfones can be achieved using various oxidizing agents like hydrogen peroxide, often with a catalyst.[4] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Q4: I am observing the formation of p-Bromophenyl 2-chloroethyl sulfoxide as a byproduct. How can I minimize this?

    • A4: The formation of the corresponding sulfoxide is a common issue as it is an intermediate in the oxidation of a sulfide to a sulfone. To promote complete oxidation to the sulfone, you can try increasing the amount of the oxidizing agent, extending the reaction time, or raising the reaction temperature. However, be cautious as overly harsh conditions can lead to degradation. Some catalytic systems are specifically designed to be highly selective for sulfone formation.[4]

  • Q5: The purification of my final product is proving difficult. What methods are recommended?

    • A5: Purification of sulfones can often be achieved through recrystallization from an appropriate solvent system. If impurities persist, column chromatography on silica gel is a standard and effective method.[5] The choice of eluent will depend on the polarity of the impurities. A common starting point for sulfones is a mixture of hexane and ethyl acetate.

Analytical and Characterization Problems

  • Q6: I am having trouble interpreting the NMR spectrum of my product. What are the expected signals for this compound?

    • A6: For this compound (C₈H₈BrClO₂S), you would expect to see characteristic signals in the ¹H NMR spectrum corresponding to the aromatic protons on the bromophenyl group and the two methylene groups of the chloroethyl chain. The aromatic protons will typically appear as two doublets in the range of 7-8 ppm. The methylene group adjacent to the sulfonyl group will be shifted further downfield compared to the methylene group adjacent to the chlorine atom. ¹³C NMR would show distinct signals for the aromatic carbons and the two aliphatic carbons.

  • Q7: My mass spectrometry results are ambiguous. What is the expected molecular weight and fragmentation pattern?

    • A7: The molecular weight of this compound is approximately 283.57 g/mol .[6] In mass spectrometry, you would look for the molecular ion peak. Common fragmentation patterns for sulfones involve the loss of SO₂ and cleavage of the alkyl chains.

Quantitative Data Summary

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₈H₈BrClO₂S[6]
Molecular Weight283.57 g/mol [6]
Melting Point96°C[7]
AppearanceWhite to Almost white powder to crystal[7]

Experimental Protocols

Protocol 1: General Synthesis of an Aryl Alkyl Sulfone by Oxidation of a Sulfide

This protocol provides a general method for the oxidation of a sulfide to a sulfone, which can be adapted for the synthesis of this compound from its corresponding sulfide.

Materials:

  • Aryl alkyl sulfide (e.g., p-Bromophenyl 2-chloroethyl sulfide)

  • Oxidizing agent (e.g., 30% Hydrogen Peroxide)

  • Catalyst (optional, e.g., Niobium carbide for selective sulfone synthesis)[4]

  • Solvent (e.g., Acetic acid or Ethyl acetate)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Stir plate and magnetic stir bar

  • Reaction flask and condenser

Procedure:

  • Dissolve the aryl alkyl sulfide in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • If using a catalyst, add it to the solution.

  • Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the stirred solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete (disappearance of the starting sulfide), quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the packed column.

  • Elute the column with the chosen eluent system, starting with a lower polarity mixture and gradually increasing the polarity if necessary.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_troubleshooting Troubleshooting start Start: p-Bromophenyl 2-chloroethyl sulfide oxidation Oxidation (e.g., H2O2) start->oxidation monitoring Reaction Monitoring (TLC) oxidation->monitoring workup Aqueous Workup monitoring->workup low_yield Low Yield? monitoring->low_yield crude Crude Product workup->crude purification Purification (Column Chromatography or Recrystallization) crude->purification analysis Purity Analysis (TLC, NMR) purification->analysis pure_product Pure p-Bromophenyl 2-chloroethyl sulfone analysis->pure_product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes side_products Side Products? low_yield->side_products Yes incomplete_reaction->oxidation Adjust conditions: - Increase oxidant - Extend time side_products->purification Optimize purification

Caption: A general experimental workflow for the synthesis and purification of this compound, including key troubleshooting checkpoints.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_analysis_issues Analytical Issues issue Problem Encountered low_yield Low Yield issue->low_yield co_elution Co-elution of Impurities issue->co_elution unexpected_nmr Unexpected NMR Spectrum issue->unexpected_nmr incomplete_oxidation Incomplete Oxidation (Sulfoxide present) low_yield->incomplete_oxidation Check TLC degradation Product Degradation low_yield->degradation Check reaction conditions poor_crystallization Poor Recrystallization co_elution->poor_crystallization Try alternative solvent ambiguous_ms Ambiguous MS Data unexpected_nmr->ambiguous_ms Confirm structure

Caption: A logical relationship diagram illustrating common experimental issues and their potential connections in this compound experiments.

References

Technical Support Center: Managing Exothermic Reactions of p-Bromophenyl 2-chloroethyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions involving p-Bromophenyl 2-chloroethyl sulfone. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal hazard associated with this compound reactions?

A1: The primary thermal hazard stems from the base-mediated elimination of hydrogen chloride (HCl) to form p-bromophenyl vinyl sulfone. This elimination reaction can be highly exothermic. The resulting vinyl sulfone is a reactive Michael acceptor, and its subsequent reaction with nucleophiles (e.g., amines, thiols) is also typically exothermic. The combination of these two exothermic processes can lead to a rapid temperature and pressure increase if not properly controlled, posing a risk of a runaway reaction.

Q2: What are the key reactive pathways I need to be aware of?

A2: The two key reaction pathways that contribute to the exothermic nature are:

  • Elimination: In the presence of a base, this compound undergoes an E2 elimination to form p-bromophenyl vinyl sulfone and the corresponding salt of the base.

  • Michael Addition: The newly formed p-bromophenyl vinyl sulfone is an activated alkene that readily undergoes a conjugate (Michael) addition with a wide range of nucleophiles.

Q3: What triggers a runaway reaction in this system?

A3: A runaway reaction can be triggered by several factors, including:

  • Rapid addition of base: Adding the base too quickly can initiate the elimination reaction at an uncontrollable rate.

  • Accumulation of reactants: If the reaction temperature is too low, the rate of the Michael addition may be slow, leading to an accumulation of the highly reactive vinyl sulfone intermediate. A subsequent increase in temperature can then cause a rapid, delayed exotherm.

  • Inadequate cooling: Insufficient heat removal capacity of the reactor setup can lead to a temperature increase that accelerates the reaction rates, creating a dangerous feedback loop.

  • High concentration of reactants: More concentrated reaction mixtures will generate more heat per unit volume.

Q4: Are there any known decomposition temperatures for sulfones?

A4: Generally, acyclic aliphatic sulfones and aromatic sulfones are thermally stable, with decomposition onsets often above 350°C.[1] However, the presence of reactive functional groups and reaction conditions can significantly lower the temperature at which hazardous decomposition occurs. It is the reaction exotherm, not necessarily the thermal decomposition of the starting material itself, that is the primary concern during the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid, uncontrolled temperature increase after base addition. 1. Base was added too quickly. 2. Inadequate cooling. 3. Reaction concentration is too high.1. Immediately stop the addition of the base. 2. Increase cooling to the maximum capacity (e.g., add dry ice to the cooling bath). 3. If the temperature continues to rise rapidly, prepare for an emergency quench by adding a pre-cooled, non-reactive solvent or an appropriate quenching agent (see emergency protocols). 4. For future experiments, reduce the rate of base addition and/or dilute the reaction mixture.
Delayed exotherm after a period of no apparent reaction. Accumulation of the p-bromophenyl vinyl sulfone intermediate at a low temperature, followed by a sudden increase in reaction rate as the temperature rises.1. Maintain strong cooling and be prepared for a rapid temperature increase. 2. If possible and safe, take a sample to analyze for the presence of the vinyl sulfone intermediate. 3. If a significant amount of intermediate has accumulated, consider a controlled, slow warming to initiate the reaction under manageable conditions, or a carefully planned quench. 4. In future runs, ensure the reaction temperature is sufficient to consume the vinyl sulfone as it is formed.
Pressure build-up in the reactor. 1. Evolution of HCl gas if the base is not scavenging it effectively. 2. The reaction temperature has exceeded the boiling point of the solvent.1. Ensure the system is properly vented to a scrubber or fume hood. 2. Immediately apply maximum cooling to reduce the solvent vapor pressure. 3. If pressure continues to rise, it may indicate a runaway reaction; follow emergency procedures.
Reaction is sluggish or incomplete. 1. Insufficient amount or strength of the base. 2. Reaction temperature is too low. 3. Poor mixing.1. Ensure the correct stoichiometry and choice of base for the elimination. 2. Gradually increase the reaction temperature while carefully monitoring for any exotherm. 3. Increase the stirring rate to ensure good mixing of all components.

Experimental Protocols

Reaction Calorimetry Data (Illustrative Estimates)

Reaction Step Typical Nucleophile Estimated Enthalpy of Reaction (ΔH) Notes
Elimination of HCl Triethylamine (Et₃N)-80 to -120 kJ/molHighly dependent on the base and solvent system.
Michael Addition Secondary Amine (e.g., Morpholine)-100 to -140 kJ/molGenerally a highly exothermic step.
Michael Addition Thiol (e.g., Thiophenol)-90 to -130 kJ/molAlso a significantly exothermic reaction.

Protocol for a Controlled Laboratory-Scale Reaction (Example: Reaction with a Secondary Amine)

This protocol is a general guideline and should be adapted based on specific experimental goals and a thorough risk assessment.

1. Pre-Reaction Setup:

  • Use a jacketed reactor with a calibrated overhead stirrer and a temperature probe immersed in the reaction mixture.
  • Connect the reactor jacket to a circulating bath capable of rapid cooling.
  • Equip the reactor with a pressure-equalizing dropping funnel for the addition of the base.
  • Ensure the reaction is performed in a well-ventilated fume hood.
  • Have an emergency quench bath (e.g., dry ice/acetone) and appropriate quenching agent readily available.

2. Reaction Procedure:

  • Charge the reactor with this compound (1.0 eq), the nucleophile (e.g., a secondary amine, 1.1 eq), and a suitable solvent (e.g., acetonitrile or THF).
  • Stir the mixture and cool the reactor to the desired initial temperature (e.g., 0-5 °C).
  • Dissolve the base (e.g., triethylamine, 1.2 eq) in a portion of the solvent and load it into the dropping funnel.
  • Add the base solution dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours), ensuring the internal temperature does not exceed the set point by more than 2-3 °C.
  • After the addition is complete, maintain the reaction at the set temperature and monitor for completion by a suitable analytical method (e.g., TLC, LC-MS).
  • Once the reaction is complete, proceed with a controlled work-up, being mindful that unreacted intermediates could still pose a hazard.

3. Emergency Quenching Protocol:

  • In the event of an uncontrolled exotherm, immediately stop all additions and apply maximum cooling.
  • If the temperature continues to rise, add a pre-determined volume of a cold, non-reactive solvent to dilute the reaction mixture and absorb heat.
  • If dilution is insufficient, a suitable quenching agent (e.g., a slight excess of a non-nucleophilic acid like acetic acid in a compatible solvent) should be added cautiously to neutralize the base and stop the elimination reaction.

Visualizations

Exothermic_Reaction_Pathway A This compound B p-Bromophenyl vinyl sulfone (Reactive Intermediate) A->B Elimination (-HCl) Highly Exothermic C Michael Addition Product B->C Michael Addition Exothermic Base Base (e.g., Et3N) Base->A Nucleophile Nucleophile (Nu-H) Nucleophile->B

Caption: Key exothermic steps in reactions of this compound.

Troubleshooting_Logic Start Monitor Reaction Temperature Check_Temp Temperature Rise > 5°C? Start->Check_Temp Action_Stop_Addition Stop Reagent Addition Check_Temp->Action_Stop_Addition Yes Continue Continue Monitoring Check_Temp->Continue No Action_Max_Cooling Apply Maximum Cooling Action_Stop_Addition->Action_Max_Cooling Check_Control Is Temperature Controlled? Action_Max_Cooling->Check_Control Action_Quench Initiate Emergency Quench Check_Control->Action_Quench No Check_Control->Continue Yes Continue->Start

Caption: Decision workflow for managing a temperature excursion.

References

Validation & Comparative

Comparative Reactivity Analysis: p-Bromophenyl 2-chloroethyl Sulfone Versus Other Sulfones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of a Key Sulfone Moiety

In the landscape of drug discovery and organic synthesis, sulfones represent a versatile class of compounds with a broad spectrum of applications. Their utility is often dictated by their reactivity, which can be finely tuned through structural modifications. This guide provides a comparative analysis of the reactivity of p-Bromophenyl 2-chloroethyl sulfone against other relevant sulfones, with a focus on providing a data-driven perspective for researchers in the field.

Executive Summary

This compound is a primary chloroalkane derivative that primarily undergoes nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. Its reactivity is moderate and highly dependent on the reaction conditions, particularly the nature of the nucleophile or base. In contrast, vinyl sulfones, which can be formed from the elimination of HCl from 2-chloroethyl sulfones, are significantly more reactive as Michael acceptors. This guide will delve into the mechanistic pathways governing the reactivity of these sulfone classes and present available quantitative data to facilitate a direct comparison.

Reactivity Profile of this compound

The reactivity of this compound is characterized by the presence of a good leaving group (chloride) on a primary carbon, activated by the strong electron-withdrawing sulfonyl group. This structure allows for two main competing reaction pathways:

  • Nucleophilic Substitution (SN2): In the presence of a good, non-bulky nucleophile, the primary reaction pathway is expected to be SN2 substitution. The nucleophile attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion. The reaction rate is dependent on the concentration of both the sulfone and the nucleophile.

  • Elimination (E2): With a strong, sterically hindered base, the E2 elimination pathway becomes significant. The base abstracts a proton from the carbon adjacent to the sulfonyl group, leading to the formation of p-bromophenyl vinyl sulfone and elimination of HCl. The rate of this bimolecular reaction depends on the concentration of both the sulfone and the base.

The choice between substitution and elimination is influenced by several factors, including the strength and steric bulk of the nucleophile/base, the solvent, and the reaction temperature. Generally, strong, non-bulky nucleophiles favor substitution, while strong, bulky bases at higher temperatures favor elimination.

Comparative Reactivity with Vinyl Sulfones

Vinyl sulfones are α,β-unsaturated compounds that are highly activated towards nucleophilic conjugate addition, also known as the Michael addition. The powerful electron-withdrawing nature of the sulfonyl group makes the β-carbon highly electrophilic and susceptible to attack by a wide range of soft nucleophiles, such as thiols, amines, and carbanions.

Numerous studies have demonstrated the high reactivity of vinyl sulfones. For instance, in thiol-Michael addition reactions, vinyl sulfones react selectively and more rapidly than acrylates. One study found that the reaction rate of ethyl vinyl sulfone with hexanethiol was approximately seven times higher than that of hexyl acrylate.[1][2]

Quantitative Data Comparison

While specific rate constants for this compound are scarce in publicly available literature, we can draw comparisons from studies on related compounds. The following table summarizes representative kinetic data for the reactivity of vinyl sulfones with nucleophiles.

Sulfone DerivativeNucleophileReaction TypeRate Constant (k)ConditionsReference
Ethyl Vinyl SulfoneHexanethiolMichael Addition- (7x faster than hexyl acrylate)Base-catalyzed[1][2]
Phenyl Vinyl Sulfone2'-(phenethyl)thiolMichael AdditionRelative rate: 1.0-[3]
Phenyl Vinyl Sulfonate2'-(phenethyl)thiolMichael AdditionRelative rate: ~3000-[3]
N-Benzyl Vinyl Sulfonamide2'-(phenethyl)thiolMichael AdditionRelative rate: ~0.001-[3]

Note: The table highlights the significant influence of the substituent on the sulfonyl group on the reactivity of vinyl sulfones in Michael additions. A direct comparison with the SN2/E2 reactivity of this compound would require dedicated kinetic studies.

Experimental Protocols

To facilitate further research and direct comparison, the following general experimental protocols for measuring the reaction rates of sulfones are provided.

Protocol 1: Determination of SN2/E2 Reaction Rates for this compound

Objective: To measure the rate of reaction of this compound with a given nucleophile/base.

Methodology:

  • Reactant Preparation: Prepare standard solutions of this compound and the chosen nucleophile/base in a suitable solvent (e.g., acetonitrile, DMF).

  • Reaction Initiation: Mix the reactant solutions in a thermostated reaction vessel at a constant temperature.

  • Monitoring Reaction Progress: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by acidification or dilution).

  • Analysis: Analyze the concentration of the remaining this compound or the formation of the product using a suitable analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC): Separate and quantify the reactant and product(s).

    • Gas Chromatography (GC): Suitable for volatile products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Monitor the disappearance of reactant signals and the appearance of product signals over time.

  • Data Analysis: Plot the concentration of the reactant versus time. The rate constant (k) can be determined by fitting the data to the appropriate integrated rate law (e.g., second-order for SN2/E2 reactions).

Protocol 2: Determination of Michael Addition Reaction Rates for Vinyl Sulfones

Objective: To measure the rate of Michael addition of a nucleophile to a vinyl sulfone.

Methodology:

  • Reactant Preparation: Prepare standard solutions of the vinyl sulfone and the nucleophile (e.g., a thiol) in a suitable buffer or solvent.

  • Reaction Initiation: Initiate the reaction by mixing the reactant solutions.

  • Monitoring Reaction Progress: The disappearance of the vinyl sulfone or the nucleophile can be monitored spectrophotometrically if either has a distinct UV-Vis absorbance. For example, the consumption of a thiol can be monitored using Ellman's reagent. Alternatively, chromatographic methods (HPLC, GC) can be employed as described in Protocol 1.

  • Data Analysis: Determine the initial reaction rates at various reactant concentrations to establish the rate law and calculate the rate constant.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a typical experimental workflow for comparative reactivity studies.

reaction_pathways A This compound B SN2 Product A->B + Nucleophile (e.g., R-SH, R-NH2) C E2 Product (p-Bromophenyl vinyl sulfone) A->C + Strong Base (e.g., t-BuOK) D Michael Addition Product C->D + Nucleophile (e.g., R-SH) experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sulfone Prepare Sulfone Solutions mix Mix Reactants prep_sulfone->mix prep_reagent Prepare Nucleophile/Base Solutions prep_reagent->mix monitor Monitor Reaction Progress (Aliquots at time intervals) mix->monitor analyze Analyze Samples (HPLC, GC, NMR) monitor->analyze calculate Calculate Rate Constants analyze->calculate

References

Comparative Spectroscopic Analysis of p-Bromophenyl 2-chloroethyl sulfone and its Adducts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the spectroscopic data for p-Bromophenyl 2-chloroethyl sulfone, a compound of interest in drug development and scientific research. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages predicted data and compares it with experimental data from closely related analogs to provide valuable insights for researchers.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for this compound and its structural analogs. This comparative approach allows for the estimation of expected spectral features for the target compound.

Mass Spectrometry Data

This compound (C₈H₈BrClO₂S) has a molecular weight of 283.57 g/mol .[1] The predicted mass-to-charge ratios (m/z) for various adducts are presented in Table 1.[2] This data is crucial for identifying the compound and its adducts in mass spectrometry experiments.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [2]

Adduct IonPredicted m/z
[M+H]⁺282.9190
[M+Na]⁺304.9009
[M+K]⁺320.8748
[M+NH₄]⁺299.9455
[M-H]⁻280.9044
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H and ¹³C NMR Data for Analogs of this compound

CompoundSpectroscopic Data
2-Chloroethyl phenyl sulfone ¹³C NMR (CDCl₃, ppm): Aromatic carbons typically appear in the range of 125-140 ppm. The methylene carbons adjacent to the sulfone and chlorine atoms would be expected at approximately 55-65 ppm and 40-45 ppm, respectively.
p-Bromophenyl methyl sulfoxide ¹H NMR (CDCl₃, ppm): Aromatic protons typically appear as multiplets in the range of 7.5-7.8 ppm. The methyl protons would appear as a singlet around 2.7 ppm.
2-Chloroethyl 4-chlorophenyl sulfone ¹H NMR: The aromatic protons would likely show a typical AA'BB' splitting pattern in the aromatic region. The methylene protons would appear as two triplets, with the protons closer to the sulfonyl group appearing further downfield than those closer to the chlorine atom.

Note: The expected ¹H NMR spectrum of this compound would show signals for the aromatic protons in the range of 7.6-7.9 ppm, likely as two doublets due to the para-substitution. The two methylene groups would each present as a triplet, with the group adjacent to the sulfonyl group (-SO₂-CH₂-) resonating at a lower field (estimated ~3.6-3.8 ppm) compared to the group adjacent to the chlorine atom (-CH₂-Cl) (estimated ~3.3-3.5 ppm).

Infrared (IR) Spectroscopy Data

Experimental IR data for this compound is not available. However, the characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
Sulfone (S=O) asymmetric stretching1300-1350
Sulfone (S=O) symmetric stretching1120-1160
C-S stretching650-750
C-Cl stretching600-800
Aromatic C-H stretching3000-3100
Aromatic C=C stretching1450-1600
C-Br stretching500-600

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and plausible synthetic route can be proposed based on established chemical reactions.

Proposed Synthesis of this compound

A common method for the synthesis of such sulfones involves the reaction of a vinyl sulfone with a source of chlorine, such as hydrochloric acid.

Reaction Scheme:

p-Bromophenyl vinyl sulfone + HCl → this compound

Experimental Procedure:

  • Starting Material: p-Bromophenyl vinyl sulfone would be dissolved in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Reaction: The solution would be cooled in an ice bath, and a solution of hydrochloric acid (either gaseous HCl bubbled through the solution or a concentrated aqueous solution) would be added dropwise with constant stirring.

  • Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture would be washed with water and a saturated sodium bicarbonate solution to neutralize any excess acid. The organic layer would then be dried over anhydrous magnesium sulfate.

  • Purification: The solvent would be removed under reduced pressure, and the resulting crude product would be purified by recrystallization or column chromatography to yield pure this compound.

  • Characterization: The final product would be characterized by mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a hypothetical signaling pathway where such a compound might be investigated.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start p-Bromophenyl vinyl sulfone reaction Reaction in Organic Solvent start->reaction reagent HCl reagent->reaction workup Aqueous Work-up & Neutralization reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor p-Bromophenyl 2-chloroethyl sulfone adduct inhibitor->kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound adduct.

References

A Comparative Guide to the Synthesis of p-Bromophenyl 2-chloroethyl sulfone: A Traditional vs. Novel Synthetic Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a traditional synthetic route and a novel, more direct approach for the synthesis of p-Bromophenyl 2-chloroethyl sulfone, a valuable intermediate in pharmaceutical and materials science. The comparison focuses on key metrics such as overall yield, number of reaction steps, and reaction conditions, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterTraditional Route: Sulfide OxidationNovel Route: Friedel-Crafts Sulfonylation
Overall Estimated Yield ~70-80%~85-95%
Number of Steps 31
Starting Materials 4-Bromobenzenesulfonyl chloride, 1-bromo-2-chloroethaneBromobenzene, 2-chloroethanesulfonyl chloride
Key Reagents Red phosphorus, iodine, sodium hydroxide, hydrogen peroxideTriflic acid (catalyst)
Reaction Conditions Multi-step, variable temperaturesSingle step, elevated temperature (160 °C)
Purification Multiple purifications requiredSingle purification

Traditional Synthetic Route: A Three-Step Approach

The traditional synthesis of this compound is a three-step process that begins with the reduction of a sulfonyl chloride to a thiophenol, followed by S-alkylation and subsequent oxidation of the resulting sulfide.

Experimental Protocol:

Step 1: Synthesis of 4-Bromothiophenol

4-Bromothiophenol can be synthesized via the reduction of 4-bromobenzenesulfonyl chloride. A common method involves using red phosphorus and iodine in an acidic solution.[1]

  • Reagents: 4-Bromobenzenesulfonyl chloride, red phosphorus, iodine, acetic acid.

  • Procedure: A mixture of 4-bromobenzenesulfonyl chloride, red phosphorus, and a catalytic amount of iodine in acetic acid is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled and poured into water. The product is then extracted with an organic solvent, washed, dried, and purified by distillation or crystallization.

  • Expected Yield: ~90%

Step 2: Synthesis of p-Bromophenyl 2-chloroethyl sulfide

This step involves the S-alkylation of 4-bromothiophenol with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane.

  • Reagents: 4-Bromothiophenol, 1-bromo-2-chloroethane, sodium hydroxide, ethanol.

  • Procedure: 4-Bromothiophenol is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added to form the sodium thiophenolate salt. 1-Bromo-2-chloroethane is then added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. After completion, the product is extracted, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Expected Yield: ~85-90%

Step 3: Oxidation of p-Bromophenyl 2-chloroethyl sulfide to the Sulfone

The final step is the oxidation of the sulfide to the corresponding sulfone. A variety of oxidizing agents can be used, with hydrogen peroxide being a common and environmentally friendly choice.[2][3][4][5]

  • Reagents: p-Bromophenyl 2-chloroethyl sulfide, hydrogen peroxide (30%), acetic acid.

  • Procedure: The sulfide is dissolved in acetic acid, and 30% hydrogen peroxide is added dropwise at room temperature. The reaction mixture is then heated to ensure complete oxidation to the sulfone.[5] The progress of the reaction is monitored by TLC. After completion, the mixture is cooled, and the product is precipitated by the addition of water. The solid product is collected by filtration, washed with water, and dried. Recrystallization may be necessary for further purification.

  • Expected Yield: ~90-95%

Novel Synthetic Route: A Direct One-Step Approach

A more modern and efficient approach to the synthesis of this compound is through a direct Friedel-Crafts sulfonylation reaction. This method offers the significant advantage of a single-step process, potentially leading to higher overall yields and reduced waste.[6][7][8]

Experimental Protocol:

Direct Synthesis of this compound

  • Reagents: Bromobenzene, 2-chloroethanesulfonyl chloride, triflic acid (TfOH) catalyst.[6]

  • Procedure: In a reaction vessel, bromobenzene is treated with 2-chloroethanesulfonyl chloride in the presence of a catalytic amount of triflic acid (e.g., 20 mol%). The reaction mixture is heated to 160 °C for 24 hours.[6] The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled and quenched with water. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the pure this compound.

  • Expected Yield: 85-95% (based on similar reactions)[6]

Visualizing the Synthetic Workflows

Traditional_Route cluster_step1 Step 1: Thiophenol Synthesis cluster_step2 Step 2: S-Alkylation cluster_step3 Step 3: Oxidation A 4-Bromobenzenesulfonyl chloride B Reduction (Red P, I2) A->B C 4-Bromothiophenol B->C E Alkylation (NaOH) C->E D 1-Bromo-2-chloroethane D->E F p-Bromophenyl 2-chloroethyl sulfide E->F G Oxidation (H2O2) F->G H p-Bromophenyl 2-chloroethyl sulfone G->H

Traditional three-step synthetic route.

New_Route A Bromobenzene C Friedel-Crafts Sulfonylation (TfOH catalyst) A->C B 2-Chloroethanesulfonyl chloride B->C D p-Bromophenyl 2-chloroethyl sulfone C->D

Novel one-step synthetic route.

Conclusion

The novel, one-step Friedel-Crafts sulfonylation route presents a significant improvement over the traditional three-step synthesis of this compound. The reduction in the number of synthetic steps not only leads to a higher anticipated overall yield but also minimizes waste generation and reduces purification efforts. For researchers and professionals in drug development, this streamlined approach offers a more time- and cost-effective method for obtaining this key synthetic intermediate. While the traditional route is well-established and reliable, the directness and efficiency of the novel route make it a compelling alternative for modern synthetic applications.

References

A Comparative Guide to the Efficacy of p-Bromophenyl 2-chloroethyl sulfone and Similar Bioconjugation Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation chemistry, the selective and stable modification of proteins is paramount for the development of advanced therapeutics, diagnostics, and research tools. Among the array of reagents available for targeting cysteine residues, p-Bromophenyl 2-chloroethyl sulfone, which serves as a precursor to the reactive p-bromophenyl vinyl sulfone, represents a class of Michael acceptors with distinct advantages. This guide provides a comprehensive comparison of its efficacy against other commonly employed reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their drug development and scientific endeavors.

Executive Summary

This compound, through its in situ formation of p-bromophenyl vinyl sulfone, offers a compelling alternative to traditional maleimide and acrylate-based reagents for cysteine-specific bioconjugation. Aryl vinyl sulfones, as a class, exhibit rapid and selective reactivity towards thiols under mild physiological conditions. Notably, the resulting thioether bond demonstrates superior stability compared to the often-reversible maleimide-thiol adduct, mitigating concerns of premature drug release or conjugate degradation in vivo. While direct kinetic comparisons with all reagents are nuanced, the available data suggests a favorable reactivity profile for aryl vinyl sulfones, positioning them as a robust option for creating stable and homogenous bioconjugates.

Reactivity and Selectivity: A Comparative Analysis

The efficacy of a bioconjugation reagent is primarily dictated by its reactivity towards the target functional group and its selectivity over other potentially nucleophilic residues on a protein. The thiol-Michael addition is the fundamental reaction mechanism for the reagents discussed.

p-Bromophenyl Vinyl Sulfone vs. Maleimides:

p-Bromophenyl Vinyl Sulfone vs. Acrylates:

Acrylates are another class of Michael acceptors used in bioconjugation. However, they generally exhibit slower reaction rates with thiols compared to vinyl sulfones.[5] In competitive experiments, vinyl sulfones have been shown to react selectively and more rapidly with thiols in the presence of acrylates.[5][6] This higher reactivity of vinyl sulfones is attributed to the strong electron-withdrawing nature of the sulfonyl group, which makes the β-carbon more electrophilic.

Table 1: Comparative Efficacy of Bioconjugation Reagents

Featurep-Bromophenyl Vinyl SulfoneMaleimidesAcrylates
Reactive Group Aryl Vinyl SulfoneMaleimideAcrylate/Acrylamide
Reaction Thiol-Michael AdditionThiol-Michael AdditionThiol-Michael Addition
Selectivity High for ThiolsHigh for ThiolsModerate for Thiols
Reactivity Generally FastVery FastModerate
Adduct Stability High (Stable Thioether)Moderate (Susceptible to retro-Michael)High (Stable Thioether)
Key Advantage Excellent Adduct StabilityHigh Reaction RateGood Adduct Stability
Key Disadvantage Potential for lower reactivity than maleimidesAdduct InstabilityLower Reactivity

Experimental Protocols

The following provides a general experimental protocol for the conjugation of a protein with this compound. It is important to note that optimization of reaction conditions (e.g., pH, temperature, and stoichiometry) is crucial for each specific protein.

In situ Generation of p-Bromophenyl Vinyl Sulfone and Protein Conjugation

This protocol outlines the modification of a cysteine-containing protein.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

  • This compound

  • Organic co-solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

  • Quenching reagent (e.g., 1 M β-mercaptoethanol or N-acetylcysteine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM) in an organic co-solvent like DMF or DMSO.

  • Protein Preparation: Ensure the protein solution is at the desired concentration and in a buffer that does not contain primary amines or thiols. If reducing disulfide bonds to generate free cysteines is necessary, perform this step and subsequently remove the reducing agent prior to conjugation.

  • Reaction Setup: In a reaction vessel, add the protein solution. While gently stirring, add the desired molar excess of the this compound stock solution. The final concentration of the organic co-solvent should be kept low (typically <10% v/v) to avoid protein denaturation. The reaction is typically carried out at room temperature or 37°C.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS to observe the increase in protein mass corresponding to the conjugate, or by SDS-PAGE.

  • Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding an excess of a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine, to react with any unreacted vinyl sulfone.

  • Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

  • Characterization: Characterize the final conjugate to determine the degree of labeling (DOL) using techniques like mass spectrometry or UV-Vis spectroscopy if the label is chromophoric.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis p_prep Protein with Free Cysteine(s) mix Mix Protein and Reagent (pH 7.2-8.0, RT to 37°C) p_prep->mix r_prep p-Bromophenyl 2-chloroethyl sulfone Stock Solution r_prep->mix monitor Monitor Reaction Progress (LC-MS, SDS-PAGE) mix->monitor quench Quench with Excess Thiol monitor->quench purify Purify Conjugate (SEC, Dialysis) quench->purify analyze Characterize Conjugate (Mass Spec, UV-Vis) purify->analyze

Caption: A typical workflow for protein conjugation.

Thiol-Michael Addition Mechanism

Caption: The mechanism of thiol-Michael addition.

Conclusion

This compound, as a precursor to p-bromophenyl vinyl sulfone, stands as a highly effective reagent for the cysteine-specific modification of proteins. Its ability to form stable thioether linkages addresses a key limitation of the widely used maleimide chemistry. While its reaction kinetics may be slightly slower than that of maleimides, the resulting increase in conjugate stability is a significant advantage for many therapeutic and diagnostic applications where long-term stability in a biological environment is crucial. The selectivity of vinyl sulfones over acrylates further enhances their utility. For researchers and drug development professionals seeking to produce robust and homogenous bioconjugates, aryl vinyl sulfones, including p-bromophenyl vinyl sulfone, represent a valuable and often superior choice.

References

A Comparative Guide to the Structural Confirmation of p-Bromophenyl Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of novel compounds derived from a p-bromophenyl sulfonyl scaffold. It offers a comparative analysis of spectroscopic and crystallographic methods, supported by experimental data, to aid researchers in selecting the most appropriate techniques for their specific molecules.

Introduction to p-Bromophenyl Sulfone Derivatives

Compounds incorporating a p-bromophenyl sulfone moiety are of significant interest in medicinal chemistry and materials science. The sulfone group acts as a versatile pharmacophore, and the bromo-substituent provides a handle for further synthetic modifications. Accurate structural elucidation is paramount for understanding the structure-activity relationships (SAR) and ensuring the novelty and purity of these compounds. This guide will use a series of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives as a case study to compare the efficacy of various analytical methods.

Spectroscopic and Analytical Techniques: A Comparative Analysis

The structural confirmation of novel organic compounds relies on a combination of spectroscopic and analytical techniques. Each method provides unique insights into the molecular architecture.

Table 1: Comparison of Analytical Techniques for Structural Confirmation
TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide information on stereochemistry or connectivity of isomers.
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (¹H, ¹³C), stereochemistry (NOESY), and through-bond correlations (COSY, HMBC, HSQC).Provides detailed information about the carbon-hydrogen framework and connectivity.Lower sensitivity than MS, complex spectra for large molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method for functional group identification.Can be ambiguous for complex molecules with many functional groups.
UV-Vis Spectroscopy Electronic transitions, presence of chromophores.Useful for conjugated systems.Limited structural information.
Elemental Analysis Percentage composition of elements (C, H, N, S).Confirms the empirical formula.Does not provide structural information, requires high purity sample.
X-ray Crystallography Precise 3D molecular structure, including bond lengths, bond angles, and stereochemistry.Unambiguous determination of the complete molecular structure.Requires a single, high-quality crystal, which can be difficult to obtain.

Case Study: Structural Confirmation of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

A study by Constantin et al. (2022) described the synthesis and characterization of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. The comprehensive analytical approach they employed serves as an excellent practical example for this guide.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of novel organic compounds, as exemplified by the characterization of the p-bromophenyl sulfone derivatives.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start Starting Materials (p-bromophenyl sulfonyl precursor, L-valine) reaction Chemical Synthesis start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification ms Mass Spectrometry (MS) - Molecular Ion Peak purification->ms ir Infrared (IR) Spectroscopy - Functional Group ID purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity & Stereochemistry purification->nmr elemental Elemental Analysis - Empirical Formula purification->elemental xray X-ray Crystallography (if single crystal obtained) - 3D Structure purification->xray if applicable confirm Structure Confirmed ms->confirm ir->confirm nmr->confirm elemental->confirm xray->confirm

Caption: A typical workflow for the synthesis and structural confirmation of novel organic compounds.

Experimental Data Summary

The following tables summarize the key spectroscopic data for two representative compounds from the study: N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine (Compound 5) and its cyclized derivative 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (Compound 6) .[1]

CompoundMolecular FormulaCalculated Mass (m/z)Found Mass (m/z)Elemental Analysis (% Calculated)Elemental Analysis (% Found)
5 C₂₀H₂₀BrNO₅S481.02481.01C: 49.80, H: 4.18, N: 2.90, S: 6.65C: 49.83, H: 4.21, N: 2.93, S: 6.68
6 C₂₀H₁₈BrNO₄S463.01463.00C: 51.74, H: 3.91, N: 3.02, S: 6.91C: 51.77, H: 3.94, N: 3.05, S: 6.94
CompoundKey ¹H NMR SignalsKey ¹³C NMR Signals
5 1.05 (d, 6H, CH(CH₃)₂), 2.35 (m, 1H, CH(CH₃)₂), 4.85 (dd, 1H, NCH), 7.80-8.10 (m, 8H, Ar-H)18.9 (CH₃), 31.5 (CH), 58.2 (NCH), 128.0, 129.5, 132.8, 138.2, 140.1, 143.2 (Ar-C), 166.8 (C=O), 174.5 (COOH)
6 1.10 (d, 6H, CH(CH₃)₂), 2.40 (m, 1H, CH(CH₃)₂), 4.50 (d, 1H, NCH), 7.85-8.15 (m, 8H, Ar-H)18.5 (CH₃), 32.8 (CH), 67.8 (NCH), 127.5, 129.8, 133.1, 137.5, 140.5, 142.8 (Ar-C), 162.1 (N=C-O), 181.2 (C=O)
CompoundKey IR BandsAssignment
5 3320, 1725, 1650, 1325, 1155N-H stretch, C=O (acid) stretch, C=O (amide) stretch, SO₂ asymmetric stretch, SO₂ symmetric stretch
6 1820, 1660, 1330, 1160C=O (lactone) stretch, C=N stretch, SO₂ asymmetric stretch, SO₂ symmetric stretch

Comparison with Alternative Methods: The Role of X-ray Crystallography

While spectroscopic methods provide a wealth of information, X-ray crystallography stands as the gold standard for unambiguous structural determination. In studies of other substituted aryl sulfones, single-crystal X-ray diffraction has been instrumental in confirming molecular conformations and intermolecular interactions in the solid state.

For instance, X-ray crystallographic studies on various sulfone derivatives have provided precise measurements of C-S-C and O-S-O bond angles, which typically range from 101-107° and 116-121°, respectively.[2] Such data is invaluable for computational modeling and understanding the steric and electronic effects of substituents on the sulfone group.

The decision to pursue X-ray crystallography often depends on the research goals and the ability to obtain suitable crystals.

G start Is Unambiguous 3D Structural Confirmation Required? spectroscopy Rely on Spectroscopic Data (NMR, MS, IR) start->spectroscopy No crystal_attempt Attempt to Grow Single Crystals start->crystal_attempt Yes crystal_success Single Crystal Obtained crystal_attempt->crystal_success crystal_fail No Suitable Crystals crystal_attempt->crystal_fail xray_analysis Perform X-ray Crystallographic Analysis crystal_success->xray_analysis crystal_fail->spectroscopy structure_confirmed Complete 3D Structure Confirmed xray_analysis->structure_confirmed

Caption: Decision-making process for employing X-ray crystallography.

Experimental Protocols

General Procedure for Synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine (Compound 5)[1]

To a solution of L-valine in a suitable solvent, 4-[(4-bromophenyl)sulfonyl]benzoyl chloride is added dropwise at room temperature. The reaction mixture is stirred for a specified period, and the resulting product is isolated by filtration, washed, and purified by recrystallization.

General Procedure for Spectroscopic Analysis
  • NMR spectra are recorded on a spectrometer at a specified frequency (e.g., 400 or 500 MHz for ¹H) in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass spectra are obtained using an electrospray ionization (ESI) source in either positive or negative ion mode.

  • IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets or as a thin film.

  • Elemental analyses are performed on a dedicated elemental analyzer.

Conclusion

The structural confirmation of novel compounds derived from p-bromophenyl 2-chloroethyl sulfone or related scaffolds requires a multi-faceted analytical approach. While techniques like NMR, MS, and IR spectroscopy provide essential information regarding connectivity and functional groups, X-ray crystallography offers the definitive 3D structure. The choice of analytical methods should be guided by the specific research questions and the need for unambiguous structural data. The data and protocols presented in this guide offer a practical framework for researchers in the field.

References

In-depth Kinetic Analysis of p-Bromophenyl 2-chloroethyl sulfone Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for kinetic studies of p-Bromophenyl 2-chloroethyl sulfone reactions did not yield specific experimental data, such as rate constants or activation parameters. Consequently, a direct quantitative comparison with alternative compounds based on cited experimental evidence is not possible at this time. This guide, therefore, provides a discussion of the expected reactivity based on general principles of physical organic chemistry and outlines a representative experimental protocol for conducting such kinetic studies.

Theoretical Framework for Reactivity

This compound possesses two primary sites for nucleophilic attack: the carbon atom bearing the chlorine (α-carbon) and the proton on the carbon adjacent to the sulfonyl group (β-carbon). This structure allows for two competing reaction pathways: nucleophilic substitution (SN2) and elimination (E2).

The p-bromophenylsulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the molecule. It enhances the acidity of the β-protons, making the compound susceptible to base-induced elimination reactions to form p-bromophenyl vinyl sulfone. Simultaneously, the electrophilicity of the α-carbon is increased, favoring nucleophilic substitution.

The preferred reaction pathway will be dependent on several factors:

  • Nature of the Nucleophile/Base: Strong, sterically hindered bases will favor the E2 pathway. Strong, non-hindered nucleophiles will favor the SN2 pathway.

  • Solvent: Polar aprotic solvents can accelerate SN2 reactions, while polar protic solvents may favor E2 reactions by solvating the leaving group.

  • Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.

Hypothetical Experimental Protocol for Kinetic Studies

The following outlines a general methodology for investigating the reaction kinetics of this compound with a given nucleophile.

Objective: To determine the rate law, rate constant, and activation parameters for the reaction of this compound with a selected nucleophile (e.g., a secondary amine or an alkoxide).

Materials:

  • This compound

  • Selected nucleophile (e.g., piperidine, sodium methoxide)

  • An appropriate solvent (e.g., acetonitrile, methanol)

  • Internal standard for chromatographic analysis (e.g., naphthalene)

  • Quenching solution (e.g., dilute acid)

  • Thermostatted reaction vessel

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen solvent.

  • Reaction Setup: In a thermostatted reaction vessel, equilibrate a known volume of the solvent to the desired temperature.

  • Initiation of Reaction: Initiate the reaction by adding known volumes of the pre-thermostatted stock solutions of the sulfone and the nucleophile to the reaction vessel.

  • Monitoring the Reaction: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a vial containing a quenching solution.

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the remaining this compound and the formed products (substitution and elimination products).

  • Data Analysis:

    • Plot the concentration of the reactant versus time to determine the order of the reaction with respect to the sulfone.

    • Perform experiments with varying initial concentrations of the nucleophile to determine the order of the reaction with respect to the nucleophile.

    • From the integrated rate law, calculate the pseudo-first-order or second-order rate constants.

    • Repeat the experiment at different temperatures to determine the activation parameters (activation energy, enthalpy, and entropy of activation) using the Arrhenius and Eyring equations.

Visualization of the Experimental Workflow

The following diagram illustrates a generalized workflow for the kinetic analysis of this compound reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Modeling prep_sulfone Prepare p-Bromophenyl 2-chloroethyl sulfone stock initiate Initiate reaction by mixing reactants prep_sulfone->initiate prep_nuc Prepare Nucleophile stock prep_nuc->initiate prep_std Prepare Internal Standard stock thermostat Equilibrate solvent in thermostat thermostat->initiate sampling Withdraw and quench aliquots at timed intervals initiate->sampling analysis Analyze samples by GC-MS or HPLC sampling->analysis data_proc Process data to determine concentrations analysis->data_proc rate_law Determine Rate Law and Rate Constants data_proc->rate_law activation Determine Activation Parameters (Ea, ΔH‡, ΔS‡) rate_law->activation

Caption: A generalized workflow for the kinetic analysis of chemical reactions.

Conclusion

A Researcher's Guide to Comparative Cross-Reactivity Analysis of p-Bromophenyl 2-chloroethyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative cross-reactivity analysis of p-Bromophenyl 2-chloroethyl sulfone. Due to the limited publicly available experimental data on the specific cross-reactivity of this compound, this document outlines the necessary experimental protocols, potential structurally similar compounds for comparison, and data presentation templates to guide researchers in their investigations.

Introduction to Cross-Reactivity

Cross-reactivity is the phenomenon where a substance, such as an antibody or a small molecule, interacts with non-target molecules that are structurally similar to the intended target.[1][2] In drug development and diagnostics, a thorough understanding of a compound's cross-reactivity is crucial to minimize off-target effects, reduce the risk of false-positive results in immunoassays, and ensure the overall safety and efficacy of a therapeutic agent.[1][2][3]

This compound is a small molecule containing a sulfone group, a brominated phenyl ring, and a chloroethyl chain.[4] Its potential for cross-reactivity should be evaluated against other compounds sharing these structural motifs.

Experimental Protocols

A robust assessment of cross-reactivity involves a combination of in-silico, in-vitro, and sometimes in-vivo methods.[3][5] The choice of assay depends on the context of the investigation (e.g., immunogenicity, off-target binding in drug development).

1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a common and effective method for quantifying the cross-reactivity of small molecules (haptens).[6][7][8] This assay measures the ability of a test compound to compete with a labeled antigen for binding to a specific antibody.

Methodology:

  • Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Blocking: Unbound sites on the plate are blocked with a blocking agent (e.g., BSA or non-fat dry milk) to prevent non-specific binding.[9]

  • Competition: A fixed concentration of a specific antibody raised against the target compound is pre-incubated with varying concentrations of the test compounds (this compound and potential cross-reactants).

  • Incubation: The antibody-test compound mixtures are added to the coated plates and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added, followed by a substrate that produces a measurable signal (e.g., colorimetric).

  • Analysis: The signal intensity is inversely proportional to the amount of test compound in the sample. The 50% inhibitory concentration (IC50) is calculated for each compound, which is the concentration that causes a 50% reduction in the maximum signal.

Cross-Reactivity Calculation: Cross-reactivity (%) is calculated using the following formula: (IC50 of this compound / IC50 of test compound) x 100

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics between a ligand (immobilized on a sensor chip) and an analyte (in solution).

Methodology:

  • Immobilization: A target protein (e.g., an antibody or a potential off-target protein) is immobilized on the surface of a sensor chip.

  • Binding: A solution containing this compound or a potential cross-reactant is flowed over the chip surface.

  • Detection: The binding event is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Analysis: The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka). A lower KD value indicates a higher binding affinity.

3. In-Silico Analysis

Computational methods can be used as a preliminary screening tool to predict potential cross-reactivity based on structural similarity.

Methodology:

  • Homology Searching: The structure of this compound can be compared against databases of known compounds and protein binding sites to identify potential off-target interactions.[5]

Potential Cross-Reactants

The following table lists potential cross-reactants for this compound based on structural similarity. Researchers should consider including these and other relevant compounds in their cross-reactivity panels.

Compound Name Chemical Structure Rationale for Inclusion
Bis(2-chloroethyl) sulfone(ClCH₂CH₂)₂SO₂Shares the 2-chloroethyl sulfone moiety.[10][11][12]
p-Bromophenyl methyl sulfoneCH₃SO₂C₆H₄BrShares the p-bromophenyl sulfone core.
2-Chloroethyl ethyl sulfideCH₃CH₂SCH₂CH₂ClA structural analog of mustard gas, shares the 2-chloroethyl group and a sulfur atom, albeit in a different oxidation state.[13]
4,4'-Dibromodiphenyl sulfone(BrC₆H₄)₂SO₂Contains the bromophenyl and sulfone groups.
Various SulfonamidesR-SO₂-NR'R''To assess potential cross-reactivity with the broader class of sulfonamide-containing drugs.[14][15]

Data Presentation

Quantitative data from cross-reactivity experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Competitive ELISA Cross-Reactivity Data

Compound IC50 (nM) Cross-Reactivity (%)
This compound[Insert experimental value]100
Bis(2-chloroethyl) sulfone[Insert experimental value][Calculate]
p-Bromophenyl methyl sulfone[Insert experimental value][Calculate]
2-Chloroethyl ethyl sulfide[Insert experimental value][Calculate]
4,4'-Dibromodiphenyl sulfone[Insert experimental value][Calculate]
[Other Test Compounds][Insert experimental value][Calculate]

Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Compound Association Rate (ka) (1/Ms) Dissociation Rate (kd) (1/s) Dissociation Constant (KD) (M)
This compound[Insert experimental value][Insert experimental value][Calculate]
Bis(2-chloroethyl) sulfone[Insert experimental value][Insert experimental value][Calculate]
p-Bromophenyl methyl sulfone[Insert experimental value][Insert experimental value][Calculate]
2-Chloroethyl ethyl sulfide[Insert experimental value][Insert experimental value][Calculate]
4,4'-Dibromodiphenyl sulfone[Insert experimental value][Insert experimental value][Calculate]
[Other Test Compounds][Insert experimental value][Insert experimental value][Calculate]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a cross-reactivity analysis using competitive ELISA.

Cross_Reactivity_Workflow cluster_preparation Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis A Synthesize and Characterize Compound B Conjugate to Carrier Protein (e.g., BSA) A->B C Raise Specific Antibodies B->C F Incubate Antibody with Test Compounds C->F D Coat Plate with Compound-BSA Conjugate E Block Unbound Sites D->E G Add to Coated Plate E->G F->G H Add Enzyme-Linked Secondary Antibody G->H I Add Substrate and Measure Signal H->I J Calculate IC50 Values I->J K Determine Percent Cross-Reactivity J->K

Caption: Workflow for Cross-Reactivity Analysis using Competitive ELISA.

Conclusion

References

A Comparative Guide to the Purity Assessment of Synthesized p-Bromophenyl 2-chloroethyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to ensure reliable and reproducible experimental results. This guide provides a comprehensive comparison of methodologies for assessing the purity of p-Bromophenyl 2-chloroethyl sulfone, a compound of interest in medicinal chemistry due to the prevalence of the aryl sulfone motif in various therapeutic agents. This guide outlines a typical synthetic protocol, details analytical methods for purity determination, and compares the subject compound with a relevant alternative, supported by exemplary experimental data.

Synthesis of this compound

A common and effective method for the synthesis of aryl sulfones is the oxidation of the corresponding aryl sulfide. The following protocol describes a representative synthesis of this compound from its sulfide precursor.

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve p-Bromophenyl 2-chloroethyl sulfide (1.0 eq) in glacial acetic acid (10 mL per gram of sulfide).

  • Oxidation: Cool the solution in an ice bath and add a 30% solution of hydrogen peroxide (H₂O₂) (2.2 eq) dropwise while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL per gram of starting sulfide).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to obtain this compound as a white crystalline solid.

Purity Assessment of Synthesized this compound

The purity of the synthesized this compound can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. The primary potential impurity from this synthetic route is the corresponding p-Bromophenyl 2-chloroethyl sulfoxide, resulting from incomplete oxidation.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the sulfone product from the sulfoxide impurity and any remaining starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound and to detect and quantify any impurities.

  • Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the desired product.

Experimental Protocols for Purity Analysis

HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

NMR Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz NMR spectrometer.

  • Analysis: Integration of characteristic peaks for the sulfone and potential sulfoxide impurity.

Quantitative Data Summary

The following table summarizes exemplary data obtained from the purity analysis of a synthesized batch of this compound.

Analytical TechniqueParameter MeasuredResult
HPLC Purity (by area %)99.2%
Retention Time8.5 min
Impurity (Sulfoxide)0.7% (at 6.2 min)
¹H NMR Chemical Shift (δ, ppm)7.85 (d, 2H), 7.70 (d, 2H), 3.85 (t, 2H), 3.50 (t, 2H)
Purity (by integration)>99%
Mass Spectrometry [M+H]⁺282.9

Comparison with an Alternative Compound

In the context of drug development, particularly in the search for new antimicrobial agents, derivatives of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine represent a class of compounds containing the p-bromophenyl sulfone moiety. These compounds offer a basis for comparison of biological activity.

Biological Activity Comparison

The following table presents exemplary comparative data on the antimicrobial activity of this compound and a representative alternative, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, against the Gram-positive bacterium Staphylococcus aureus.

CompoundMinimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)
This compound (Exemplary)64
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine (Exemplary)32

This exemplary data suggests that while both compounds exhibit antimicrobial activity, the valine derivative shows enhanced potency. This highlights a common strategy in medicinal chemistry where a core pharmacophore (the p-bromophenyl sulfone) is functionalized to improve its biological activity.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent purity assessment of this compound.

cluster_synthesis Synthesis cluster_analysis Purity Assessment start Start: p-Bromophenyl 2-chloroethyl sulfide dissolution Dissolution in Glacial Acetic Acid start->dissolution oxidation Oxidation with H₂O₂ dissolution->oxidation reaction Stirring at Room Temp. oxidation->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification product Final Product: p-Bromophenyl 2-chloroethyl sulfone purification->product hplc HPLC Analysis product->hplc nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms data_analysis Data Analysis & Purity Calculation hplc->data_analysis nmr->data_analysis ms->data_analysis final_report Purity Verified (>99%) data_analysis->final_report Final Report

Caption: Workflow for the synthesis and purity verification of this compound.

Safety Operating Guide

p-Bromophenyl 2-chloroethyl sulfone proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper management and disposal of p-Bromophenyl 2-chloroethyl sulfone are critical for ensuring laboratory safety and environmental protection. This compound is classified as a halogenated organic sulfone and presents specific hazards that must be addressed through systematic handling and disposal protocols. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.

Immediate Safety and Hazard Information

This compound is known to cause serious eye irritation and is toxic to aquatic life with long-lasting effects[1]. As with chemically similar substances, it should be handled with caution, assuming it may be toxic if swallowed, inhaled, or in contact with skin[2].

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat when handling this compound[1][2][3][4].

  • Ventilation: Handle the chemical and its waste exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors[2][3][5].

  • Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents[2].

Quantitative Data Summary

The following table summarizes key quantitative data available for this compound, which is relevant for safety and environmental assessment.

ParameterValueMethod/ConditionsSource
Octanol-Water Partition Coefficient (log Pow) 3.922 °C / 72 °F (OECD Test Guideline 107)[1]

Experimental Protocol: Small-Scale Spill Cleanup

In the event of a small spill (an amount that can be safely cleaned up in under 10 minutes), follow this procedure:

  • Alert Personnel: Notify others in the immediate area and restrict access.

  • Don PPE: Wear double nitrile gloves, chemical splash goggles, a fully-buttoned lab coat, and shoe covers[5]. A respirator may be necessary depending on the scale of the spill[5].

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel[5]. For solid spills, carefully sweep up the material, avoiding dust formation[3][4].

  • Collection: Carefully collect the absorbent material and contaminated debris into a designated, sealable container (e.g., a heavy-duty plastic bag or bucket)[5][6].

  • Labeling: Label the container clearly as "Hazardous Waste" with the chemical name "this compound" and the date of the spill.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Disposal: Manage the sealed container of spill debris as hazardous waste according to the procedures outlined below.

Step-by-Step Disposal Procedure

Disposal of this compound must be handled as a regulated hazardous waste stream. Do not dispose of this chemical down the drain or in regular trash [1][5].

Step 1: Waste Segregation and Containerization

  • Identify as Halogenated Waste: This chemical is a halogenated organic compound and must be segregated into the "halogenated solvent" or "halogenated solid" waste stream[5][6][7]. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity[6].

  • Select a Compatible Container: Use a dedicated, properly labeled hazardous waste container. Polyethylene or plastic-coated glass containers are recommended for halogenated waste[5][6][7]. The container must be in good condition and have a secure, tight-fitting lid[8].

Step 2: Waste Labeling

  • Proper Identification: The waste container must be clearly labeled with the words “HAZARDOUS WASTE”[8].

  • List Contents: List all chemical constituents by their full name, including "this compound," and their approximate percentages[6][8].

  • Indicate Hazards: Mark the appropriate hazards on the label (e.g., "Toxic," "Irritant," "Environmental Hazard")[6].

Step 3: Waste Accumulation

  • Transferring Waste: Carefully transfer the waste chemical (solid or in solution) into the designated container inside a chemical fume hood. Avoid creating dust from solid material[3][4].

  • Keep Container Closed: The waste container must remain closed at all times, except when you are actively adding waste[6][8]. For solvent waste, do not tighten the lid excessively, as this can allow for venting in case of pressure buildup[7].

  • Decontaminate Tools: Any tools (spatulas, beakers) used to transfer the chemical must be decontaminated. The rinsate should be collected as halogenated hazardous waste.

Step 4: Storage Pending Disposal

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][8].

  • Secondary Containment: Liquid waste containers must be kept in secondary containment (such as a spill tray) to prevent leaks from spreading[9].

  • Segregate Incompatibles: Ensure the waste container is stored away from incompatible materials, particularly strong bases and oxidizers[2][5].

Step 5: Final Disposal

  • Contact EH&S: When the container is nearly full (e.g., ¾ full) or ready for disposal, contact your institution’s Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup[3][5][6][10].

  • Professional Disposal: The final disposal will be conducted at an approved waste disposal plant, likely through high-temperature incineration in a specialized furnace equipped with an afterburner and scrubber to handle halogenated compounds[3][11].

Disposal Workflow

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_contingency Contingency start Waste Generated: This compound ppe Don Full PPE: Gloves, Goggles, Lab Coat start->ppe hood Work in Chemical Fume Hood ppe->hood container_check Is 'Halogenated Waste' Container Available & Correctly Labeled? hood->container_check spill Spill Occurs hood->spill transfer_waste Transfer Waste to Container container_check->transfer_waste Yes close_container Securely Close Container transfer_waste->close_container store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment close_container->store_waste contact_ehs Contact EH&S for Pickup and Professional Disposal store_waste->contact_ehs spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes spill_protocol->container_check

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling p-Bromophenyl 2-chloroethyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for p-Bromophenyl 2-chloroethyl sulfone

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, including halogenated aromatic compounds and sulfones. Always consult with your institution's safety officer and the specific Safety Data Sheet (SDS) if available before handling any chemical.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is paramount to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for any signs of degradation or puncture before use. Follow proper glove removal technique to avoid skin contact.
Eyes Safety glasses with side shields or chemical splash gogglesEye protection should be worn at all times in the laboratory. If there is a risk of splashing, chemical splash goggles are required.
Face Face shieldIn addition to safety glasses or goggles, a face shield should be worn when there is a significant risk of splashing or when handling larger quantities of the substance.
Body Laboratory coat or chemical-resistant apronA fully buttoned laboratory coat should be worn to protect against skin exposure. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Use in a well-ventilated area or a chemical fume hoodWork should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, ensure adequate general ventilation and consider respiratory protection based on a formal risk assessment.
Feet Closed-toe shoesShoes that fully cover the feet are mandatory in a laboratory environment to protect against spills.
Handling and Storage Procedures

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound should be considered hazardous.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not dispose of down the drain or in regular trash.

  • Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, paper towels, and pipette tips, should also be disposed of as hazardous waste.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Diagrams

Personal Protective Equipment (PPE) Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_operation Operation cluster_disposal Disposal start Start: Plan to handle This compound assess_hazards Assess Hazards: - Skin/Eye Irritant - Potential for Inhalation - Potential for Ingestion start->assess_hazards assess_procedure Assess Procedure: - Scale of work - Potential for splashes - Ventilation available assess_hazards->assess_procedure select_gloves Select Gloves: Chemical-resistant (Nitrile/Neoprene) assess_procedure->select_gloves select_eye_face Select Eye/Face Protection: - Safety glasses (minimum) - Goggles/Face shield (splash risk) assess_procedure->select_eye_face select_body Select Body Protection: - Lab coat - Chemical-resistant apron (splash risk) assess_procedure->select_body select_respiratory Select Respiratory Protection: - Fume hood (preferred) - Assess need for respirator if no hood assess_procedure->select_respiratory select_footwear Select Footwear: Closed-toe shoes assess_procedure->select_footwear don_ppe Don PPE Correctly select_gloves->don_ppe select_eye_face->don_ppe select_body->don_ppe select_respiratory->don_ppe select_footwear->don_ppe handle_chemical Handle Chemical Following Safe Procedures don_ppe->handle_chemical doff_ppe Doff PPE Correctly and Dispose of Contaminated Items handle_chemical->doff_ppe dispose_waste Dispose of Chemical Waste in Designated Container doff_ppe->dispose_waste end End dispose_waste->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.